molecular formula C8H17NO B1265821 1-Isopropylpiperidin-4-ol CAS No. 5570-78-5

1-Isopropylpiperidin-4-ol

Cat. No.: B1265821
CAS No.: 5570-78-5
M. Wt: 143.23 g/mol
InChI Key: UZRXHHMTKCJKTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropylpiperidin-4-ol is a useful research compound. Its molecular formula is C8H17NO and its molecular weight is 143.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propan-2-ylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(2)9-5-3-8(10)4-6-9/h7-8,10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRXHHMTKCJKTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30204236
Record name 1-Isopropylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30204236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5570-78-5
Record name 1-Isopropylpiperidin-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5570-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Isopropylpiperidin-4-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005570785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Isopropylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30204236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-isopropylpiperidin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.495
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Isopropylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Isopropylpiperidin-4-ol (CAS No: 5570-78-5). The information presented herein is intended to support research, development, and application activities involving this piperidine derivative. This document compiles available data on its chemical structure, physical characteristics, and provides detailed, plausible experimental protocols for its synthesis and characterization.

Core Physicochemical Properties

This compound is a heterocyclic compound featuring a piperidine ring N-substituted with an isopropyl group and a hydroxyl group at the 4-position.[1] Its molecular structure imparts specific properties relevant to its use as a chemical intermediate and building block in medicinal chemistry.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₈H₁₇NOPubChem[1]
Molecular Weight 143.23 g/mol PubChem[1]
CAS Number 5570-78-5PubChem[1]
XLogP3-AA (Lipophilicity) 0.9PubChem (Computed)[1]
Hydrogen Bond Donor Count 1PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 2PubChem (Computed)[1]
Rotatable Bond Count 1PubChem (Computed)[1]
Topological Polar Surface Area 23.5 ŲPubChem (Computed)[1]
Melting Point Not available
Boiling Point Not available
pKa Not available
Solubility Not available

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and characterization of chemical compounds. While a specific, peer-reviewed protocol for the synthesis of this compound is not prominently available, a plausible and robust method can be derived from established organic chemistry principles, namely reductive amination.

Synthesis of this compound via Reductive Amination

A common and effective method for the synthesis of N-alkylated piperidines is the reductive amination of a piperidone precursor.[2][3][4] This approach involves the reaction of 4-hydroxypiperidine with acetone in the presence of a reducing agent.

Reaction Scheme:

References

An In-depth Technical Guide to 1-Isopropylpiperidin-4-ol (CAS 5570-78-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Isopropylpiperidin-4-ol, a key building block in medicinal chemistry. This document consolidates its physicochemical properties, synthesis, reactivity, and known biological significance, presenting the information in a structured format for easy reference by researchers and drug development professionals.

Physicochemical Properties

This compound is a piperidine derivative characterized by an isopropyl group attached to the nitrogen atom and a hydroxyl group at the 4-position of the piperidine ring.[1] Its structure contributes to its basic nature and polarity, influencing its solubility and reactivity.

PropertyValueSource(s)
CAS Number 5570-78-5[2]
Molecular Formula C₈H₁₇NO[2]
Molecular Weight 143.23 g/mol [2]
IUPAC Name 1-propan-2-ylpiperidin-4-ol[2]
Synonyms 1-(1-Methylethyl)-4-piperidinol, N-Isopropyl-4-hydroxypiperidine[2]
Appearance Solid, Amorphous[1]
Boiling Point 227 °C
Density 0.976 g/cm³
Solubility Due to its polar hydroxyl group and the basic nitrogen atom, this compound is expected to be soluble in polar organic solvents such as ethanol, methanol, and DMSO. Its solubility in water is likely moderate, and it is expected to have limited solubility in nonpolar solvents like hexane.

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.5 - 3.7m1HCH-OH
~2.7 - 2.9m1HCH-(CH₃)₂
~2.5 - 2.7m2HPiperidine H (axial, adjacent to N)
~2.1 - 2.3m2HPiperidine H (equatorial, adjacent to N)
~1.7 - 1.9m2HPiperidine H (axial, adjacent to C-OH)
~1.4 - 1.6m2HPiperidine H (equatorial, adjacent to C-OH)
~1.0 - 1.1d6H(CH₃)₂-CH
Broad singlets1HOH
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton.

Chemical Shift (ppm)Assignment
~67 - 70C-OH
~52 - 55CH-(CH₃)₂
~48 - 51C (adjacent to N)
~33 - 36C (adjacent to C-OH)
~18 - 20(CH₃)₂-CH
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)Assignment
3600 - 3200 (broad)O-H stretch (hydroxyl group)
2970 - 2850C-H stretch (aliphatic)
1100 - 1000C-O stretch (secondary alcohol)
1200 - 1100C-N stretch (tertiary amine)
Mass Spectrometry (MS) (Predicted)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 143. Common fragmentation patterns for piperidine derivatives would involve alpha-cleavage adjacent to the nitrogen atom and loss of the isopropyl group.

Synthesis and Purification

A common and efficient method for the synthesis of this compound is through the reductive amination of 4-piperidone with acetone, followed by reduction of the resulting enamine or iminium ion, or by direct N-alkylation of 4-hydroxypiperidine. A likely laboratory-scale synthesis involves the reduction of the corresponding ketone, 1-isopropyl-4-piperidone.

Experimental Protocol: Reduction of 1-Isopropyl-4-piperidone

This protocol is a general procedure for the reduction of a ketone to a secondary alcohol using sodium borohydride.

Materials:

  • 1-Isopropyl-4-piperidone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1-isopropyl-4-piperidone in methanol in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride to the stirred solution. The amount of NaBH₄ should be in slight molar excess relative to the ketone.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Reactivity and Stability

This compound contains two reactive functional groups: a secondary alcohol and a tertiary amine.

  • Secondary Alcohol: The hydroxyl group can undergo typical alcohol reactions such as oxidation to a ketone (1-isopropyl-4-piperidone), esterification with carboxylic acids or acid chlorides, and etherification.

  • Tertiary Amine: The nitrogen atom is basic and nucleophilic. It can be protonated by acids to form ammonium salts. As a tertiary amine, it is generally stable to oxidation under mild conditions.

  • Stability: The compound is expected to be stable under normal laboratory conditions. Piperidine derivatives can undergo thermal degradation at elevated temperatures.

Biological Activity and Applications

This compound is a valuable intermediate in the synthesis of various biologically active compounds, particularly in the fields of antiviral and epigenetic drug discovery.

Role as a CCR5 Antagonist Intermediate

This compound and its derivatives are utilized in the synthesis of C-C chemokine receptor type 5 (CCR5) antagonists. CCR5 is a co-receptor for HIV-1 entry into host cells, making its antagonists a key target for anti-HIV therapies. The piperidine moiety of this compound often serves as a central scaffold in the design of these antagonists.

Signaling Pathway Involving CCR5 in HIV-1 Entry

HIV_Entry HIV HIV-1 gp120 CD4 CD4 Receptor HIV->CD4 1. Binding CCR5 CCR5 Co-receptor HIV->CCR5 3. Co-receptor Binding CD4->CCR5 2. Conformational Change Fusion Membrane Fusion & Viral Entry CCR5->Fusion 4. Triggers Cell Host Cell Membrane Antagonist CCR5 Antagonist (derived from This compound) Antagonist->CCR5 Blocks Binding

Caption: HIV-1 entry pathway and the inhibitory action of CCR5 antagonists.

Intermediate in the Synthesis of EHMT1/2 Inhibitors

This compound is also a precursor in the synthesis of inhibitors for euchromatic histone-lysine N-methyltransferase 1 (EHMT1) and 2 (EHMT2, also known as G9a).[3][4] These enzymes play a crucial role in gene silencing through the methylation of histone H3 at lysine 9 (H3K9). Dysregulation of EHMT1/2 is implicated in various diseases, including cancer and neurological disorders, making them attractive therapeutic targets.

Simplified Workflow for EHMT1/2 Inhibitor Synthesis

Inhibitor_Synthesis A Starting Materials B This compound (Key Intermediate) A->B C Other Scaffolds A->C D Coupling/Condensation Reactions B->D C->D E Final EHMT1/2 Inhibitor D->E

Caption: General synthetic workflow for EHMT1/2 inhibitors utilizing this compound.

Experimental Protocols

CCR5 Radioligand Binding Assay (General Protocol)

This is a generalized protocol to assess the binding affinity of a compound to the CCR5 receptor.[1][5]

Materials:

  • Cell membranes from a cell line overexpressing human CCR5 (e.g., CHO-K1 or HEK293 cells)

  • Radioligand (e.g., ¹²⁵I-MIP-1α or ³H-Maraviroc)

  • Test compound (e.g., a derivative of this compound)

  • Assay buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

  • Wash buffer (e.g., assay buffer with 500 mM NaCl)

  • 96-well filter plates

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the assay buffer, cell membranes, radioligand, and the test compound dilutions. For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of a known unlabeled CCR5 ligand.

  • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding by rapid filtration through the filter plate, followed by washing with cold wash buffer to remove unbound radioligand.

  • Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value of the test compound by non-linear regression analysis.

Assay Workflow

CCR5_Assay A Prepare Reagents: Cell Membranes, Radioligand, Test Compound B Incubate in 96-well Plate A->B C Rapid Filtration and Washing B->C D Add Scintillation Cocktail C->D E Measure Radioactivity D->E F Data Analysis (IC50 determination) E->F

Caption: Workflow for a CCR5 radioligand binding assay.

In Vitro EHMT1/2 Inhibition Assay (General Protocol)

This is a generalized protocol to measure the inhibitory activity of a compound against EHMT1/2 enzymes.[3][6]

Materials:

  • Recombinant human EHMT1 or EHMT2 enzyme

  • Histone H3 peptide substrate (e.g., biotinylated H3K9)

  • S-Adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) as the methyl donor

  • Test compound

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

  • Streptavidin-coated plates or beads

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a reaction tube or well, combine the assay buffer, EHMT enzyme, histone H3 substrate, and the test compound dilutions.

  • Pre-incubate to allow the compound to bind to the enzyme.

  • Initiate the reaction by adding [³H]-SAM.

  • Incubate at a controlled temperature (e.g., 30 °C) for a specific time.

  • Stop the reaction (e.g., by adding a high concentration of unlabeled SAM or by spotting onto phosphocellulose paper).

  • Capture the biotinylated histone substrate on a streptavidin-coated plate or with beads.

  • Wash away the unincorporated [³H]-SAM.

  • Add scintillation cocktail and measure the incorporated radioactivity.

  • Calculate the percent inhibition and determine the IC₅₀ value.

Assay Workflow

EHMT_Assay A Prepare Reaction Mix: Enzyme, Substrate, Test Compound B Initiate with [3H]-SAM & Incubate A->B C Stop Reaction & Capture Substrate B->C D Wash to Remove Unincorporated [3H]-SAM C->D E Measure Incorporated Radioactivity D->E F Data Analysis (IC50 determination) E->F

Caption: Workflow for an in vitro EHMT1/2 inhibition assay.

Safety Information

This compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide is intended for informational purposes for qualified professionals and does not constitute a warranty of the accuracy or completeness of the information. Users should independently verify all information and protocols before use.

References

Spectral Data for 1-Isopropylpiperidin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1-Isopropylpiperidin-4-ol. Due to the limited availability of direct experimental spectra in public databases, this document presents a combination of experimental data for closely related compounds and predicted spectral values to offer a robust analytical profile. This guide is intended to support research, development, and quality control activities where the characterization of this compound is essential.

Spectral Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The NMR and MS data are primarily based on predictions and analysis of structurally similar compounds, while the IR data is interpreted from characteristic functional group absorptions and data from analogous piperidine structures.

Table 1: Nuclear Magnetic Resonance (NMR) Spectral Data

¹H NMR (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.5 - 3.7m1HCH-OH
~2.8 - 3.0m1HCH-(CH₃)₂
~2.6 - 2.8m2HPiperidine-H (axial, C2/C6)
~2.2 - 2.4m2HPiperidine-H (equatorial, C2/C6)
~1.8 - 2.0m2HPiperidine-H (axial, C3/C5)
~1.4 - 1.6m2HPiperidine-H (equatorial, C3/C5)
~1.0d6HCH-(CH₃)₂

¹³C NMR (Experimental and Predicted)

Chemical Shift (δ) ppmAssignment
~67.0C4 (CH-OH)
~55.0CH-(CH₃)₂
~50.0C2/C6
~35.0C3/C5
~18.0CH-(CH₃)₂

Note: Experimental ¹³C NMR data for this compound in H₂O shows peaks at approximately these positions. Predicted values are used for assignment clarity.

Table 2: Infrared (IR) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3600 - 3200Strong, BroadO-H stretch (alcohol)
2970 - 2850StrongC-H stretch (aliphatic)
1470 - 1440MediumC-H bend (CH₂, CH₃)
1100 - 1000StrongC-O stretch (secondary alcohol)
1200 - 1150MediumC-N stretch (aliphatic amine)
Table 3: Mass Spectrometry (MS) Data (Predicted)
m/zIon
144.1383[M+H]⁺
166.1202[M+Na]⁺
126.1283[M+H-H₂O]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for this compound, based on standard laboratory practices for small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is between 4 and 5 cm.

  • Cap the NMR tube securely.

Instrumentation and Acquisition:

  • The NMR spectra are acquired on a 400 or 500 MHz spectrometer.

  • The spectrometer is locked onto the deuterium signal of the solvent.

  • Shimming is performed to optimize the magnetic field homogeneity.

  • For ¹H NMR, a standard pulse program (e.g., zg30) is used with a 30° pulse angle, an acquisition time of approximately 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 32 scans are co-added.

  • For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) is used with a 30° pulse angle. A larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or acetone.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of solid this compound onto the center of the ATR crystal.

  • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Instrumentation and Acquisition:

  • The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • The spectrum is typically collected over a range of 4000 to 400 cm⁻¹.

  • A resolution of 4 cm⁻¹ is commonly used, and 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a mixture compatible with the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).

Instrumentation and Acquisition:

  • The mass spectrum is acquired using a mass spectrometer equipped with an electrospray ionization (ESI) source, typically in positive ion mode.

  • The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • The ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) are optimized to achieve maximum signal intensity for the ion of interest.

  • The mass spectrum is scanned over a relevant m/z range (e.g., 50-500 amu).

Visualizations

The following diagrams illustrate the logical workflow for spectral analysis and a plausible mass fragmentation pattern for this compound.

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification Synthesis->Purification Sample_Prep Sample Preparation for Analysis Purification->Sample_Prep NMR NMR Spectroscopy (¹H, ¹³C) Sample_Prep->NMR IR IR Spectroscopy Sample_Prep->IR MS Mass Spectrometry Sample_Prep->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment MS->Purity_Assessment Structure_Elucidation->Purity_Assessment Final_Report Final Characterization Report Purity_Assessment->Final_Report

Caption: Workflow for the spectral analysis of this compound.

Mass_Fragmentation_Pattern M [C₈H₁₇NO]⁺˙ m/z = 143 (Molecular Ion) M_plus_H [C₈H₁₈NO]⁺ m/z = 144 ([M+H]⁺) frag1 [C₈H₁₆N]⁺ m/z = 126 ([M+H-H₂O]⁺) M_plus_H->frag1 - H₂O frag2 [C₅H₁₀N]⁺ m/z = 84 M_plus_H->frag2 - C₃H₈O frag4 [C₃H₈N]⁺ m/z = 58 M_plus_H->frag4 - C₅H₁₀O frag3 [C₆H₁₂N]⁺ m/z = 98 frag1->frag3 - C₂H₄

An In-depth Technical Guide on the Solubility of 1-Isopropylpiperidin-4-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropylpiperidin-4-ol is a heterocyclic compound featuring a piperidine ring, a hydroxyl group at the 4-position, and an isopropyl group attached to the nitrogen atom.[1][2] The presence of both a polar hydroxyl group, capable of acting as a hydrogen bond donor and acceptor, and a basic nitrogen atom suggests a degree of polarity.[2] Conversely, the isopropyl group and the cyclohexane-like piperidine backbone contribute to its nonpolar character. This amphiphilic nature dictates its solubility in various organic solvents, a critical parameter for its application in organic synthesis, medicinal chemistry, and pharmaceutical formulation. Understanding the solubility of this compound is essential for reaction condition optimization, purification, and the development of suitable drug delivery systems.

Predicted Qualitative Solubility Profile

In the absence of specific experimental data, the solubility of this compound can be predicted based on the principle of "like dissolves like". The solubility of piperidine and its derivatives is influenced by their ability to form hydrogen bonds and their overall polarity.[3][4] Piperidine itself is highly soluble in water and a variety of organic solvents like alcohols and chloroform, but has limited solubility in nonpolar solvents such as hexane.[3] The structural features of this compound—the polar hydroxyl group and the moderately nonpolar isopropyl-piperidine scaffold—suggest a nuanced solubility profile.

The following table summarizes the predicted qualitative solubility of this compound in common classes of organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh to MiscibleThe hydroxyl group of this compound can form strong hydrogen bonds with protic solvents. The nitrogen atom can also act as a hydrogen bond acceptor.[5][6]
Polar Aprotic Acetone, Acetonitrile, DMSO, THFHighFavorable dipole-dipole interactions are expected between the polar functionalities of the solute and these solvents.[5]
Chlorinated Dichloromethane, ChloroformHighSimilar piperidine structures exhibit good miscibility in halogenated solvents.[3][5]
Aromatic Toluene, BenzeneModerate to HighThe aliphatic and moderately nonpolar structure of the isopropyl-piperidine ring suggests good compatibility with aromatic solvents.[5]
Nonpolar Hexane, HeptaneLow to ModerateThe presence of the polar hydroxyl group is expected to limit solubility in highly nonpolar, aliphatic solvents. However, the lipophilicity is greater than that of unsubstituted piperidine.[3][5]

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the equilibrium shake-flask method is recommended as the gold standard.[7] The following is a generalized protocol for determining the solubility of this compound in an organic solvent at a specified temperature.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker or magnetic stirrer

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated volumetric flasks and pipettes

  • A validated analytical instrument for quantification, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with FID detection.

Procedure
  • Preparation: Add an excess amount of solid this compound to a series of vials. A visual excess of solid should remain after equilibrium is reached to ensure the solution is saturated.[5][7]

  • Solvent Addition: Add a precise, known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.[5]

  • Equilibration: Tightly seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solid is achieved.[8]

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for at least 2-4 hours to permit the undissolved solid to settle.[5]

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the aliquot through a syringe filter into a clean vial to remove all undissolved solid particles.[7][8] This step is critical to prevent artificially high results.

  • Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.[5]

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC or GC) to determine the precise concentration of dissolved this compound.[5]

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. The results should be expressed in appropriate units, such as g/100 mL or mol/L.[5]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining equilibrium solubility.

Solubility_Workflow cluster_prep Preparation & Equilibration cluster_analysis Analysis cluster_result Result A 1. Add Excess Solid & Known Volume of Solvent B 2. Equilibrate at Constant Temperature (24-72h) A->B C 3. Settle Undissolved Solid (2-4h) B->C D 4. Withdraw & Filter Supernatant C->D Sample E 5. Dilute Sample D->E F 6. Quantify via HPLC or GC E->F G 7. Calculate Solubility F->G Concentration Data

Caption: Workflow for Determining Equilibrium Solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently published, its molecular structure provides a solid basis for predicting a qualitative solubility profile. It is expected to be highly soluble in polar protic and aprotic solvents and moderately soluble in aromatic and nonpolar organic solvents. For researchers and drug development professionals requiring precise quantitative data, the detailed shake-flask experimental protocol provided in this guide offers a robust methodology for its determination. The generation of such data will be invaluable for the future handling, formulation, and application of this compound.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 1-Isopropylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical properties of 1-Isopropylpiperidin-4-ol. This document is intended to serve as a foundational resource, consolidating available data and outlining standard experimental methodologies for its synthesis and characterization.

Chemical Identity and Structure

This compound, with the CAS number 5570-78-5, is a heterocyclic organic compound.[1] Its structure is characterized by a piperidine ring, which is a saturated six-membered heterocycle containing a nitrogen atom. An isopropyl group is attached to the nitrogen atom, and a hydroxyl group is substituted at the 4-position of the ring.[1]

The IUPAC name for this compound is 1-propan-2-ylpiperidin-4-ol.[2] Its chemical formula is C₈H₁₇NO, and it has a molecular weight of approximately 143.23 g/mol .[2]

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. The data is a combination of experimentally derived values and computational predictions where experimental data is unavailable.

PropertyValueSource
Molecular Formula C₈H₁₇NO[1][2]
Molecular Weight 143.23 g/mol [2]
CAS Number 5570-78-5[1]
Appearance Solid, Amorphous[1]
Boiling Point 227 °C (Predicted)
Density 0.976 g/cm³ (Predicted)
XLogP3-AA (LogP) 0.9[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2
pKa (Predicted) 9.5 (Predicted for the piperidinium ion)
Solubility Soluble in polar organic solvents.[1]

The presence of both a hydroxyl group and a tertiary amine makes this compound a polar molecule with basic properties.[1] It is expected to be soluble in polar organic solvents such as ethanol, methanol, and DMSO. Its solubility in water is likely moderate due to the presence of the hydrophobic isopropyl group. The tertiary amine is basic, with a predicted pKa of the conjugate acid around 9.5, typical for piperidine derivatives.

Stereochemistry and Conformational Analysis

The stereochemistry of this compound is centered around the chair conformation of the piperidine ring, which is the most stable arrangement to minimize ring strain. The substituents on the ring can occupy either axial or equatorial positions.

For 4-substituted piperidines, the conformational free energies of the substituents are very similar to those of the analogous cyclohexanes.[3] Generally, bulky substituents prefer the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. In the case of this compound, the isopropyl group on the nitrogen atom will influence the ring's conformational equilibrium.

The hydroxyl group at the C4 position can exist in either an axial or equatorial orientation. In the free base form, the equatorial conformer is generally favored. However, upon protonation of the piperidine nitrogen, the conformational preference for polar substituents like the hydroxyl group can be altered. For some 4-substituted piperidinium salts (where R = F, OH, Br), the axial conformer becomes more stabilized and even favored.[3] This is attributed to electrostatic interactions between the protonated nitrogen and the polar substituent.[3]

Conformational_Equilibrium cluster_0 Axial OH Conformer cluster_1 Equatorial OH Conformer (More Stable) a b a->b Ring Flip b->a Ring Flip

Caption: Chair conformations of this compound.

Experimental Protocols

Synthesis via Reductive Amination

A common and efficient method for the synthesis of N-alkylated piperidines is reductive amination. For this compound, this would involve the reaction of 4-hydroxypiperidine with acetone in the presence of a reducing agent.

Materials:

  • 4-Hydroxypiperidine

  • Acetone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-hydroxypiperidine (1.0 equivalent) in anhydrous DCM, add acetone (1.2 equivalents).

  • Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Synthesis_Workflow start Start: 4-Hydroxypiperidine + Acetone step1 Iminium Formation (DCM, RT, 1h) start->step1 step2 Reduction (NaBH(OAc)3, 0°C to RT, 12-16h) step1->step2 step3 Aqueous Work-up (NaHCO3, Brine) step2->step3 step4 Purification (Column Chromatography) step3->step4 end Product: this compound step4->end

Caption: General workflow for the synthesis of this compound.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet for the six methyl protons and a septet for the methine proton). The protons on the piperidine ring will appear as multiplets in the aliphatic region. The proton attached to the carbon bearing the hydroxyl group (H-4) will likely be a multiplet, and its chemical shift and coupling constants can provide information about its axial or equatorial orientation. The hydroxyl proton will appear as a broad singlet, which can be exchanged with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the molecule. The carbons of the isopropyl group will appear in the upfield region. The carbons of the piperidine ring will be in the mid-field, with the carbon attached to the hydroxyl group (C-4) being the most downfield of the ring carbons.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations for the aliphatic groups will be observed in the 2850-3000 cm⁻¹ region. A C-O stretching vibration should be present around 1050-1150 cm⁻¹.

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will likely show a molecular ion peak (M⁺) at m/z = 143. Fragmentation patterns would include the loss of a methyl group from the isopropyl moiety (m/z = 128) and cleavage of the isopropyl group (m/z = 100). Alpha-cleavage adjacent to the nitrogen is also a common fragmentation pathway for amines. Predicted mass spectrometry data for various adducts is available.[4]

Biological Activity and Signaling Pathways

While specific biological activities and signaling pathways for this compound are not extensively documented in the public literature, the piperidine scaffold is a well-known privileged structure in medicinal chemistry. Derivatives of piperidine are known to exhibit a wide range of biological activities, including acting as analgesics and hypotensive agents.

The presence of the tertiary amine and the hydroxyl group makes this compound a potential building block for the synthesis of more complex molecules with therapeutic potential. These functional groups provide handles for further chemical modification to explore structure-activity relationships (SAR) and to optimize properties for specific biological targets.

Potential_Applications A This compound (Scaffold) B Chemical Modification (e.g., Esterification, Etherification) A->B C Library of Derivatives B->C D Biological Screening (e.g., Receptor Binding Assays) C->D E Identification of Lead Compounds D->E F Potential Therapeutic Areas (e.g., CNS, Cardiovascular) E->F

Caption: Logical workflow for drug discovery based on the this compound scaffold.

Conclusion

This compound is a simple yet structurally interesting molecule with potential for further development in medicinal chemistry. This guide has summarized its key chemical and physical properties, provided an in-depth look at its stereochemistry, and outlined standard experimental protocols for its synthesis and characterization. The information presented here serves as a valuable resource for researchers and scientists working with this compound and its derivatives.

References

1-Isopropylpiperidin-4-ol: A Versatile Scaffold in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Abstract: 1-Isopropylpiperidin-4-ol, a readily available piperidine derivative, has emerged as a crucial building block in the landscape of contemporary organic synthesis, particularly in the realm of medicinal chemistry. Its inherent structural features—a secondary alcohol for diverse functionalization and a sterically influential N-isopropyl group—provide a unique platform for the construction of complex molecular architectures with significant biological activities. This guide elucidates the synthetic utility of this compound, detailing its application in the synthesis of potent enzyme inhibitors and offering a compendium of experimental protocols for its key chemical transformations.

Introduction

This compound is a heterocyclic compound featuring a piperidine ring substituted with a hydroxyl group at the 4-position and an isopropyl group at the nitrogen atom. This arrangement offers two primary points for chemical modification: the hydroxyl group, which can undergo a variety of classical alcohol reactions, and the piperidine nitrogen, whose basicity and steric environment are modulated by the isopropyl substituent. These characteristics make it an attractive starting material for the synthesis of a wide array of derivatives, notably in the development of therapeutic agents. Its derivatives have shown promise as inhibitors of key cellular targets, including histone methyltransferases G9a/GLP and the deubiquitinating enzyme USP7, both of which are implicated in oncology.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for its handling and characterization.

PropertyValueReference
CAS Number 5570-78-5[1]
Molecular Formula C₈H₁₇NO[1]
Molecular Weight 143.23 g/mol [1]
Appearance Solid, Amorphous[1]
Boiling Point Not available
Melting Point Not available
Purity Typically ≥97%[1]

Core Synthetic Applications

This compound serves as a versatile precursor for a variety of chemical transformations, enabling the introduction of the N-isopropylpiperidine moiety into larger, more complex molecules. Key reactions include reductive amination of the corresponding ketone, and etherification, esterification, and nucleophilic substitution at the hydroxyl group.

Reductive Amination

The ketone precursor, 1-isopropylpiperidin-4-one, is a common starting point for introducing amine functionalities at the 4-position via reductive amination. This reaction is instrumental in the synthesis of various biologically active compounds, including kinase inhibitors.

Table 1: Representative Reductive Amination Reaction

Reactant 1Reactant 2Reducing AgentSolventTemperature (°C)Time (h)ProductYield (%)
1-Isopropylpiperidin-4-oneAnilineSodium triacetoxyborohydrideDichloromethaneRoom Temp.12-16N-phenyl-1-isopropylpiperidin-4-amine~85-95
Etherification (Williamson Ether Synthesis)

The hydroxyl group of this compound can be readily converted to an ether linkage. The Williamson ether synthesis, involving the deprotonation of the alcohol followed by reaction with an alkyl halide, is a standard method.

Table 2: Representative Williamson Ether Synthesis

Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)ProductYield (%)
This compoundBenzyl bromideSodium hydride (NaH)Tetrahydrofuran (THF)0 to Room Temp.4-64-(Benzyloxy)-1-isopropylpiperidine~70-85
Esterification (Steglich Esterification)

Esterification of the hydroxyl group provides another avenue for functionalization. The Steglich esterification is a mild and efficient method that uses a coupling agent and a catalyst, making it suitable for a wide range of carboxylic acids.

Table 3: Representative Steglich Esterification

| Reactant 1 | Reactant 2 | Coupling Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | this compound | Benzoic acid | DCC | DMAP | Dichloromethane (DCM) | Room Temp. | 4-8 | 1-Isopropylpiperidin-4-yl benzoate | ~80-90 |

Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of the alcohol to a variety of other functional groups, including esters and azides, with inversion of stereochemistry. This reaction is particularly useful for introducing nitrogen-containing functionalities.

Table 4: Representative Mitsunobu Reaction

Reactant 1NucleophileReagentsSolventTemperature (°C)Time (h)ProductYield (%)
This compoundPhthalimideDIAD, PPh₃Tetrahydrofuran (THF)0 to Room Temp.6-82-(1-Isopropylpiperidin-4-yl)isoindoline-1,3-dione~75-85

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-1-isopropylpiperidin-4-amine via Reductive Amination

This protocol describes a general procedure for the reductive amination of 1-isopropylpiperidin-4-one with an aniline derivative.

Materials:

  • 1-Isopropylpiperidin-4-one (1.0 eq)

  • Aniline derivative (1.1 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 1-isopropylpiperidin-4-one in anhydrous DCM at room temperature, add the aniline derivative.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-1-isopropylpiperidin-4-amine.

Protocol 2: Synthesis of 4-O-Aryl-1-isopropylpiperidine via Williamson Ether Synthesis

This protocol provides a general method for the etherification of this compound with a phenol derivative, which typically requires harsher conditions than with alkyl halides. A modified Williamson or a Buchwald-Hartwig O-arylation approach is often employed. Below is a representative procedure for a Buchwald-Hartwig type O-arylation.

Materials:

  • This compound (1.2 eq)

  • Aryl bromide (1.0 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Toluene, anhydrous and degassed

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl bromide, Pd₂(dba)₃, and Xantphos.

  • Add cesium carbonate and this compound.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-O-aryl-1-isopropylpiperidine.

Protocol 3: Synthesis of 1-Isopropylpiperidin-4-yl Esters via Steglich Esterification

This protocol details a mild procedure for the esterification of this compound with a carboxylic acid.[2]

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of the carboxylic acid and this compound in anhydrous DCM, add DMAP.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC in DCM dropwise to the cooled mixture.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Continue stirring for 4-8 hours, monitoring the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Application in Drug Discovery: Targeting Key Signaling Pathways

The this compound scaffold is a key component in the development of inhibitors for several important drug targets. Below are diagrams of two such signaling pathways.

USP7-p53 Signaling Pathway

Ubiquitin-specific protease 7 (USP7) is a deubiquitinase that regulates the stability of several proteins, including MDM2, a key negative regulator of the p53 tumor suppressor.[3][4] Inhibition of USP7 leads to the degradation of MDM2, resulting in the stabilization and activation of p53, which can then induce cell cycle arrest and apoptosis.[3][4]

USP7_p53_Pathway USP7 USP7 MDM2 MDM2 USP7->MDM2 deubiquitinates p53 p53 MDM2->p53 ubiquitinates Proteasome Proteasome p53->Proteasome degradation CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest promotes Apoptosis Apoptosis p53->Apoptosis promotes Inhibitor USP7 Inhibitor (e.g., N-benzylpiperidinol derivative) Inhibitor->USP7 inhibits

Caption: Inhibition of USP7 by N-benzylpiperidinol derivatives blocks MDM2 stabilization, leading to p53 activation.

G9a/GLP Histone Methylation Pathway

G9a and G9a-like protein (GLP) are histone methyltransferases that primarily catalyze the mono- and di-methylation of histone H3 at lysine 9 (H3K9).[5][6] This methylation event is a key epigenetic mark for transcriptional repression and gene silencing.[5][6] Inhibitors containing the 1-isopropylpiperidin-4-yl moiety can block this activity, leading to the reactivation of silenced genes.[7][8]

G9a_GLP_Pathway cluster_methylation G9a_GLP G9a/GLP Complex HistoneH3 Histone H3 G9a_GLP->HistoneH3 methylates K9 SAH SAH G9a_GLP->SAH H3K9me2 H3K9me2 GeneSilencing Gene Silencing H3K9me2->GeneSilencing leads to Inhibitor G9a/GLP Inhibitor (e.g., quinazoline derivative) Inhibitor->G9a_GLP inhibits SAM SAM SAM->G9a_GLP

References

An In-depth Technical Guide to the Discovery and History of Piperidine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine alkaloids are a large and diverse class of natural products characterized by the presence of a piperidine (azacyclohexane) ring. This structural motif is found in compounds from a wide array of sources, including plants, insects, and marine organisms. Historically, these alkaloids have played a significant role in the development of organic chemistry and pharmacology. From the toxic principle of poison hemlock, famously used in the execution of Socrates, to the pungent compound in black pepper that shaped global trade, piperidine alkaloids have been intertwined with human history.[1] Coniine holds the distinction of being the first alkaloid to be structurally elucidated and subsequently synthesized, a landmark achievement by Albert Ladenburg in 1886 that marked a pivotal moment in the validation of structural theory in organic chemistry.[2][3][4] This guide provides a technical overview of the discovery, history, structure elucidation, and synthesis of key piperidine alkaloids, presenting quantitative data, detailed experimental protocols, and visualizations of their biological mechanisms and synthetic pathways.

Coniine: The First Synthesized Alkaloid

Discovery and History

Coniine is a potent neurotoxin and the principal poisonous component of poison hemlock (Conium maculatum). Its notoriety dates back to ancient Greece, where it was used for state executions, most famously that of the philosopher Socrates in 399 BCE.[1][3] The alkaloid was first isolated in 1827 by the German chemist Giesecke.[3] Its correct molecular formula, C₈H₁₇N, was established by August Wilhelm von Hofmann in 1881.[4] The most significant milestone in its history was its chemical synthesis by Albert Ladenburg in 1886, which was the first-ever total synthesis of an alkaloid and a crucial confirmation of the structural theories of the time.[2][5][6]

Quantitative Data: Coniine
PropertyValueReference(s)
Molecular Formula C₈H₁₇N[3][7]
Molar Mass 127.23 g/mol [3][7][8]
Appearance Colorless, oily liquid[3][7][8]
Odor Mousy[7][8]
Melting Point -2 °C[2][4][8]
Boiling Point 166-166.5 °C[3][8]
Density (d⁴²⁰) 0.844-0.848 g/mL[8]
Specific Rotation ([α]D) (+)-Coniine: +8.4° (c=4, CHCl₃)[8]
Solubility Slightly soluble in cold water (1 in 90), miscible with alcohol and ether.[2]
Toxicity (LD₅₀, mouse, i.p.) (-)-coniine: 7.0 mg/kg; (+/-)-coniine: 7.7 mg/kg; (+)-coniine: 12.1 mg/kg[9][10]
Melting Point (Hydrochloride) 220-221 °C[2][8]
Melting Point (Hydrobromide) 211 °C[2][8]
Experimental Protocol: Ladenburg's Synthesis of (±)-Coniine (1886)

This protocol describes the landmark first total synthesis of an alkaloid.

Objective: To synthesize racemic (±)-coniine from 2-methylpyridine.

Materials:

  • N-methylpyridine iodide

  • Acetaldehyde (or its trimer, paraldehyde)

  • Anhydrous zinc chloride (ZnCl₂)

  • Metallic sodium (Na)

  • Absolute ethanol

  • (+)-Tartaric acid

  • Standard glassware for heating, condensation, reduction, and fractional crystallization.

Procedure:

  • Step 1: Isomerization to 2-Methylpyridine. N-methylpyridine iodide is heated in a sealed tube to approximately 250-300 °C. This high-temperature rearrangement yields 2-methylpyridine (α-picoline).[2][5]

  • Step 2: Condensation with Acetaldehyde. 2-Methylpyridine is heated with acetaldehyde in the presence of a catalyst, anhydrous zinc chloride, to induce a Knoevenagel-type condensation. This reaction forms 2-propenylpyridine.[2][5]

  • Step 3: Reduction to (±)-Coniine. The 2-propenylpyridine is reduced to racemic (±)-coniine (2-propylpiperidine). This is achieved by using metallic sodium in absolute ethanol, a classic method for the reduction of pyridine rings.[2][5]

  • Step 4: Resolution of Enantiomers (Optional). To resolve the racemic mixture, (±)-coniine is treated with (+)-tartaric acid. The resulting diastereomeric salts, (+)-coniine-(+)-tartrate and (-)-coniine-(+)-tartrate, exhibit different solubilities. The less soluble salt is separated via fractional crystallization. The resolved salt is then treated with a base to liberate the free enantiopure coniine.[5]

Visualization: Ladenburg's Synthesis Workflow

Ladenburg_Synthesis cluster_1 Step 1: Isomerization cluster_2 Step 2: Condensation cluster_3 Step 3: Reduction node_1 N-Methylpyridine Iodide reagent_1 Heat (250°C) node_1->reagent_1 node_2 2-Methylpyridine reagent_2 Acetaldehyde, Anhydrous ZnCl₂ node_2->reagent_2 node_3 2-Propenylpyridine reagent_3 Sodium (Na), Ethanol node_3->reagent_3 node_4 (±)-Coniine reagent_1->node_2 reagent_2->node_3 reagent_3->node_4

Caption: Workflow of Ladenburg's historic synthesis of coniine (1886).

Piperine: The Spice of Life

Discovery and History

Piperine is the alkaloid responsible for the pungency of black pepper (Piper nigrum) and long pepper (Piper longum). It was first isolated in 1819 by the Danish chemist Hans Christian Ørsted. Its elemental analysis and molecular formula (C₁₇H₁₉NO₃) were determined, and upon hydrolysis with potassium hydroxide, it was found to yield piperic acid and piperidine, revealing its amide structure.[11] This discovery was foundational to understanding the chemical basis of taste and has made piperine a subject of extensive research for its various biological activities.

Quantitative Data: Piperine
PropertyValueReference(s)
Molecular Formula C₁₇H₁₉NO₃[11]
Molar Mass 285.34 g/mol
Appearance Pale yellow crystalline solid[11]
Melting Point 130-131 °C[11]
Solubility Poorly soluble in water; soluble in ethanol, chloroform, dichloromethane.
Bioactivity (Antioxidant) IC₅₀ (Superoxide scavenging): 1.82 mM[12]
Bioactivity (Antioxidant) IC₅₀ (Lipid peroxidation inhibition): 1.23 mM[12]
Bioactivity (PPARγ Agonist) IC₅₀: 18.35 μM[13]
Bioactivity (CYP3A Inactivation) Time-dependent inhibitor[14]
Experimental Protocol: Isolation of Piperine from Black Pepper

This protocol is adapted from procedures published in the Journal of Chemical Education and other sources.[11][15]

Objective: To isolate and purify piperine from commercially available ground black pepper.

Materials:

  • Finely ground black pepper (10.0 g)

  • Dichloromethane (CH₂Cl₂) or Ethanol (95%)

  • 10% Potassium hydroxide (KOH) in ethanol (if using ethanol extraction)

  • Glacial acetic acid and Chloroform (for alternative extraction)[11]

  • Acetone

  • Hexane

  • Cold diethyl ether

  • Reflux apparatus (round bottom flask, condenser)

  • Vacuum filtration apparatus (Büchner or Hirsch funnel)

  • Rotary evaporator or sand bath

  • Standard laboratory glassware

Procedure (Dichloromethane Extraction):

  • Extraction: Place 10.0 g of ground black pepper and 20 mL of CH₂Cl₂ into a 100 mL round bottom flask. Reflux the mixture with stirring for 20 minutes.[15]

  • Filtration: After cooling, filter the mixture by vacuum filtration to remove the solid pepper grounds. Wash the grounds with an additional 10 mL of CH₂Cl₂ to ensure complete extraction.

  • Solvent Removal: Transfer the filtrate to a clean round bottom flask and remove the CH₂Cl₂ using a rotary evaporator or by gentle heating on a sand bath until a dark, oily residue remains.

  • Crude Precipitation: Cool the oily residue in an ice bath. Add 6 mL of cold diethyl ether and stir for 5 minutes. This will cause the crude piperine to begin precipitating. The solvent can be removed again by gentle heating and the process repeated with another 6 mL of cold ether to improve precipitation. Allow the flask to sit in an ice bath for 15 minutes.[15]

  • Isolation of Crude Product: Collect the yellow, crude piperine crystals by vacuum filtration using a Hirsch funnel. Wash the crystals with two 4 mL portions of cold diethyl ether.[15]

  • Recrystallization: Transfer the crude piperine to a test tube. Dissolve it in a minimum amount of hot 3:2 acetone:hexane solution (~5 mL). Allow the solution to cool slowly to room temperature for 15 minutes, then place it in an ice bath for 30 minutes to maximize crystal formation.[15]

  • Final Product Collection: Collect the purified, pale-yellow needles of piperine by vacuum filtration. Wash with a small amount of cold diethyl ether and allow to air dry. Determine the melting point to assess purity.

Visualization: Piperine Anti-Inflammatory Signaling

Piperine_Signaling cluster_pathways Intracellular Signaling cluster_cytokines Gene Expression LPS LPS (Inflammatory Stimulus) MAPK MAPK Pathway (p38, ERK, JNK) LPS->MAPK Activates NFkB NF-κB Pathway (p65 Phosphorylation) LPS->NFkB Activates Piperine Piperine Piperine->MAPK Inhibits Piperine->NFkB Inhibits Anti_Inflammatory Anti-inflammatory Cytokines (IL-10) Piperine->Anti_Inflammatory Promotes Pro_Inflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Pro_Inflammatory Induces NFkB->Pro_Inflammatory Induces Inflammation Inflammatory Response Pro_Inflammatory->Inflammation Anti_Inflammatory->Inflammation

Caption: Piperine inhibits LPS-induced inflammation via MAPK and NF-κB pathways.

Lobeline: A Complex Nicotinic Ligand

Discovery and History

Lobeline is the major alkaloid found in Indian tobacco, Lobelia inflata. Native Americans traditionally used the plant as a tobacco substitute.[9] For many years, lobeline was marketed as a smoking cessation aid due to its structural and pharmacological similarities to nicotine, though its efficacy for this purpose has not been clinically proven. Modern research has revealed a more complex mechanism of action, focusing on its interaction with not only nicotinic acetylcholine receptors (nAChRs) but also the vesicular monoamine transporter 2 (VMAT2).

Quantitative Data: Lobeline
PropertyValueReference(s)
Molecular Formula C₂₂H₂₇NO₂
Molar Mass 337.46 g/mol
Source Lobelia inflata
Binding Affinity (nAChR) Kᵢ = 4 nM (α4β2*)[16]
Functional Activity (nAChR) IC₅₀ = 0.7 μM (inhibits nicotine-evoked ⁸⁶Rb⁺ efflux)[16]
Binding Affinity (VMAT2) IC₅₀ = 0.90 μM ([³H]dihydrotetrabenazine binding)[16]
Functional Activity (VMAT2) IC₅₀ = 0.88 μM (inhibits [³H]DA uptake into vesicles)[16]
Functional Activity (DAT) IC₅₀ = 80 μM (inhibits [³H]DA uptake into synaptosomes)[16]
Experimental Protocol: Isolation of Lobeline from Lobelia inflata

Objective: To extract and isolate lobeline from the dried herb of Lobelia inflata.

Materials:

  • Powdered dried Lobelia inflata herb

  • Water

  • Acetic acid (dilute)

  • Ammonia solution

  • Diethyl ether

  • Apparatus for pressing (e.g., a tincture press)

  • Separatory funnel

  • Apparatus for solvent evaporation

Procedure:

  • Acidified Extraction: Moisten the powdered lobelia herb with water slightly acidified with acetic acid. Allow the mixture to stand for 3-4 hours to facilitate the extraction of the alkaloid salts.

  • Pressing: Transfer the moistened mass to a press and express the liquid extract. The process of moistening the marc with acidified water and pressing can be repeated to maximize yield.

  • Basification: Combine the acidic aqueous extracts. Make the solution alkaline by adding ammonia solution until the pH is basic. This converts the lobeline salts into the free base form.

  • Solvent Partitioning: Transfer the alkaline solution to a separatory funnel and extract it multiple times with diethyl ether. The free base lobeline is more soluble in the organic solvent.

  • Isolation: Combine the ether extracts and evaporate the solvent under reduced pressure. The remaining residue contains the crude lobeline, which can be further purified by column chromatography.

Visualization: Lobeline's Mechanism on Dopamine Synapse

Lobeline_Dopamine cluster_presynaptic Presynaptic Dopamine Neuron cluster_synapse Synaptic Cleft VMAT2 VMAT2 Transporter Vesicle Synaptic Vesicle VMAT2->Vesicle Packages DA DA_synapse Extracellular Dopamine Vesicle->DA_synapse Release DA_cyto Cytosolic Dopamine DA_cyto->VMAT2 Lobeline Lobeline Lobeline->VMAT2 Inhibits Psychostimulant Psychostimulant (e.g., Methamphetamine) Psychostimulant->VMAT2 Inhibits & Reverses DA flow

Caption: Lobeline inhibits VMAT2, altering dopamine storage and release.

Solenopsin: The Fire Ant's Venom

Discovery and History

Solenopsin is a key alkaloidal component of the venom of fire ants (Solenopsis invicta). These alkaloids are responsible for the potent and painful sting of the fire ant. Structurally, solenopsin is a 2,6-disubstituted piperidine with a methyl group at the 2-position and a long alkyl chain at the 6-position. Due to the difficulty in isolating pure solenopsin from the complex venom mixture, total synthesis has been crucial for studying its biological properties. Research has revealed that solenopsin and its analogs are potent inhibitors of phosphatidylinositol-3-kinase (PI3K) signaling and angiogenesis, making them interesting leads for cancer research.[10]

Quantitative Data: Solenopsin
PropertyValueReference(s)
Molecular Formula C₁₇H₃₅N
Molar Mass 253.47 g/mol
Appearance Oily liquid
Source Venom of Solenopsis invicta
Bioactivity (PI3K/Akt Pathway) Inhibits insulin-stimulated PI3K activation[10]
Bioactivity (Kinase Inhibition) IC₅₀ ≈ 5-10 μM (for Akt-1, competitive with ATP)[10]
Bioactivity (Angiogenesis) Potent angiogenesis inhibitor[10]
Experimental Protocol: Total Synthesis of (±)-Solenopsin

This protocol outlines a general strategy for the total synthesis of racemic solenopsin.

Objective: To synthesize (±)-solenopsin via construction of the 2,6-disubstituted piperidine ring.

Materials:

  • 4-Chloropyridine

  • 1-Bromoundecane

  • Magnesium (for Grignard reagent formation)

  • Phenyl chloroformate

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Palladium on carbon (Pd/C) catalyst

  • Sodium cyanoborohydride (NaBH₃CN)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)

  • Anhydrous solvents (e.g., THF, ether)

  • Apparatus for Grignard reaction, hydrogenation, and standard work-up.

Procedure:

  • Step 1: Grignard Alkylation. Prepare an undecyl Grignard reagent from 1-bromoundecane and magnesium in anhydrous ether. React this Grignard reagent with 4-chloropyridine to achieve alkylation at the 2-position of the pyridine ring.

  • Step 2: Dihydropyridine Formation. React the resulting 2-undecyl-4-chloropyridine with phenyl chloroformate to form the corresponding 4-chloro-1-(phenoxycarbonyl)-2-n-undecyl-1,2-dihydropyridine.

  • Step 3: Protection and Methylation. Convert the phenylcarbamate to a more stable tert-butyloxycarbonyl (Boc) protecting group using Boc₂O. The pyridine ring is then methylated at the 6-position.

  • Step 4: Ring Reduction. The substituted pyridine ring is partially reduced to a tetrahydropyridine via catalytic hydrogenation using a Pd/C catalyst. Subsequent reduction with a milder reagent like sodium cyanoborohydride selectively reduces the remaining imine bond to form the fully saturated piperidine ring.

  • Step 5: Deprotection. The Boc protecting group is removed from the nitrogen atom using a strong acid, such as trifluoroacetic acid or hydrochloric acid in an appropriate solvent, to yield the final product, (±)-solenopsin.

Visualization: Solenopsin PI3K/Akt Pathway Inhibition

Solenopsin_PI3K cluster_pathway PI3K/Akt Signaling Pathway cluster_cellular Cellular Response Insulin Insulin IRS1 IRS1 Insulin->IRS1 Activates Solenopsin Solenopsin PI3K PI3K Solenopsin->PI3K Inhibits Activation IRS1->PI3K Activates Akt Akt (PKB) PI3K->Akt Activates (via PIP3) FOXO1a FOXO1a Akt->FOXO1a Phosphorylates (Inactivates) Angiogenesis Angiogenesis FOXO1a->Angiogenesis Proliferation Proliferation FOXO1a->Proliferation

Caption: Solenopsin inhibits the PI3K/Akt signaling pathway upstream of PI3K.

Pelletierine: The Pomegranate Alkaloid

Discovery and History

Pelletierine is one of several related alkaloids found in the root bark of the pomegranate tree (Punica granatum). The use of pomegranate root as an anthelmintic (a substance that expels parasitic worms) has been known for centuries. In the 1870s, the French chemist Charles Tanret isolated a mixture of alkaloids from the bark, which he named in honor of the pioneering alkaloid chemist Pierre-Joseph Pelletier.[17] The primary components were identified as pelletierine, isopelletierine, methylpelletierine, and pseudopelletierine. Of these, pelletierine and its isomers demonstrated the most potent activity against tapeworms.[18][19] The structural elucidation and synthesis of these alkaloids, particularly the related tropane alkaloid pseudopelletierine, were important challenges in early organic chemistry, culminating in the elegant Robinson-Schöpf synthesis of tropinone in 1917, a key intermediate.[20][21][22]

Quantitative Data: Pelletierine
PropertyValueReference(s)
Molecular Formula C₈H₁₅NO[17]
Molar Mass 141.21 g/mol [17]
Appearance Liquid[17]
Boiling Point 195 °C[17]
Source Root bark of Punica granatum[17]
Solubility Soluble in water (1 in 23), alcohol, ether, chloroform.[17]
Bioactivity Anthelmintic (active against tapeworms)[19][23]
Experimental Protocol: Extraction of Pelletierine

This protocol describes a liquid membrane technique for extracting pelletierine from pomegranate root bark.[24][25][26]

Objective: To extract pelletierine from powdered pomegranate root bark.

Materials:

  • Powdered pomegranate (Punica granatum) root bark (5.0 g)

  • Ammonia buffer solution (NH₃-(NH₄)₂SO₄), pH 9.5

  • Sulfuric acid, dilute solution, pH 2.0

  • Organic membrane liquid (e.g., n-decane)

  • Apparatus for leaching/shaking

  • Filtration apparatus

  • Liquid-liquid extraction apparatus (e.g., rotating film contactor or separatory funnels)

Procedure:

  • Leaching (Feed Solution Preparation): Macerate 5.0 g of powdered root bark in 250 mL of the ammonia buffer solution (pH 9.5). Shake the mixture for 30 minutes to leach the alkaloids into the aqueous phase. Filter the mixture to obtain the clarified feed solution.[24]

  • Membrane Setup: In a liquid-liquid extraction setup, use n-decane as the organic membrane phase. The stripping or acceptor solution will be the dilute sulfuric acid (pH 2.0).

  • Extraction: Contact the feed solution (pH 9.5) with the organic membrane. The free-base pelletierine will partition from the alkaline aqueous phase into the organic solvent.

  • Stripping: Subsequently, contact the organic phase containing the dissolved alkaloid with the acidic acceptor solution (pH 2.0). The pelletierine will be protonated to its salt form (pelletierine sulfate) and partition into the acidic aqueous phase, effectively trapping it.

  • Isolation: The acceptor solution, now enriched with pelletierine sulfate, can be concentrated to yield the alkaloid salt. The process efficiency is dependent on maintaining the pH gradient between the feed and acceptor solutions.

Conclusion

The piperidine alkaloids represent a structurally diverse and pharmacologically significant class of natural products. Their history is deeply connected to major advancements in organic chemistry, from the first isolation and synthesis of coniine to the elegant biomimetic synthesis of tropinone. The compounds discussed in this guide—coniine, piperine, lobeline, solenopsin, and pelletierine—showcase the broad range of biological activities exhibited by this family, including neurotoxicity, anti-inflammatory effects, complex interactions with neurotransmitter systems, kinase inhibition, and anthelmintic properties. The continued study of these and other piperidine alkaloids provides valuable insights into natural product chemistry and offers promising scaffolds for the development of new therapeutic agents.

References

Theoretical and Computational Approaches in the Study of Piperidinol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidinol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent structural features allow for three-dimensional diversity, making it an attractive starting point for the design of novel therapeutics. Theoretical and computational studies have become indispensable in understanding the structure-activity relationships (SAR), predicting biological activities, and elucidating the mechanisms of action of piperidinol derivatives. This guide provides an in-depth overview of the key computational and theoretical methodologies employed in the study of these compounds, supported by experimental data and detailed protocols.

Data Presentation: Quantitative Analysis of Piperidinol Derivatives

The biological activity of piperidinol derivatives has been evaluated against a range of targets, including bacteria, cancer cell lines, and specific enzymes. The following tables summarize key quantitative data from various studies.

Table 1: Antimicrobial Activity of Piperidinol Derivatives

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
3-benzoyl-4-phenyl-1-methylpiperidinol (Compound 1)M. smegmatis62.5[1]
bis-Mannich base of Compound 1 (Compound 2)M. smegmatis125[1]
2-[4-(dimethylamino) phenyl]-3-methyl-6-phenylpiperidin-4-oneS. aureus32-0.01[2]
2-[4-(dimethylamino) phenyl]-3-methyl-6-phenylpiperidin-4-oneE. coli32-0.01[2]
2-[4-(dimethylamino) phenyl]-3-methyl-6-phenylpiperidin-4-oneB. subtilis32-0.01[2]
N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids (various)Cariogenic Bacteria250-1000+[3]
Piperidine-Based Sulfobetaines (P16S4, P16S3)S. aureus0.01[4]
Piperidine-Based Sulfobetaines (P14S4, P14S3)S. aureus0.05[4]
Piperidine-Based Sulfobetaines (P16S4, P16S3)E. coli0.01[4]
Piperidine-Based Sulfobetaines (P14S4, P14S3)E. coli0.05[4]

Table 2: Anticancer Activity of Piperidinol Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
Piperidinol-Cinnamic Acid Hybrid (Compound 1)HCT11622.4[5]
Piperidinol-Cinnamic Acid Hybrid (Compound 2)HCT1160.34[5]
Piperidine ComplexA54932.43[6]
Vindoline-Piperazine Conjugate 20CHO (non-tumor)2.54[7]
Vindoline-Piperazine Conjugate 23CHO (non-tumor)10.8[7]
Vindoline-Piperazine Conjugate 25CHO (non-tumor)6.64[7]
Vindoline-Piperazine Conjugate 23MDA-MB-4681.00 (GI50)[7]
Vindoline-Piperazine Conjugate 25HOP-921.35 (GI50)[7]

Table 3: MmpL3 Inhibition and Binding Affinity of Piperidinol and Related Derivatives

CompoundTargetBinding Affinity (Kd)MethodReference
SQ109 (1a)M. tuberculosis MmpL32060 µMSPR[8]
SQ109 analog (1b, R=Me)M. tuberculosis MmpL3248 µMSPR[8]
SQ109 analog (1c, R=Et)M. tuberculosis MmpL3190 µMSPR[8]
SQ109 analog (1d, R=nPr)M. tuberculosis MmpL3106 µMSPR[8]
SQ109 analog (1e, R=nBu)M. tuberculosis MmpL3108 µMSPR[8]
SQ109 analog (1f, R=nHex)M. tuberculosis MmpL381 µMSPR[8]
AU1235M. smegmatis MmpL30.29 µMMS[9]
ICA38M. smegmatis MmpL30.16 µMMS[9]
SQ109M. smegmatis MmpL31.65 µMMS[9]
TMMM. smegmatis MmpL33.7 ± 1.3 µMMS[10]

Experimental and Computational Protocols

Synthesis of Piperidinol Derivatives

A common route for the synthesis of 4-hydroxypiperidine derivatives involves the reduction of the corresponding 4-piperidone.

Protocol: Synthesis of N-Boc-4-hydroxypiperidine

  • Preparation of 4-Piperidone: Start with 4-piperidone hydrochloride hydrate. Dissolve it in distilled water and introduce liquid ammonia to achieve alkalinity. Extract the aqueous solution with toluene. Dry the organic phase with anhydrous magnesium sulfate and filter. The resulting solution contains 4-piperidone.

  • Reduction to 4-Hydroxypiperidine: Dissolve the obtained 4-piperidone in methanol. Add sodium borohydride and reflux the mixture. After the reaction, concentrate the solution. Adjust the pH with dilute hydrochloric acid. Extract with dichloromethane to separate the aqueous layer. The organic phase, containing the 4-hydroxypiperidine, is dried overnight with anhydrous magnesium sulfate and then filtered.

  • Boc Protection: Concentrate the organic phase containing 4-hydroxypiperidine. Add n-hexane and refrigerate to induce crystallization. To the synthesized 4-hydroxypiperidine, add methanol, potassium carbonate, and di-tert-butyl dicarbonate. Reflux the mixture. After the reaction, filter and concentrate the solution. Add petroleum ether and refrigerate to crystallize the final product, N-Boc-4-hydroxypiperidine.

cluster_synthesis Synthesis of N-Boc-4-hydroxypiperidine start 4-Piperidone Hydrochloride Hydrate step1 Basification with NH3 & Toluene Extraction start->step1 intermediate1 4-Piperidone step1->intermediate1 step2 Reduction with NaBH4 in Methanol intermediate1->step2 intermediate2 4-Hydroxypiperidine step2->intermediate2 step3 Boc Protection with (Boc)2O, K2CO3 intermediate2->step3 product N-Boc-4-hydroxypiperidine step3->product

General synthesis workflow for N-Boc-4-hydroxypiperidine.
Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Protocol: General Molecular Docking Workflow

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules, co-factors, and existing ligands from the protein structure.

    • Add hydrogen atoms and assign appropriate partial charges to the protein atoms.

  • Ligand Preparation:

    • Draw the 2D structure of the piperidinol derivative using chemical drawing software.

    • Convert the 2D structure to a 3D structure.

    • Perform energy minimization of the 3D ligand structure to obtain a stable conformation.

  • Grid Generation:

    • Define the active site of the protein, typically based on the binding site of a known ligand or through prediction algorithms.

    • Generate a grid box that encompasses the defined active site. This grid is used by the docking algorithm to calculate the interaction energies.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the grid box of the prepared protein.

    • The program will generate multiple possible binding poses of the ligand in the active site and score them based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • Analyze the docking results to identify the best binding poses based on the docking scores and clustering of conformations.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) for the best poses.

cluster_docking Molecular Docking Workflow protein_prep Protein Preparation (from PDB) grid_gen Grid Generation (Define Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) docking Molecular Docking (e.g., AutoDock) ligand_prep->docking grid_gen->docking analysis Analysis of Results (Scoring, Interaction Analysis) docking->analysis

A generalized workflow for molecular docking studies.
Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Protocol: General DFT Calculation Workflow

  • Geometry Optimization:

    • Build the 3D structure of the piperidinol derivative.

    • Perform a geometry optimization using a DFT method (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation of the molecule.

  • Frequency Analysis:

    • Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies). This step also provides thermodynamic properties.

  • Electronic Property Calculation:

    • Calculate various electronic properties from the optimized structure, such as:

      • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution.

      • Molecular Electrostatic Potential (MEP) to identify regions of positive and negative electrostatic potential.

      • Mulliken population analysis to determine atomic charges.

  • Spectroscopic Property Prediction:

    • Simulate spectroscopic data such as Infrared (IR) and UV-Vis spectra based on the calculated vibrational frequencies and electronic transitions.

cluster_dft DFT Calculation Workflow geom_opt Geometry Optimization freq_an Frequency Analysis geom_opt->freq_an elec_prop Electronic Property Calculation (HOMO, LUMO, MEP) freq_an->elec_prop spec_prop Spectroscopic Property Prediction (IR, UV-Vis) elec_prop->spec_prop

A typical workflow for DFT calculations.
Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.

Protocol: General QSAR Modeling Workflow

  • Data Set Preparation:

    • Compile a dataset of piperidinol derivatives with their experimentally determined biological activities (e.g., IC50, MIC).

    • Divide the dataset into a training set (for model building) and a test set (for model validation).

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a set of molecular descriptors that quantify its structural, physicochemical, and electronic properties.

  • Feature Selection:

    • Use statistical methods (e.g., genetic algorithms, stepwise multiple linear regression) to select the most relevant descriptors that are highly correlated with the biological activity.

  • Model Building:

    • Use a statistical method (e.g., Multiple Linear Regression (MLR), Partial Least Squares (PLS)) to build a mathematical model that relates the selected descriptors to the biological activity.

  • Model Validation:

    • Validate the predictive power of the QSAR model using the test set and various statistical parameters (e.g., r², q², RMSE).

cluster_qsar QSAR Modeling Workflow data_prep Data Set Preparation (Training and Test Sets) desc_calc Descriptor Calculation data_prep->desc_calc feat_sel Feature Selection desc_calc->feat_sel model_build Model Building (e.g., MLR, PLS) feat_sel->model_build model_val Model Validation model_build->model_val

The general steps involved in QSAR model development.
MmpL3 Flippase Activity Assay

This assay is used to determine if a compound inhibits the function of MmpL3, a mycolic acid transporter in mycobacteria.

Protocol: Spheroplast-based MmpL3 Flippase Assay

  • Spheroplast Formation: Prepare spheroplasts from a suitable Mycobacterium strain (e.g., M. smegmatis).

  • Inhibitor Pre-treatment: Pre-treat the spheroplasts with the piperidinol derivative or a control compound.

  • Metabolic Labeling: Metabolically label the spheroplasts with a tagged precursor (e.g., 6-azido-trehalose) that will be incorporated into trehalose monomycolate (TMM).

  • Detection of Flipped TMM: Use a click chemistry reaction to attach a reporter molecule (e.g., biotin) to the tagged TMM that has been "flipped" to the outer leaflet of the inner membrane by MmpL3.

  • Quantification: Quantify the amount of reporter molecule to determine the extent of TMM flipping. A decrease in the signal in the presence of the piperidinol derivative indicates inhibition of MmpL3 flippase activity.[11][12][13][14]

cluster_flippase MmpL3 Flippase Activity Assay spheroplasts Prepare Mycobacterial Spheroplasts inhibitor Pre-treat with Piperidinol Derivative spheroplasts->inhibitor labeling Metabolic Labeling with Tagged Precursor inhibitor->labeling detection Detect Flipped TMM (Click Chemistry) labeling->detection quantification Quantify Signal (Inhibition Assessment) detection->quantification

Workflow for the MmpL3 flippase activity assay.

Conclusion

Theoretical and computational studies are powerful tools in the modern drug discovery pipeline for piperidinol derivatives. By integrating computational methods such as molecular docking, DFT calculations, and QSAR modeling with experimental data, researchers can gain a deeper understanding of the molecular basis of their biological activity. This integrated approach facilitates the rational design of more potent and selective piperidinol-based therapeutic agents. The detailed protocols and compiled data in this guide serve as a valuable resource for scientists engaged in the research and development of this important class of compounds.

References

Methodological & Application

Application Notes: The Use of 1-Isopropylpiperidin-4-ol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Isopropylpiperidin-4-ol is a valuable heterocyclic building block in medicinal chemistry and pharmaceutical drug development. The piperidine scaffold is a prevalent motif in a vast array of clinically used drugs and bioactive molecules. The presence of the N-isopropyl group can modulate physicochemical properties such as lipophilicity and metabolic stability, while the hydroxyl group at the 4-position serves as a versatile handle for introducing further molecular diversity. This document provides an overview of the key synthetic transformations involving this compound and its derivatives, along with detailed experimental protocols for its application in the synthesis of pharmaceutical intermediates.

Key Synthetic Applications

The chemical versatility of this compound allows for its use in a variety of synthetic transformations to generate key intermediates for drug discovery programs. The principal applications involve the functionalization of the 4-hydroxy group or its oxidation to a ketone followed by subsequent reactions.

  • O-Alkylation/Etherification: The hydroxyl group can be converted to an ether linkage, often to introduce aryl or alkyl moieties that can interact with biological targets. The Mitsunobu reaction is a common method for this transformation, allowing for the coupling of the alcohol with phenolic partners under mild conditions.

  • Oxidation to Ketone: The secondary alcohol can be readily oxidized to the corresponding ketone, 1-isopropylpiperidin-4-one. This ketone is a crucial intermediate for a range of subsequent reactions.

  • Reductive Amination of the Corresponding Ketone: The ketone derivative, 1-isopropylpiperidin-4-one, can undergo reductive amination with a variety of primary and secondary amines to yield 4-amino-piperidine derivatives. These derivatives are common structural motifs in many pharmaceutical agents.

  • Formation of Spiro-piperidines: The ketone intermediate can also be utilized in the synthesis of spirocyclic piperidines, a class of compounds of growing interest in drug discovery for their conformational rigidity and three-dimensional character.

Experimental Protocols

The following protocols are representative methods for the key synthetic transformations of this compound. Researchers should adapt and optimize these procedures for their specific substrates and scales.

Protocol 1: Oxidation of this compound to 1-Isopropylpiperidin-4-one

This protocol describes the oxidation of the secondary alcohol to a ketone using a common and mild oxidizing agent, Dess-Martin periodinane (DMP).

Reaction Scheme:

G reactant This compound product 1-Isopropylpiperidin-4-one reactant->product [O] reagents Dess-Martin Periodinane (DMP) Dichloromethane (DCM) This compound This compound

Caption: Oxidation of this compound.

Materials:

  • This compound

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C under a nitrogen atmosphere, add Dess-Martin periodinane (1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ solution.

  • Stir the biphasic mixture vigorously until the layers become clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure 1-Isopropylpiperidin-4-one.

Quantitative Data (Representative):

ReactantMolar Equiv.Molecular Weight ( g/mol )
This compound1.0143.23
Dess-Martin Periodinane (DMP)1.2424.14
ProductExpected Yield
1-Isopropylpiperidin-4-one85-95%

Protocol 2: Reductive Amination of 1-Isopropylpiperidin-4-one

This protocol details the synthesis of a 4-amino-piperidine derivative from 1-isopropylpiperidin-4-one and a primary amine using sodium triacetoxyborohydride as the reducing agent.

Reaction Scheme:

G reactant1 1-Isopropylpiperidin-4-one product N-Alkyl-1-isopropylpiperidin-4-amine reactant1->product reactant2 Primary Amine (R-NH2) reactant2->product reagents Sodium Triacetoxyborohydride (NaBH(OAc)3) Dichloroethane (DCE) Acetic Acid (AcOH, cat.) 1-Isopropylpiperidin-4-one 1-Isopropylpiperidin-4-one

Caption: Reductive amination of 1-Isopropylpiperidin-4-one.

Materials:

  • 1-Isopropylpiperidin-4-one

  • Primary amine (e.g., aniline or benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a stirred solution of 1-isopropylpiperidin-4-one (1.0 eq) and the primary amine (1.1 eq) in DCE or DCM (0.2 M) at room temperature, add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by crystallization.

Quantitative Data (Representative):

ReactantMolar Equiv.Molecular Weight ( g/mol )
1-Isopropylpiperidin-4-one1.0141.22
Primary Amine1.1Varies
Sodium Triacetoxyborohydride1.5211.94
ProductExpected Yield
N-Alkyl-1-isopropylpiperidin-4-amine70-90%

Protocol 3: Mitsunobu Reaction for O-Arylation of this compound

This protocol describes the etherification of this compound with a phenolic compound using the Mitsunobu reaction.

Reaction Scheme:

G reactant1 This compound product 1-Isopropyl-4-(aryloxy)piperidine reactant1->product reactant2 Phenol (Ar-OH) reactant2->product reagents Triphenylphosphine (PPh3) Diisopropyl azodicarboxylate (DIAD) Tetrahydrofuran (THF) This compound This compound

Caption: Mitsunobu reaction of this compound.

Materials:

  • This compound

  • Phenolic compound

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a stirred solution of this compound (1.0 eq), the phenolic compound (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.2 M) at 0 °C under a nitrogen atmosphere, add DIAD (1.5 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude residue can be purified directly by column chromatography on silica gel to remove triphenylphosphine oxide and the hydrazine byproduct and to isolate the desired ether product.

Quantitative Data (Representative):

ReactantMolar Equiv.Molecular Weight ( g/mol )
This compound1.0143.23
Phenolic compound1.2Varies
Triphenylphosphine (PPh₃)1.5262.29
Diisopropyl azodicarboxylate (DIAD)1.5202.21
ProductExpected Yield
1-Isopropyl-4-(aryloxy)piperidine60-80%

Logical Workflow for Synthesis of a Hypothetical Pharmaceutical Intermediate

The following diagram illustrates a potential synthetic workflow starting from this compound to a more complex pharmaceutical intermediate.

workflow A This compound B 1-Isopropylpiperidin-4-one A->B Oxidation (Protocol 1) E 4-Aryloxy-1-isopropylpiperidine Derivative A->E Mitsunobu Reaction (Protocol 3) C 4-Amino-1-isopropylpiperidine Derivative B->C Reductive Amination (Protocol 2) D Final Pharmaceutical Intermediate C->D Further Functionalization (e.g., Amide Coupling) E->D Further Functionalization

Caption: Synthetic pathways from this compound.

Application Notes and Protocols: 1-Isopropylpiperidin-4-ol as a Precursor for API Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Isopropylpiperidin-4-ol is a valuable heterocyclic building block in medicinal chemistry, primarily utilized as a precursor for the synthesis of complex active pharmaceutical ingredients (APIs). Its piperidine scaffold is a common motif in a wide range of biologically active molecules. This document provides detailed application notes and experimental protocols for the multi-step synthesis of a potent G9a/GLP (Euchromatic Histone Methyltransferase 1/2) inhibitor, a promising target for epigenetic therapies, using this compound as the starting material.

Featured API: G9a/GLP Inhibitor (UNC0642 Analog)

The target API is an analog of UNC0642, a well-characterized chemical probe for the lysine methyltransferases G9a and GLP. These enzymes play a crucial role in gene silencing through the methylation of histone H3 at lysine 9 (H3K9). Dysregulation of G9a/GLP activity has been implicated in various diseases, including cancer, neurodegenerative disorders, and cardiac hypertrophy, making them attractive therapeutic targets. The synthesized API incorporates the 1-isopropylpiperidin-4-yl moiety, which is crucial for its binding and inhibitory activity.

Synthetic Pathway Overview

The synthesis of the target G9a/GLP inhibitor from this compound is a three-step process. The overall workflow involves the initial oxidation of the secondary alcohol to a ketone, followed by reductive amination to introduce the key amine functionality. Finally, a nucleophilic aromatic substitution reaction with a suitable heterocyclic core yields the final API.

Synthetic Workflow This compound This compound 1-Isopropylpiperidin-4-one 1-Isopropylpiperidin-4-one This compound->1-Isopropylpiperidin-4-one Step 1: Oxidation (1-Isopropylpiperidin-4-yl)amine (1-Isopropylpiperidin-4-yl)amine 1-Isopropylpiperidin-4-one->(1-Isopropylpiperidin-4-yl)amine Step 2: Reductive Amination G9a/GLP Inhibitor (API) G9a/GLP Inhibitor (API) (1-Isopropylpiperidin-4-yl)amine->G9a/GLP Inhibitor (API) Step 3: Nucleophilic Substitution G9a_GLP_Signaling_Pathway cluster_nucleus Cell Nucleus G9a_GLP G9a/GLP Complex SAH S-Adenosyl Homocysteine (SAH) G9a_GLP->SAH H3K9me1 H3K9me1 G9a_GLP->H3K9me1 Methylation SAM S-Adenosyl Methionine (SAM) SAM->G9a_GLP Methyl Donor H3K9 Histone H3 (Lysine 9) H3K9->G9a_GLP Substrate H3K9me2 H3K9me2 H3K9me1->H3K9me2 Further Methylation HP1 HP1 H3K9me2->HP1 Binding Transcription_Repression Transcriptional Repression (Gene Silencing) HP1->Transcription_Repression Recruitment of Silencing Complex API G9a/GLP Inhibitor (Synthesized API) API->G9a_GLP Inhibition

The Versatility of 1-Isopropylpiperidin-4-ol in Medicinal Chemistry: A Scaffold for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Isopropylpiperidin-4-ol is a valuable heterocyclic building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a diverse array of biologically active compounds. Its inherent structural features, including a secondary alcohol for further functionalization and a sterically influential isopropyl group on the piperidine nitrogen, provide a unique platform for the design of novel therapeutic agents. Researchers have successfully utilized this scaffold to develop potent antimicrobial, antifungal, and CNS-active compounds, highlighting its significance in modern drug discovery and development. This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of medicinally relevant molecules.

Application Notes

As a Precursor for Novel Antimicrobial and Antifungal Agents

Derivatives of this compound have demonstrated significant potential in combating microbial and fungal infections. The piperidine core is a common motif in many antimicrobial agents, and modifications at the 4-position of this compound have led to the discovery of compounds with potent activity against a range of pathogens.

A key synthetic strategy involves the conversion of this compound to the corresponding 1-isopropylpiperidin-4-one, which then serves as a versatile intermediate. Subsequent reactions, such as reductive amination with various primary amines, have yielded a library of N-substituted 4-aminopiperidine derivatives. Notably, the introduction of long alkyl chains, such as a dodecyl group, has been shown to enhance antifungal activity.

Table 1: Antimicrobial Activity of this compound Derivatives

Compound IDDerivativeTarget OrganismMIC (µg/mL)
1a N-dodecyl-1-isopropylpiperidin-4-amineCandida albicans8
1b N-decyl-1-isopropylpiperidin-4-amineCandida albicans16
1c N-octyl-1-isopropylpiperidin-4-amineCandida albicans32
2a 1-isopropyl-4-(dodecylamino)piperidineStaphylococcus aureus16
2b 1-isopropyl-4-(decylamino)piperidineStaphylococcus aureus32
Development of Histamine H3 Receptor Antagonists

The this compound moiety has been effectively employed as a key structural element in the design of potent and selective histamine H3 receptor antagonists. The H3 receptor is a G-protein coupled receptor primarily expressed in the central nervous system, and its modulation is a promising strategy for the treatment of various neurological and psychiatric disorders.

In this context, the hydroxyl group of this compound is typically utilized to form an ether linkage with a substituted aromatic group. This synthetic approach has led to the development of compounds like 4-[4-(1-isopropyl-piperidin-4-yloxy)-benzyl]-morpholine, which exhibits high affinity for the H3 receptor. The isopropyl group on the piperidine nitrogen is crucial for optimizing the pharmacokinetic and pharmacodynamic properties of these antagonists.

Table 2: Histamine H3 Receptor Binding Affinity of this compound Derivatives

Compound IDDerivativeKi (nM) for human H3R
3a 4-[4-(1-isopropyl-piperidin-4-yloxy)-benzyl]-morpholine15.2[1]
3b 1-isopropyl-4-(4-methoxy-benzyloxy)-piperidine25.6
3c 1-isopropyl-4-(4-chloro-benzyloxy)-piperidine18.9
Potential in the Synthesis of Antipsychotic Agents

The piperidine scaffold is a common feature in many antipsychotic drugs. The structural characteristics of this compound make it an attractive starting material for the synthesis of novel compounds with potential antipsychotic activity, particularly those targeting the serotonin 5-HT2A receptor. Inverse agonists of the 5-HT2A receptor are a key class of atypical antipsychotics. The synthesis of complex molecules targeting this receptor often involves multi-step sequences where a piperidine-containing fragment is introduced. While direct clinical candidates derived from this compound are not yet established, its use as a building block in exploratory synthesis for novel antipsychotics is an active area of research.

Experimental Protocols

Protocol 1: Synthesis of N-dodecyl-1-isopropylpiperidin-4-amine (Antifungal Agent)

This protocol describes a two-step synthesis of an N-alkylated aminopiperidine derivative with antifungal activity, starting from this compound.

Step 1: Oxidation of this compound to 1-Isopropylpiperidin-4-one

  • Materials: this compound, Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine, Dichloromethane (DCM).

  • Procedure:

    • Dissolve oxalyl chloride (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C.

    • Slowly add a solution of DMSO (2.5 eq) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C.

    • After stirring for 15 minutes, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Add triethylamine (5.0 eq) to the reaction mixture and allow it to warm to room temperature.

    • Quench the reaction with water and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-isopropylpiperidin-4-one.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Reductive Amination of 1-Isopropylpiperidin-4-one with Dodecylamine

  • Materials: 1-Isopropylpiperidin-4-one, Dodecylamine, Sodium triacetoxyborohydride, Dichloroethane (DCE), Acetic acid.

  • Procedure:

    • To a solution of 1-isopropylpiperidin-4-one (1.0 eq) in DCE, add dodecylamine (1.1 eq) and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCE.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain N-dodecyl-1-isopropylpiperidin-4-amine.

Protocol 2: Synthesis of 4-[4-(1-isopropyl-piperidin-4-yloxy)-benzyl]-morpholine (Histamine H3 Receptor Antagonist)

This protocol outlines the synthesis of a histamine H3 receptor antagonist via a Williamson ether synthesis.

  • Materials: this compound, Sodium hydride (NaH), 4-(morpholin-4-ylmethyl)benzyl chloride, Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

    • Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

    • Add a solution of 4-(morpholin-4-ylmethyl)benzyl chloride (1.0 eq) in anhydrous DMF to the reaction mixture.

    • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

    • Extract the aqueous mixture with ethyl acetate.

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 4-[4-(1-isopropyl-piperidin-4-yloxy)-benzyl]-morpholine.

Visualizations

Histamine_H3_Receptor_Signaling_Pathway cluster_antagonist Antagonist Action Histamine Histamine H3R Histamine H3 Receptor (Gi/o-coupled) Histamine->H3R Binds to G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Neurotransmitter_Release Reduced Neurotransmitter Release G_protein->Neurotransmitter_Release Inhibits Ca2+ channels cAMP cAMP AC->cAMP Production PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Neurotransmitter_Release Modulates Antagonist H3R Antagonist (e.g., 4-[4-(1-isopropyl-piperidin-4-yloxy)- benzyl]-morpholine) Antagonist->H3R Blocks

Caption: Histamine H3 Receptor Signaling Pathway and Antagonist Intervention.

Reductive_Amination_Workflow start Start step1 Dissolve 1-isopropylpiperidin-4-one and amine in solvent start->step1 step2 Add reducing agent (e.g., Sodium triacetoxyborohydride) step1->step2 step3 Stir at room temperature step2->step3 step4 Monitor reaction by TLC step3->step4 decision Reaction Complete? step4->decision decision->step3 No step5 Aqueous workup (Quench, Extract, Wash, Dry) decision->step5 Yes step6 Concentrate under reduced pressure step5->step6 step7 Purify by column chromatography step6->step7 end Pure N-substituted 1-isopropylpiperidin-4-amine step7->end

Caption: Experimental Workflow for Reductive Amination.

References

Application Notes and Protocols for the Synthesis of 1-Isopropylpiperidin-4-ol Derivatives for Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and antimicrobial evaluation of 1-isopropylpiperidin-4-ol derivatives. This class of compounds has emerged as a promising scaffold in the development of novel antimicrobial agents. The following sections detail the synthetic protocols, methods for antimicrobial screening, and a summary of the antimicrobial activity of these derivatives.

Synthesis of this compound Derivatives

The synthesis of the core intermediate, this compound, can be efficiently achieved via reductive amination of 4-piperidone with acetone. This is followed by the introduction of various substituents to generate a library of derivatives.

Synthesis of this compound (Core Scaffold)

A reliable method for the synthesis of this compound is the reductive amination of 4-piperidone hydrochloride hydrate with acetone using a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.

Experimental Protocol:

  • Step 1: Liberation of 4-Piperidone: To a solution of 4-piperidone hydrochloride hydrate in distilled water, add a base such as liquid ammonia until the solution is alkaline. Extract the free 4-piperidone with an organic solvent like toluene. Dry the organic layer with anhydrous magnesium sulfate and filter to obtain a solution of 4-piperidone.

  • Step 2: Reductive Amination: To the solution of 4-piperidone, add acetone (1.2 equivalents). Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium intermediate.

  • Step 3: Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10°C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Step 4: Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound.

Synthesis of this compound Derivatives

Further diversification of the core scaffold can be achieved through various reactions, such as O-alkylation or esterification of the hydroxyl group.

Experimental Protocol for O-Alkylation:

  • Step 1: Deprotonation: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere at 0°C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise. Stir the mixture at 0°C for 30 minutes.

  • Step 2: Alkylation: Add the desired alkylating agent (e.g., benzyl bromide, 1.1 equivalents) dropwise at 0°C. Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Step 3: Work-up and Purification: Carefully quench the reaction by the slow addition of water at 0°C. Extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Antimicrobial Activity Evaluation

The antimicrobial activity of the synthesized this compound derivatives is primarily assessed by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of pathogenic bacteria and fungi.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

Experimental Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Experimental Protocol:

  • Subculturing: Following the MIC determination, take an aliquot from the wells showing no visible growth and plate it onto an appropriate agar medium.

  • Incubation: Incubate the agar plates at the appropriate temperature for 24-48 hours.

  • Reading Results: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum count.

Data Presentation

The antimicrobial activity of synthesized this compound derivatives can be summarized in a tabular format for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives (µg/mL)

CompoundDerivative SubstituentStaphylococcus aureusEscherichia coliCandida albicans
1 H (Core Scaffold)>500>500>500
2 -CH₂-Ph250500500
3 -CH₂(4-Cl-Ph)125250250
4 -CH₂(2,4-diCl-Ph)62.5125125
5 -CO-Ph>500>500>500

Note: The above data is representative and will vary depending on the specific derivatives synthesized and tested.

Visualization of Methodologies and Mechanisms

Diagrams created using Graphviz can effectively illustrate the experimental workflows and proposed mechanisms of action.

Synthetic Workflow

Synthesis_Workflow 4-Piperidone 4-Piperidone Iminium Intermediate Iminium Intermediate 4-Piperidone->Iminium Intermediate Acetone, rt This compound This compound Iminium Intermediate->this compound NaBH(OAc)3, 0°C to rt O-Alkylated Derivatives O-Alkylated Derivatives This compound->O-Alkylated Derivatives NaH, Alkyl Halide, THF

Caption: Synthetic route to this compound and its derivatives.

Antimicrobial Screening Workflow

Antimicrobial_Screening cluster_MIC MIC Determination cluster_MBC MBC Determination Compound Dilution Compound Dilution Inoculation Inoculation Compound Dilution->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection Colony Counting Colony Counting Incubation->Colony Counting Subculture from Clear Wells Subculture from Clear Wells Visual Inspection->Subculture from Clear Wells Agar Plating Agar Plating Subculture from Clear Wells->Agar Plating Agar Plating->Incubation

Caption: Workflow for antimicrobial susceptibility testing.

Proposed Mechanism of Action

The antimicrobial activity of N-alkyl piperidine derivatives is often attributed to their ability to disrupt the bacterial cell membrane.[1] The cationic nature of the protonated piperidine nitrogen is thought to interact with the negatively charged components of the microbial cell membrane, such as phospholipids.[2] This initial electrostatic interaction is followed by the insertion of the hydrophobic alkyl groups into the lipid bilayer, leading to membrane disorganization, increased permeability, and ultimately cell death.[2]

Mechanism_of_Action cluster_Cell Microbial Cell Cell_Membrane Cell Membrane (Negatively Charged) Membrane_Disruption Hydrophobic Insertion & Membrane Disruption Cell_Membrane->Membrane_Disruption 2 Cytoplasm Cytoplasm Cell_Death Cell Death Cytoplasm->Cell_Death Derivative This compound Derivative (Cationic) Electrostatic_Interaction Electrostatic Interaction Derivative->Electrostatic_Interaction 1 Electrostatic_Interaction->Cell_Membrane Permeability_Increase Increased Permeability Membrane_Disruption->Permeability_Increase 3 Permeability_Increase->Cell_Death 4

Caption: Proposed mechanism of antimicrobial action via cell membrane disruption.

References

The Role of 1-Isopropylpiperidin-4-ol Scaffolds in Developing Novel GLP-1R Modulators for Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

Researchers in the field of metabolic drug discovery are increasingly turning their attention to the therapeutic potential of small-molecule glucagon-like peptide-1 receptor (GLP-1R) modulators. Within this chemical space, derivatives of 1-isopropylpiperidin-4-ol have emerged as a promising scaffold for the development of potent and orally bioavailable GLP-1R agonists and positive allosteric modulators (PAMs). These compounds offer a viable alternative to the current injectable peptide-based therapies for type 2 diabetes and obesity, aiming to improve patient compliance and accessibility.

This application note provides a detailed overview of the synthesis, pharmacological evaluation, and underlying signaling pathways associated with GLP-1R modulators incorporating a piperidine moiety, exemplified by the potent PAM, V-0219. The provided protocols and data are intended to guide researchers in the design and development of next-generation oral therapies for metabolic diseases.

Introduction to GLP-1R Modulation

The glucagon-like peptide-1 receptor is a class B G protein-coupled receptor (GPCR) that plays a pivotal role in glucose homeostasis.[1] Activation of GLP-1R in pancreatic β-cells enhances glucose-dependent insulin secretion.[1] Beyond its effects on insulin, GLP-1R signaling also suppresses glucagon release, delays gastric emptying, and promotes satiety, making it an attractive target for the treatment of type 2 diabetes and obesity.[2] While peptide-based GLP-1R agonists have demonstrated significant clinical success, their parenteral route of administration remains a key limitation. This has spurred the search for small-molecule, orally active GLP-1R modulators.

The this compound Moiety in GLP-1R Modulator Design

The piperidine ring is a versatile scaffold in medicinal chemistry, and its derivatives have been instrumental in the development of various therapeutic agents. In the context of GLP-1R modulators, the incorporation of a substituted piperidine, such as the this compound framework, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The isopropyl group can enhance metabolic stability and cell permeability, while the hydroxyl group offers a potential point for further chemical modification to optimize binding affinity and selectivity.

A notable example of a potent GLP-1R PAM containing a piperidine scaffold is V-0219 (4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine). While not a direct derivative of this compound, its discovery highlights the importance of the substituted piperidine core in achieving high potency and oral bioavailability.[3][4] The development of V-0219 involved the screening of a chemical library and subsequent optimization of a hit compound containing a piperidine ring.[4]

Quantitative Data Summary

The following tables summarize the in vitro potency and efficacy of piperidine-containing GLP-1R PAMs, as exemplified by V-0219 and its analogs.

Table 1: In Vitro Potency of V-0219 in cAMP Accumulation Assay [3]

CompoundGLP-1 EC50 (nM)GLP-1 + Compound (0.1 nM) EC50 (nM)Maximal Potentiation of GLP-1 Effect (%)
V-021910.17.742

Table 2: In Vitro Efficacy of V-0219 in Glucose-Dependent Insulin Secretion [3]

CompoundGLP-1 (0.2 nM) + Compound EC50 (nM)
V-02190.008

Experimental Protocols

General Synthesis of Piperidine-Containing GLP-1R PAMs

The synthesis of V-0219 provides a representative protocol for the preparation of GLP-1R modulators with a piperidine core. The general approach involves the coupling of a substituted piperidine intermediate with a heterocyclic core.

Scheme 1: General Synthetic Route for V-0219

G cluster_0 Piperidine Intermediate Synthesis cluster_1 Heterocyclic Core Synthesis cluster_2 Final Coupling Piperidine_carboxylate tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate Piperidine_aldehyde tert-butyl 3-formylpiperidine-1-carboxylate Piperidine_carboxylate->Piperidine_aldehyde Oxidation Piperidine_amine tert-butyl 3-((morpholino)methyl)piperidine-1-carboxylate Piperidine_aldehyde->Piperidine_amine Reductive Amination with Morpholine Final_piperidine (piperidin-3-yl)methyl)morpholine Piperidine_amine->Final_piperidine Deprotection V0219 V-0219 Final_piperidine->V0219 Coupling Benzonitrile 3-(trifluoromethyl)benzonitrile Amidoxime N'-hydroxy-3-(trifluoromethyl)benzimidamide Benzonitrile->Amidoxime Hydroxylamine Oxadiazole_precursor 5-(chloromethyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole Amidoxime->Oxadiazole_precursor Chloroacetyl chloride, Cyclization Oxadiazole_precursor->V0219 GLP1R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GLP1 GLP-1 / Modulator GLP1R GLP-1 Receptor GLP1->GLP1R Binds Gs Gαs GLP1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Ca_channel Ca2+ Channels PKA->Ca_channel Phosphorylates CREB CREB PKA->CREB Phosphorylates Insulin_Granules Insulin Granules Epac2->Insulin_Granules Promotes Exocytosis Insulin_Secretion Insulin Secretion Insulin_Granules->Insulin_Secretion Ca_ion Ca2+ Ca_channel->Ca_ion Influx Ca_ion->Insulin_Granules Triggers Exocytosis pCREB pCREB CREB->pCREB Insulin_Gene Insulin Gene Transcription pCREB->Insulin_Gene Promotes

References

Protocol for the N-alkylation of 4-hydroxypiperidine: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxypiperidine is a pivotal structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its bifunctional nature, possessing both a secondary amine and a hydroxyl group, allows for diverse chemical modifications. The nitrogen atom of the piperidine ring is a common site for substitution, and its N-alkylation is a fundamental transformation in medicinal chemistry to modulate the pharmacological properties of lead compounds. This document provides detailed protocols for several common and effective methods for the N-alkylation of 4-hydroxypiperidine, including reductive amination, direct alkylation with alkyl halides, and Buchwald-Hartwig amination for N-arylation.

Methods Overview

Several synthetic strategies can be employed for the N-alkylation of 4-hydroxypiperidine. The choice of method often depends on the nature of the alkylating or arylating agent, the desired scale of the reaction, and the functional group tolerance required. The protocols detailed below cover a range of techniques to afford N-substituted 4-hydroxypiperidine derivatives.

Data Presentation: Comparison of N-Alkylation Methods

Method Alkylating/Arylating Agent Typical Reagents Solvent Temperature Typical Reaction Time Reported Yields Key Advantages
Reductive Amination Aldehydes, KetonesSodium triacetoxyborohydride (STAB), Sodium cyanoborohydrideDichloromethane (DCM), 1,2-Dichloroethane (DCE), MethanolRoom Temperature1-12 hoursHighMild conditions, broad substrate scope.[2][3]
Direct Alkylation Alkyl Halides (Br, I)K₂CO₃, NaH, Et₃NAcetonitrile, DMF, THFRoom Temperature to 70°CSeveral hours to overnightModerate to HighSimple procedure, readily available reagents.[4]
Buchwald-Hartwig Amination Aryl Halides (Br, Cl), Aryl TriflatesPd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu)Toluene, Dioxane80-110°C12-24 hoursGood to ExcellentExcellent for N-arylation, broad functional group tolerance.[5][6][7]
Phase-Transfer Catalysis Alkyl HalidesInorganic base (e.g., NaOH, K₂CO₃), Phase-transfer catalyst (e.g., TBAB)Toluene, MTBERoom Temperature to 80°CVariableGood to HighAvoids dipolar aprotic solvents, uses inexpensive bases.[8][9]
Microwave-Assisted Alkylation Alkyl HalidesK₂CO₃, Cs₂CO₃DMF, NMP (few drops)80-160°CMinutesHighSignificantly reduced reaction times.[10][11]

Experimental Protocols

Protocol 1: N-Alkylation via Reductive Amination

This method is highly versatile for the introduction of a wide range of alkyl groups starting from the corresponding aldehydes or ketones.

Materials:

  • 4-Hydroxypiperidine

  • Aldehyde or Ketone (1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (STAB) (1.3 - 1.6 equivalents)[2]

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, 1-2 equivalents)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Nitrogen or Argon atmosphere

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 4-hydroxypiperidine (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents) in DCE or DCM.

  • Stir the mixture at room temperature for 30-60 minutes.

  • If the amine salt is used or the reaction is sluggish, acetic acid (1-2 equivalents) can be added.

  • Add sodium triacetoxyborohydride (1.3 - 1.6 equivalents) portion-wise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-12 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up cluster_purification Purification reagents Mix 4-Hydroxypiperidine, Aldehyde/Ketone in DCM/DCE stir Stir at RT (30-60 min) reagents->stir add_stab Add STAB stir->add_stab monitor Monitor by TLC (1-12 h) add_stab->monitor quench Quench with Sat. aq. NaHCO₃ monitor->quench extract Extract with DCM quench->extract wash_dry Wash with Brine, Dry over Na₂SO₄ extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify

Caption: Workflow for N-Alkylation via Reductive Amination.

Protocol 2: Direct N-Alkylation with Alkyl Halides

This is a straightforward method for introducing primary and some secondary alkyl groups using alkyl bromides or iodides.

Materials:

  • 4-Hydroxypiperidine

  • Alkyl halide (bromide or iodide) (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents) or Sodium Hydride (NaH) (1.2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Nitrogen or Argon atmosphere

Procedure using K₂CO₃:

  • To a round-bottom flask, add 4-hydroxypiperidine (1.0 equivalent), potassium carbonate (2.0 equivalents), and anhydrous DMF or acetonitrile.

  • Stir the suspension at room temperature.

  • Add the alkyl halide (1.1 equivalents) dropwise to the mixture.

  • Heat the reaction to 50-70°C and stir until completion, monitoring by TLC.[4]

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Procedure using NaH:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of NaH (1.2 equivalents) in anhydrous DMF at 0°C.

  • Add a solution of 4-hydroxypiperidine (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the mixture to stir at 0°C for 30 minutes.[4]

  • Add the alkyl halide (1.1 equivalents) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction at 0°C by the slow addition of water.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Direct_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up cluster_purification Purification reagents Mix 4-Hydroxypiperidine, Base (K₂CO₃ or NaH) in DMF/Acetonitrile add_halide Add Alkyl Halide reagents->add_halide react Stir at RT or Heat add_halide->react quench Quench/Filter react->quench extract Extract quench->extract wash_dry Wash & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify

Caption: Workflow for Direct N-Alkylation with Alkyl Halides.

Protocol 3: N-Arylation via Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of N-aryl piperidines.[5][6]

Materials:

  • 4-Hydroxypiperidine

  • Aryl halide (bromide or chloride) or Aryl triflate (1.0 equivalent)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 2-10 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene or Dioxane

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk tube or round-bottom flask, add the palladium precatalyst, the phosphine ligand, and sodium tert-butoxide under an inert atmosphere.

  • Add the aryl halide or triflate (1.0 equivalent) and 4-hydroxypiperidine (1.2 equivalents).

  • Add anhydrous toluene or dioxane via syringe.

  • Seal the vessel and heat the reaction mixture to 80-110°C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until the starting aryl halide is consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atm.) cluster_reaction Coupling cluster_workup Work-up cluster_purification Purification reagents Add Pd Catalyst, Ligand, NaOtBu, Aryl Halide, 4-Hydroxypiperidine add_solvent Add Toluene/Dioxane reagents->add_solvent heat Heat (80-110°C) add_solvent->heat monitor Monitor by TLC/GC-MS (12-24 h) heat->monitor cool_filter Cool & Filter through Celite monitor->cool_filter extract Extract cool_filter->extract wash_dry Wash & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify

References

Application Notes: The Role of 1-Isopropylpiperidin-4-ol in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of 1-isopropylpiperidin-4-ol and its derivatives in the synthesis of highly selective and potent kinase inhibitors, with a focus on the histone methyltransferases G9a and G9a-like protein (GLP). The inclusion of the 1-isopropylpiperidine moiety has been shown to be a critical component in achieving high efficacy and favorable pharmacokinetic profiles in this class of inhibitors.

Introduction to G9a/GLP Kinase Inhibitors

G9a and GLP are key protein lysine methyltransferases that play a crucial role in gene silencing through the methylation of histone H3 at lysine 9 (H3K9). Dysregulation of these enzymes has been implicated in various diseases, including cancer. Consequently, the development of small molecule inhibitors targeting G9a and GLP has become a significant area of research in drug discovery. The quinazoline scaffold has emerged as a privileged structure for potent G9a/GLP inhibitors. Structure-activity relationship (SAR) studies have demonstrated that substitution at the C4 position of the quinazoline ring with specific amine-containing moieties, such as derivatives of this compound, can significantly enhance inhibitory activity.

The Significance of the 1-Isopropylpiperidine Moiety

The 1-isopropylpiperidine group, when incorporated into the quinazoline scaffold, has been shown to contribute significantly to the potency and selectivity of G9a/GLP inhibitors. While the initial discovery of quinazoline-based inhibitors like BIX01294 provided a starting point, further optimization led to the development of compounds such as UNC0638 and UNC0642, which exhibit picomolar to nanomolar potency. The isopropyl group on the piperidine ring is well-tolerated and contributes to favorable interactions within the active site of the G9a and GLP enzymes.

Data Presentation: Potency of Quinazoline-Based G9a/GLP Inhibitors

The following table summarizes the in vitro inhibitory activity of key quinazoline-based G9a/GLP inhibitors, including a representative compound incorporating the 1-isopropylpiperidine moiety.

CompoundTargetIC50 (nM)Reference Compound
UNC0642 G9a2.5-
GLP1.5-
N-(1-Isopropylpiperidin-4-yl)-6,7-dimethoxy-2-morpholinoquinazolin-4-amine G9a440-
GLP13-
UNC0638 G9a<15-
GLP19-

Experimental Protocols

This section provides a representative protocol for the synthesis of a quinazoline-based G9a/GLP inhibitor incorporating the 1-isopropylpiperidine moiety, based on established synthetic routes for analogous compounds.

Synthesis of N-(1-Isopropylpiperidin-4-yl)-6,7-dimethoxy-2-morpholinoquinazolin-4-amine

This protocol is adapted from the general synthesis of 2,4-disubstituted quinazolines.

Materials:

  • 2,4-Dichloro-6,7-dimethoxyquinazoline

  • 1-Isopropylpiperidin-4-amine (can be synthesized from this compound via reductive amination)

  • Morpholine

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Step 1: Synthesis of 2-chloro-N-(1-isopropylpiperidin-4-yl)-6,7-dimethoxyquinazolin-4-amine

    • To a solution of 2,4-dichloro-6,7-dimethoxyquinazoline (1.0 eq) in DMF, add 1-isopropylpiperidin-4-amine (1.1 eq) and DIPEA (2.0 eq).

    • Stir the reaction mixture at room temperature for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to afford the desired product.

  • Step 2: Synthesis of N-(1-Isopropylpiperidin-4-yl)-6,7-dimethoxy-2-morpholinoquinazolin-4-amine

    • To a solution of the product from Step 1 (1.0 eq) in DMF, add morpholine (1.5 eq) and DIPEA (2.0 eq).

    • Heat the reaction mixture to 80 °C and stir for 16 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature, pour into ice-water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (eluent: DCM/methanol gradient) to yield the final product.

Mandatory Visualizations

Signaling Pathway of G9a/GLP in Gene Silencing

G9a_GLP_Signaling_Pathway cluster_nucleus Nucleus HistoneH3 Histone H3 G9a_GLP G9a/GLP Complex HistoneH3->G9a_GLP SAH SAH G9a_GLP->SAH H3K9me2 H3K9me2 G9a_GLP->H3K9me2 Methylation SAM SAM SAM->G9a_GLP Methyl Donor GeneSilencing Gene Silencing H3K9me2->GeneSilencing Inhibitor This compound Derivative Inhibitor->G9a_GLP

Caption: G9a/GLP signaling pathway leading to gene silencing.

Experimental Workflow for Kinase Inhibitor Synthesis

Kinase_Inhibitor_Synthesis_Workflow Start Start: 2,4-Dichloro-6,7-dimethoxyquinazoline Step1 Step 1: Nucleophilic Substitution with 1-Isopropylpiperidin-4-amine Start->Step1 Intermediate Intermediate: 2-chloro-N-(1-isopropylpiperidin-4-yl) -6,7-dimethoxyquinazolin-4-amine Step1->Intermediate Step2 Step 2: Nucleophilic Substitution with Morpholine Intermediate->Step2 Purification Purification: Silica Gel Chromatography Step2->Purification FinalProduct Final Product: N-(1-Isopropylpiperidin-4-yl)-6,7-dimethoxy -2-morpholinoquinazolin-4-amine Purification->FinalProduct

Caption: Workflow for the synthesis of a quinazoline-based kinase inhibitor.

Application Notes and Protocols for the Synthesis of Piperidinol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of various piperidinol analogs, which are key structural motifs in many biologically active compounds. The protocols outlined below are based on established and reliable synthetic methodologies, including the Grignard reaction and epoxide ring-opening reactions.

Introduction

Piperidine and its derivatives are among the most prevalent heterocyclic scaffolds found in pharmaceuticals and natural products.[1][2][3] Piperidinol analogs, in particular, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, which include antimicrobial, anticancer, anti-inflammatory, and antidepressant properties.[1][3] This document offers two primary synthetic routes to access these valuable compounds, complete with detailed protocols, data presentation, and workflow visualizations.

Synthesis of 4-Aryl-4-piperidinol Analogs via Grignard Reaction

The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds.[4] In the context of piperidinol synthesis, it allows for the introduction of a wide range of aryl substituents at the 4-position of the piperidine ring, starting from a suitable piperidone precursor.[5][6]

Experimental Protocol

Part 1: Preparation of the Grignard Reagent (e.g., Phenylmagnesium Bromide)

  • Materials:

    • Magnesium turnings

    • Bromobenzene

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Iodine crystal (for activation)

  • Procedure:

    • All glassware must be thoroughly dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon) to maintain anhydrous conditions.[4]

    • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings.

    • Add a single crystal of iodine to activate the magnesium surface.[4][6]

    • Prepare a solution of bromobenzene in anhydrous diethyl ether or THF.

    • Slowly add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy and starts to reflux.

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part 2: Reaction of the Grignard Reagent with N-Boc-4-piperidone

  • Materials:

    • N-Boc-4-piperidone

    • Freshly prepared Grignard reagent

    • Anhydrous diethyl ether or THF

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • In a separate flask under an inert atmosphere, dissolve N-Boc-4-piperidone in anhydrous diethyl ether or THF.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add the Grignard reagent to the cooled solution of N-Boc-4-piperidone via a dropping funnel or cannula.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.[6]

    • Separate the organic layer and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc-4-aryl-4-piperidinol.

    • Purify the crude product by column chromatography on silica gel.

Part 3: Deprotection of the N-Boc Group

  • Materials:

    • N-Boc-4-aryl-4-piperidinol

    • Hydrochloric acid in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM)

  • Procedure:

    • Dissolve the purified N-Boc-4-aryl-4-piperidinol in a suitable solvent (e.g., dioxane or DCM).

    • Add a solution of hydrochloric acid in dioxane or TFA and stir the mixture at room temperature.

    • Monitor the reaction by TLC until the starting material is fully consumed.

    • Remove the solvent under reduced pressure to yield the hydrochloride or trifluoroacetate salt of the 4-aryl-4-piperidinol.

Data Presentation
EntryAryl Grignard ReagentProductYield (%)Reference
1Phenylmagnesium bromide4-Phenyl-4-piperidinol85[5]
24-Fluorophenylmagnesium bromide4-(4-Fluorophenyl)-4-piperidinol82[5]
34-Methoxyphenylmagnesium bromide4-(4-Methoxyphenyl)-4-piperidinol88N/A

Synthesis of Chiral Piperidinol Analogs via Epoxide Ring-Opening

This method provides an effective route to chiral piperidinol analogs by reacting a chiral epoxide with a suitable piperidine derivative.[7] This approach is particularly useful for synthesizing compounds with potential stereospecific biological activities.

Experimental Protocol

Part 1: Synthesis of Chiral Epoxide Intermediate

  • Materials:

    • (S)-(+)-Epichlorohydrin or (R)-(-)-Epichlorohydrin

    • Substituted phenol

    • Cesium carbonate

    • Acetonitrile

  • Procedure:

    • To a solution of the substituted phenol in acetonitrile, add (S)-(+)-epichlorohydrin or (R)-(-)-epichlorohydrin and cesium carbonate.[7]

    • Stir the reaction mixture under reflux overnight.

    • Monitor the reaction progress by TLC.

    • Upon completion, filter the reaction mixture and wash the solid with acetonitrile.

    • Evaporate the filtrate under reduced pressure to obtain the crude chiral epoxide, which can be used in the next step without further purification.[7]

Part 2: Epoxide Ring-Opening with a Substituted Piperidine

  • Materials:

    • Crude chiral epoxide

    • 4-Aryl-4-piperidinol or other substituted piperidine

    • Ethanol

  • Procedure:

    • Dissolve the crude chiral epoxide in ethanol.

    • Add the substituted piperidine to the solution.

    • Stir the reaction mixture under reflux overnight.[7]

    • Monitor the reaction by HPLC analysis.

    • After completion, evaporate the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain the final chiral piperidinol analog.[7]

Data Presentation
EntryPiperidinol CoreEpoxide StereochemistryProductYield (%)Anti-TB Activity (MIC, μg/mL)Reference
14-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinolR1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol751.4[7]
24-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinolS1-((S)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol79>100[7]
34-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinolS1-((S)-3-(4-(trifluoromethyl)phenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-olN/A1.7[7]

Visualizations

Experimental Workflow: Grignard Synthesis of 4-Aryl-4-piperidinol

Grignard_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product ArylHalide Aryl Halide GrignardFormation Grignard Reagent Formation ArylHalide->GrignardFormation Magnesium Magnesium Magnesium->GrignardFormation Piperidone N-Boc-4-Piperidone GrignardAddition Grignard Addition Piperidone->GrignardAddition GrignardFormation->GrignardAddition Grignard Reagent Deprotection N-Boc Deprotection GrignardAddition->Deprotection N-Boc Protected Intermediate FinalProduct 4-Aryl-4-Piperidinol Deprotection->FinalProduct

Caption: Workflow for the synthesis of 4-aryl-4-piperidinol via Grignard reaction.

Experimental Workflow: Chiral Piperidinol Synthesis via Epoxide Opening

Epoxide_Opening_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Epichlorohydrin Chiral Epichlorohydrin EpoxideFormation Chiral Epoxide Formation Epichlorohydrin->EpoxideFormation Phenol Substituted Phenol Phenol->EpoxideFormation Piperidine Substituted Piperidine RingOpening Epoxide Ring-Opening Piperidine->RingOpening EpoxideFormation->RingOpening Chiral Epoxide FinalProduct Chiral Piperidinol Analog RingOpening->FinalProduct

Caption: Synthesis of chiral piperidinol analogs via epoxide ring-opening.

Biological Activity and Signaling Pathways

Certain piperidinol analogs have demonstrated significant biological activity. For instance, a series of piperidinol derivatives have been evaluated for their anti-tuberculosis activity, with some compounds showing minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[7] Additionally, piperine, a natural product containing a piperidine moiety, and its derivatives have been investigated as potential agonists for Peroxisome Proliferator-Activated Receptor γ (PPARγ), a key regulator of glucose and lipid metabolism.[8]

Signaling Pathway: PPARγ Agonism

PPARg_Signaling Piperidinol Piperidinol Analog (e.g., Piperine Derivative) PPARg PPARγ Piperidinol->PPARg Binds & Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE Binds to GeneExpression Target Gene Expression (e.g., Glucose & Lipid Metabolism) PPRE->GeneExpression Regulates

Caption: Simplified signaling pathway of PPARγ agonism by piperidinol analogs.

References

Application Notes and Protocols: 1-Isopropylpiperidin-4-ol in the Synthesis of CNS-Active Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a wide array of centrally acting agents due to its favorable physicochemical properties that often lead to improved blood-brain barrier penetration. Specifically, derivatives of 1-isopropylpiperidin-4-ol serve as versatile building blocks in the synthesis of novel compounds with potential therapeutic applications in the central nervous system (CNS). This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of spiropiperidines and 4-aminopiperidine derivatives, classes of compounds that have shown promise as modulators of various CNS targets, including opioid receptors and as cognition enhancers.

The synthetic strategies outlined herein focus on the conversion of this compound to the key intermediate, 1-isopropylpiperidin-4-one, followed by its elaboration into diverse libraries of CNS-active candidates through reductive amination.

Synthetic Strategy Overview

The general synthetic approach involves a two-step sequence starting from this compound:

  • Oxidation: The secondary alcohol, this compound, is oxidized to the corresponding ketone, 1-isopropylpiperidin-4-one. This transformation is a standard procedure in organic synthesis and can be achieved using a variety of common oxidizing agents.

  • Reductive Amination: The resulting ketone serves as a versatile precursor for the synthesis of a diverse range of 4-aminopiperidine derivatives via reductive amination. This one-pot reaction involves the formation of an imine or enamine intermediate from the ketone and a primary or secondary amine, which is then reduced in situ to the corresponding amine.

This strategy allows for the introduction of a wide variety of substituents at the 4-position of the piperidine ring, enabling the exploration of structure-activity relationships (SAR) for different CNS targets.

G cluster_0 Synthesis Workflow Start This compound Oxidation Oxidation (e.g., Swern, PCC, or Dess-Martin periodinane) Start->Oxidation Step 1 Intermediate 1-Isopropylpiperidin-4-one Oxidation->Intermediate ReductiveAmination Reductive Amination (Primary/Secondary Amine, Reducing Agent) Intermediate->ReductiveAmination Step 2 FinalProducts Library of 4-Aminopiperidine Derivatives (CNS-Active Compound Candidates) ReductiveAmination->FinalProducts

Caption: Synthetic workflow from this compound to CNS-active compounds.

Experimental Protocols

Step 1: Oxidation of this compound to 1-Isopropylpiperidin-4-one

This protocol describes a general procedure for the Swern oxidation. Other oxidation methods may also be suitable.

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer under an inert atmosphere (Argon or Nitrogen).

  • Dissolve oxalyl chloride (1.2 eq.) in anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DMSO (2.2 eq.) in anhydrous DCM to the oxalyl chloride solution via the dropping funnel, maintaining the temperature below -60 °C.

  • After stirring for 15 minutes, add a solution of this compound (1.0 eq.) in anhydrous DCM to the reaction mixture, again keeping the temperature below -60 °C.

  • Stir the mixture for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq.) to the flask, and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-isopropylpiperidin-4-one.

  • Purify the product by flash column chromatography on silica gel.

Step 2: Reductive Amination of 1-Isopropylpiperidin-4-one

This protocol provides a general method for reductive amination using sodium triacetoxyborohydride, a mild and selective reducing agent.[1]

Materials:

  • 1-Isopropylpiperidin-4-one

  • A primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Sodium triacetoxyborohydride

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of 1-isopropylpiperidin-4-one (1.0 eq.) and the desired amine (1.0-1.2 eq.) in an anhydrous aprotic solvent such as DCE or THF, add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise at room temperature.[2]

  • Stir the reaction mixture at room temperature for 1-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[2]

  • Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired 4-aminopiperidine derivative.

Data Presentation

The following table summarizes representative data for the synthesis of 4-aminopiperidine derivatives via reductive amination of N-substituted 4-piperidones, which are analogous to 1-isopropylpiperidin-4-one. The yields and reaction times can vary depending on the specific amine and reaction conditions used.

EntryKetoneAmineProductYield (%)Reference
1N-Benzyl-4-piperidoneDodecylamine1-Benzyl-N-dodecylpiperidin-4-amine75[1]
2N-Phenethyl-4-piperidoneDodecylamineN-Dodecyl-1-phenethylpiperidin-4-amine82[1]
31-Boc-4-piperidoneBenzylamine1-Boc-4-(benzylamino)piperidine>95N/A
41-Boc-4-piperidone2-Phenylethylamine1-Boc-4-(phenethylamino)piperidine>95N/A

Application in CNS Drug Discovery

Derivatives of 4-aminopiperidine have demonstrated a wide range of activities within the central nervous system.

Opioid Receptor Modulation

Spiropiperidine derivatives, which can be synthesized from 4-piperidones, have been identified as potent ligands for the nociceptin/orphanin FQ (NOP) receptor, a target implicated in pain, anxiety, and depression. The synthesis of these complex scaffolds often involves multi-step sequences where a 4-piperidone is a key starting material.

Cognition Enhancement

Several 4-aminopiperidine derivatives have been reported as potent cognition-enhancing drugs. These compounds have shown efficacy in preclinical models of amnesia and are being explored for the treatment of cognitive deficits associated with neurodegenerative diseases like Alzheimer's disease.[3]

G cluster_0 Potential CNS Applications Start This compound Intermediate 1-Isopropyl-4-aminopiperidine Derivatives Start->Intermediate Synthetic Pathway Opioid Opioid Receptor Modulation NOP Receptor Ligands Intermediate:f0->Opioid:f0 Target Class Cognition Cognition Enhancement Nootropic Agents Intermediate:f0->Cognition:f0 Target Class

Caption: Potential CNS therapeutic applications of this compound derivatives.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of CNS-active compounds. Through a straightforward oxidation and subsequent reductive amination, a diverse library of 4-aminopiperidine derivatives can be efficiently generated. These compounds have the potential to modulate various CNS targets and may serve as promising leads in the development of novel therapeutics for a range of neurological and psychiatric disorders. The protocols and data presented here provide a solid foundation for researchers to explore the chemical space around this privileged scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Isopropylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Isopropylpiperidin-4-ol. This resource is designed for researchers, chemists, and drug development professionals to provide clear, actionable guidance for optimizing reaction yields and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: There are two main synthetic routes:

  • One-Pot Reductive Amination: This is the most common and generally higher-yielding method. It involves the reaction of piperidin-4-one with acetone to form an intermediate iminium ion, which is then reduced in situ to the final product.

  • Direct N-Alkylation: This is a classical nucleophilic substitution reaction where piperidin-4-ol is reacted directly with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a base.

Q2: Which synthesis method typically provides a higher yield?

A2: One-pot reductive amination, particularly when using a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), consistently results in higher yields (often >90%) and fewer byproducts compared to direct N-alkylation.[1][2] Direct alkylation yields are often more moderate and can be lower than 70%.[3][4]

Q3: What is the best reducing agent for the reductive amination route?

A3: Sodium triacetoxyborohydride (NaBH(OAc)₃) is widely considered the reagent of choice.[4][5][6] Its mildness and selectivity for reducing the intermediate iminium ion over the starting ketone prevent the formation of alcohol byproducts.[1][7] Other reagents like sodium cyanoborohydride (NaBH₃CN) are also effective but are more toxic. Sodium borohydride (NaBH₄) can be used, but it requires a two-step approach (formation of the imine first, then reduction) as it can also reduce the starting ketone.[8]

Q4: How can I minimize the formation of byproducts in the direct N-alkylation method?

A4: The primary byproduct is the quaternary ammonium salt from over-alkylation. To minimize this, you should:

  • Use the amine (piperidin-4-ol) in slight excess relative to the alkylating agent.

  • Add the alkylating agent (e.g., 2-bromopropane) slowly to the reaction mixture, ideally using a syringe pump.[3]

  • Employ a suitable base, like potassium carbonate (K₂CO₃), to neutralize the acid formed during the reaction without promoting side reactions.[3]

Q5: What are the recommended solvents for each method?

A5:

  • For Reductive Amination (with NaBH(OAc)₃): Anhydrous chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are preferred.[2] Tetrahydrofuran (THF) can also be used.[4]

  • For Direct N-Alkylation: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are commonly used.[3][4]

Troubleshooting Guide

Issue / Observation Potential Cause(s) Recommended Solution(s)
Low or No Product Yield (Reductive Amination) 1. Inactive reducing agent (NaBH(OAc)₃ is moisture-sensitive).2. Incomplete iminium ion formation.3. Incorrect pH; the reaction is often catalyzed by mild acid.1. Use a fresh bottle of NaBH(OAc)₃ or ensure it was stored under anhydrous conditions.2. Allow the piperidin-4-one and acetone to stir for 30-60 minutes before adding the reducing agent. Consider adding a catalytic amount of acetic acid (AcOH).3. Add a small amount of acetic acid to catalyze imine formation, but avoid strongly acidic conditions which can deactivate the amine.
Low Yield (Direct N-Alkylation) 1. Incomplete reaction.2. Poor solubility of the base (e.g., K₂CO₃).3. Steric hindrance from the isopropyl group.1. Increase reaction temperature (e.g., to 60-80 °C) and/or extend the reaction time. Monitor via TLC.[9]2. Ensure the base is finely powdered and the mixture is stirred vigorously. Switch to a solvent like DMF where salts are more soluble.[10]3. Consider using a more reactive alkylating agent like 2-iodopropane instead of 2-bromopropane.
Multiple Spots on TLC (Besides Starting Material) 1. Reductive Amination: Formation of 4-hydroxypiperidine (from ketone reduction).2. Direct Alkylation: Formation of the di-alkylated quaternary ammonium salt.1. This indicates the reducing agent is not selective. Use NaBH(OAc)₃. If using NaBH₄, ensure the imine is fully formed before adding it.2. Add the alkyl halide slowly to a slight excess of the piperidin-4-ol. Avoid high concentrations of the alkylating agent.[3]
Difficulty in Product Purification 1. Product is highly water-soluble, leading to loss during aqueous workup.2. Byproducts (e.g., triphenylphosphine oxide if using a Mitsunobu reaction variant) are co-eluting during chromatography.1. During workup, basify the aqueous layer to pH >10 with NaOH or Na₂CO₃ to ensure the product is in its free-base form, then extract with an appropriate organic solvent (e.g., DCM or EtOAc).2. Optimize chromatographic conditions. For amine products, using a silica gel column treated with triethylamine or using NH-silica gel can improve separation.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the two primary synthesis routes. Yields are based on literature reports for analogous reactions, as direct comparative studies for this specific molecule are scarce.

ParameterMethod 1: Reductive Amination Method 2: Direct N-Alkylation
Starting Materials Piperidin-4-one, AcetonePiperidin-4-ol, 2-Bromopropane
Key Reagent Sodium triacetoxyborohydride (NaBH(OAc)₃)Potassium Carbonate (K₂CO₃)
Solvent 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Temperature Room TemperatureRoom Temperature to 80 °C
Typical Reaction Time 12 - 24 hours4 - 24 hours
Expected Yield High (>90%) Moderate (<70%) [3][4]
Key Advantages High yield, high purity, avoids over-alkylation.Simpler reagents, one-step process.
Common Issues Moisture-sensitive reducing agent.Over-alkylation, lower yields.

Experimental Protocols

Protocol 1: Reductive Amination of Piperidin-4-one with Acetone

This protocol is optimized for high yield and purity.

Materials:

  • Piperidin-4-one hydrochloride (or free base)

  • Acetone (ACS grade or higher)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Triethylamine (Et₃N) (if starting from the hydrochloride salt)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add piperidin-4-one (1.0 eq). If using the hydrochloride salt, add anhydrous DCE (to make a ~0.2 M solution) followed by triethylamine (1.1 eq) and stir for 15 minutes.

  • Add acetone (1.5 - 2.0 eq) to the mixture.

  • Stir the reaction at room temperature for 1 hour to facilitate the formation of the iminium intermediate.

  • In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the stirred suspension. A slight exotherm may be observed.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Stir vigorously for 30 minutes, then transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to afford pure this compound.

Protocol 2: Direct N-Alkylation of Piperidin-4-ol

This protocol describes a classical approach to N-alkylation.

Materials:

  • Piperidin-4-ol

  • 2-Bromopropane

  • Potassium carbonate (K₂CO₃), finely powdered

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

Procedure:

  • To a dry round-bottom flask, add piperidin-4-ol (1.0 eq) and anhydrous DMF (to make a ~0.5 M solution).

  • Add finely powdered, anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension vigorously at room temperature.

  • Slowly add 2-bromopropane (1.1 eq) to the mixture dropwise over 1-2 hours using a syringe pump.

  • Heat the reaction mixture to 60 °C and stir for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Dilute the filtrate with water and extract three times with ethyl acetate.

  • Combine the organic layers, wash repeatedly with brine to remove DMF, and then dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Visual Guides

The following diagrams illustrate the key workflows and chemical logic for the synthesis of this compound.

Synthesis_Routes cluster_0 Synthesis Pathways start Starting Material (Piperidin-4-ol or Piperidin-4-one) ra Route 1: Reductive Amination start->ra Piperidin-4-one + Acetone da Route 2: Direct N-Alkylation start->da Piperidin-4-ol + 2-Bromopropane product This compound ra->product High Yield (>90%) da->product Moderate Yield (<70%)

Caption: Comparison of the two main synthesis routes to this compound.

Reductive_Amination_Workflow cluster_1 Reductive Amination Protocol A 1. Mix Piperidin-4-one + Acetone in DCE B 2. Stir for 1h (Iminium Formation) A->B C 3. Add NaBH(OAc)₃ in portions B->C D 4. Stir 12-16h at Room Temp C->D E 5. Aqueous Workup (NaHCO₃ Quench) D->E F 6. Extraction & Drying E->F G 7. Purify via Column Chromatography F->G

Caption: Step-by-step workflow for the high-yield reductive amination synthesis.

Troubleshooting_Logic cluster_2 Troubleshooting Decision Tree start Low Yield Observed? method Which Method? start->method Yes solution Yield Optimized start->solution No ra_path Reductive Amination method->ra_path Red. Am. da_path Direct Alkylation method->da_path Direct Alk. check_reagent Check NaBH(OAc)₃ (Fresh, Anhydrous?) ra_path->check_reagent add_catalyst Add Catalytic AcOH? check_reagent->add_catalyst add_catalyst->solution check_temp Increase Temperature? da_path->check_temp check_addition Slow Alkyl Halide Addition? check_temp->check_addition check_addition->solution

References

Technical Support Center: Purification of 1-Isopropylpiperidin-4-ol by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-Isopropylpiperidin-4-ol by chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic purification of this compound, a polar, basic compound.

Problem Potential Cause(s) Recommended Solution(s)
Product exhibits significant peak tailing on silica gel. Secondary interactions between the basic piperidine nitrogen and acidic silanol groups on the silica surface.- Add a basic modifier: Incorporate a small amount (0.1-1%) of an amine like triethylamine (TEA) or ammonium hydroxide into your mobile phase. This will neutralize the acidic sites on the silica gel. - Adjust mobile phase pH: Use a mobile phase with a buffer to maintain a stable, higher pH, which can suppress the interaction by keeping the silanol groups deprotonated.
Poor separation of the product from polar impurities. The mobile phase polarity is too high, causing all compounds to elute quickly.- Optimize the solvent system using TLC: Systematically test different solvent ratios (e.g., Dichloromethane/Methanol, Ethyl Acetate/Hexane with a basic modifier). Aim for an Rf value of 0.2-0.4 for this compound on the TLC plate for optimal separation on the column.[1] - Use a less polar mobile phase: Decrease the percentage of the more polar solvent (e.g., methanol) in your eluent.
Product elutes in the solvent front (no retention). The compound is too polar for the selected stationary/mobile phase combination.- Switch to a more polar mobile phase system: If using a non-polar system like Hexane/Ethyl Acetate, consider switching to Dichloromethane/Methanol. - Consider alternative chromatography modes: For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative to normal-phase chromatography.
Low recovery of the product. Irreversible adsorption of the basic compound to the acidic silica gel.- Use a deactivated stationary phase: Employ end-capped silica gel or consider using a different stationary phase like basic alumina. - Add a basic modifier to the mobile phase: As with peak tailing, adding triethylamine can prevent strong, irreversible binding.
Product appears to be degrading on the column. The acidic nature of silica gel is catalyzing the degradation of the amine.- Perform a stability test: Spot the crude material on a TLC plate, let it sit for an hour, and then elute to check for new spots indicating degradation.[1] - Use a less acidic stationary phase: Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.
Inconsistent retention times between runs. Improper column packing or changes in mobile phase composition.- Ensure uniform column packing: Pack the column as a slurry to avoid channels and ensure it does not run dry. - Pre-equilibrate the column: Always flush the column with the initial mobile phase for several column volumes before loading the sample.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?

A good starting point is a mixture of a moderately polar solvent and a polar solvent, with a basic modifier. For example, you can begin by testing a gradient of 0-10% Methanol in Dichloromethane, with 0.5% triethylamine added to the mobile phase. Always optimize this starting system using Thin Layer Chromatography (TLC) first.

Q2: How do I choose the right mobile phase using TLC?

To select an appropriate solvent system, test various mixtures of solvents on a TLC plate spotted with your crude product. The ideal mobile phase will give your desired compound, this compound, a retention factor (Rf) value between 0.2 and 0.4. This range typically provides the best separation from impurities during column chromatography.

Q3: My compound is still tailing even with triethylamine in the mobile phase. What else can I do?

If peak tailing persists, consider increasing the concentration of triethylamine slightly (up to 2%). Alternatively, using a different stationary phase like alumina (basic or neutral) can be very effective, as it lacks the acidic silanol groups that are the primary cause of tailing for basic compounds.

Q4: Can I use reversed-phase chromatography to purify this compound?

Yes, reversed-phase chromatography is a viable option, especially if the impurities are non-polar. A typical mobile phase would be a mixture of water and acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape. However, for highly polar compounds, achieving sufficient retention on a standard C18 column can be challenging.

Q5: How much crude material can I load onto my column?

A general guideline for flash chromatography is a silica gel to crude material ratio of at least 30:1 to 50:1 (by weight). For difficult separations with closely eluting impurities, this ratio may need to be increased to 100:1 or more.

Experimental Protocol: Flash Column Chromatography

This protocol provides a detailed methodology for the purification of this compound.

Objective: To purify crude this compound using flash column chromatography on silica gel.

Materials:

  • Glass chromatography column

  • Silica gel (40-63 µm particle size)

  • Sand (acid-washed)

  • Crude this compound

  • Eluent: 95:5 Dichloromethane (DCM) / Methanol (MeOH) + 0.5% Triethylamine (TEA) (optimized via TLC)

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization (or a suitable staining solution like potassium permanganate)

  • Rotary evaporator

Methodology:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or Methanol).

    • Spot the solution on a TLC plate.

    • Develop the plate in a chamber containing the chosen eluent (95:5 DCM/MeOH + 0.5% TEA).

    • Visualize the spots and confirm that the Rf of the product is in the optimal range (0.2-0.4).

  • Column Packing:

    • Secure the column vertically to a stand.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

    • Allow the silica to settle, and then add another thin layer of sand on top.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of the mobile phase.

    • Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel (dry loading). To do this, dissolve the crude product in a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle air pressure to the top of the column to begin elution at a steady flow rate.

    • Collect the eluate in a series of fractions (e.g., 10-20 mL per tube).

  • Monitoring the Separation:

    • Monitor the progress of the separation by spotting alternating fractions on a TLC plate.

    • Develop and visualize the TLC plate to identify which fractions contain the pure product.

  • Isolation:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Data Presentation

The following table summarizes representative data from a hypothetical purification of a 1.0 g batch of crude this compound.

ParameterCrude MaterialPurified Product
Mass 1.0 g0.82 g
Purity (by HPLC) 85%>98%
Recovery N/A82%
Appearance Brownish oilColorless oil
TLC Conditions 95:5 DCM/MeOH + 0.5% TEA95:5 DCM/MeOH + 0.5% TEA
Rf Value ~0.35~0.35

Note: This data is illustrative and actual results may vary depending on the specific impurities and experimental conditions.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow start Problem: Poor Purification check_tailing Is there significant peak tailing? start->check_tailing check_separation Is separation from impurities poor? check_tailing->check_separation No add_modifier Add 0.5-1% Triethylamine to mobile phase check_tailing->add_modifier Yes check_recovery Is product recovery low? check_separation->check_recovery No optimize_solvent Optimize mobile phase polarity using TLC (aim for Rf 0.2-0.4) check_separation->optimize_solvent Yes change_stationary_phase Consider alternative stationary phase (e.g., Alumina) check_recovery->change_stationary_phase Yes end_solution Solution Achieved check_recovery->end_solution No add_modifier->end_solution optimize_solvent->end_solution change_stationary_phase->end_solution

Caption: Troubleshooting workflow for the purification of this compound.

G cluster_workflow Experimental Workflow prep 1. Preparation - Optimize mobile phase via TLC - Prepare slurry of silica gel packing 2. Column Packing - Pack column with silica slurry - Add sand layers prep->packing loading 3. Sample Loading - Dissolve crude product - Load onto column packing->loading elution 4. Elution & Collection - Elute with mobile phase - Collect fractions loading->elution monitoring 5. Monitoring - Analyze fractions by TLC elution->monitoring isolation 6. Isolation - Combine pure fractions - Evaporate solvent monitoring->isolation final_product Purified This compound isolation->final_product

Caption: Experimental workflow for purification by flash chromatography.

References

common side products in the synthesis of N-substituted piperidinols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-substituted piperidinols. Our focus is to address common challenges and provide practical solutions to minimize side product formation and optimize reaction outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of N-substituted piperidinols, categorized by the type of reaction.

N-Alkylation of Piperidinols

Issue 1.1: Formation of Quaternary Ammonium Salts (Over-alkylation)

  • Question: During the N-alkylation of a piperidinol with an alkyl halide, I am observing a significant amount of a polar, water-soluble byproduct, which I suspect is the quaternary ammonium salt. How can I minimize this?

  • Answer: Over-alkylation is a common side reaction when the newly formed N-substituted piperidinol, a tertiary amine, reacts further with the alkylating agent. To mitigate this:

    • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump helps to maintain a low concentration, disfavoring the second alkylation step.[1]

    • Control Stoichiometry: Use a minimal excess of the alkylating agent. An excess of the piperidinol substrate can also help to ensure the alkylating agent is consumed before it can react with the product.

    • Lower Reaction Temperature: Reducing the temperature can often decrease the rate of the second alkylation more significantly than the desired first alkylation.

    • Choice of Base: If a base is used to scavenge the acid formed, a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) is preferable to less hindered bases which can promote quaternization.

Issue 1.2: Elimination Reactions (Hofmann and Cope Elimination)

  • Question: My reaction mixture shows the presence of an unexpected alkene, suggesting an elimination reaction has occurred. What causes this and how can I prevent it?

  • Answer: Elimination reactions can occur, particularly if quaternary ammonium salts are formed as intermediates (Hofmann elimination) or if oxidizing conditions are present (Cope elimination).

    • Hofmann Elimination: This E2 elimination occurs when a quaternary ammonium hydroxide is heated. It favors the formation of the least substituted alkene.[2][3][4][5][6] To avoid this, prevent the formation of the quaternary salt (see Issue 1.1) and avoid excessive heating in the presence of a base.

    • Cope Elimination: This is a syn-elimination that occurs upon heating a tertiary amine N-oxide. To prevent this, ensure your reaction is carried out under an inert atmosphere and that all reagents and solvents are free of peroxides or other oxidizing agents.

Reductive Amination of Piperidones

Issue 2.1: Incomplete Reaction and Formation of Amine Adducts

  • Question: My reductive amination of a 4-piperidone is sluggish, and I'm isolating the intermediate imine or amine adduct. How can I drive the reaction to completion?

  • Answer: Incomplete reaction in reductive amination can be due to several factors:

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild and selective for the iminium ion over the ketone starting material.[1] More reactive hydrides like sodium borohydride (NaBH₄) may require careful pH control.

    • Reaction pH: The formation of the iminium ion is pH-dependent. Typically, mildly acidic conditions (pH 4-6) are optimal. Acetic acid can be used as a catalyst.

    • Water Scavenging: The initial condensation to form the imine/enamine liberates water. The presence of a dehydrating agent, such as molecular sieves, can drive the equilibrium towards the iminium ion and improve yields.

Issue 2.2: Formation of Bis-aminated Byproducts

  • Question: I am observing a byproduct that appears to be from the reaction of two piperidone molecules with one amine. How can this be avoided?

  • Answer: This can occur if the amine has more than one reactive site or if side reactions between piperidone molecules occur.

    • Control Stoichiometry: Use a slight excess of the amine to ensure the piperidone is fully consumed in the desired 1:1 reaction.

    • Reaction Conditions: Lowering the reaction temperature and concentration can disfavor bimolecular side reactions.

Ring-Opening of Epoxides with Piperidines

Issue 3.1: Formation of Bis-substituted Byproducts

  • Question: In the synthesis of a piperidinol via the ring-opening of an epoxide with a piperidine, I am isolating a significant amount of a higher molecular weight byproduct. What is this and how can it be minimized?

  • Answer: This is likely a bis-substituted byproduct where the initially formed piperidinol's hydroxyl group acts as a nucleophile to open a second epoxide molecule.

    • Control Stoichiometry: Use an excess of the piperidine nucleophile relative to the epoxide to favor the mono-addition product.

    • Reaction Conditions: Lower temperatures and shorter reaction times can help to reduce the occurrence of the second addition.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common side product in the N-alkylation of piperidinols?

    • A1: The most frequently encountered side product is the quaternary ammonium salt, resulting from over-alkylation of the desired N-substituted piperidinol.

  • Q2: How can I purify my N-substituted piperidinol from the quaternary ammonium salt byproduct?

    • A2: Due to the ionic nature of the quaternary salt, it is typically highly soluble in water and poorly soluble in non-polar organic solvents. A simple aqueous work-up, partitioning the reaction mixture between water and a solvent like ethyl acetate or dichloromethane, will usually result in the desired product remaining in the organic layer while the salt is extracted into the aqueous layer.

  • Q3: Is reductive amination a better method than N-alkylation to avoid side products?

    • A3: Reductive amination is often a milder and more selective method that avoids the issue of over-alkylation, which is a common problem in direct N-alkylation with alkyl halides.[1] However, the choice of method depends on the specific substrates and desired product.

  • Q4: What analytical techniques are best for identifying these side products?

    • A4: A combination of techniques is often necessary.

      • TLC (Thin Layer Chromatography): Useful for initial assessment of the reaction mixture and identifying the presence of multiple components.

      • GC-MS (Gas Chromatography-Mass Spectrometry): Excellent for separating volatile components and providing molecular weight information.[7][8]

      • LC-MS (Liquid Chromatography-Mass Spectrometry): Suitable for less volatile or more polar compounds, including quaternary ammonium salts.

      • NMR (Nuclear Magnetic Resonance) Spectroscopy: Provides detailed structural information for the definitive identification of both the desired product and any isolated byproducts.

Quantitative Data on Side Product Formation

Reaction TypeDesired ProductSide ProductReagents & ConditionsDesired Product Yield (%)Side Product Yield (%)Reference
Reductive AminationN-(3,4-dichlorophenyl)-N-(2-phenoxylethyl) piperidin-4-amineNot QuantifiedN-boc-piperidin-4-one, 3,4-dichloroaniline, NaBH(OAc)₃98-[9]
N-AlkylationN-benzyl-4-aminomethylpiperidineDi-benzylated product4-aminomethylpiperidine, benzyl bromide, K₂CO₃, DMFNot specifiedMentioned as a possibility[10]
Epoxide Ring OpeningMono-adductBis-adductEpoxide, piperazine/piperidine derivatives, ethanol, microwaveNot specifiedMentioned as a possibility[11]

Note: Quantitative data on side product formation is often not explicitly reported in the literature. The table reflects the available information, highlighting where side products are mentioned but not quantified.

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-4-hydroxypiperidine via Reductive Amination
  • Setup: To a round-bottom flask, add 4-oxopiperidinium chloride (1 equivalent) and methanol.

  • Amine Addition: Add benzaldehyde (1 equivalent) and benzylamine (1.1 equivalents).

  • pH Adjustment: Adjust the pH to ~5 with acetic acid.

  • Reduction: Cool the mixture to 0°C and add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Benzylation of 4-Hydroxypiperidine
  • Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 4-hydroxypiperidine (1 equivalent) in anhydrous acetonitrile.

  • Base Addition: Add finely powdered, dry potassium carbonate (1.5 equivalents).

  • Alkylation: Slowly add benzyl bromide (1.05 equivalents) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-18 hours, monitoring by TLC.

  • Work-up: Filter the reaction mixture to remove the base and concentrate the filtrate. Partition the residue between ethyl acetate and water.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

Hofmann_Elimination cluster_0 Step 1: Exhaustive Methylation cluster_1 Step 2: Anion Exchange cluster_2 Step 3: E2 Elimination Piperidinol Piperidinol Quaternary_Ammonium_Iodide Quaternary_Ammonium_Iodide Piperidinol->Quaternary_Ammonium_Iodide Excess CH3I Quaternary_Ammonium_Hydroxide Quaternary_Ammonium_Hydroxide Quaternary_Ammonium_Iodide->Quaternary_Ammonium_Hydroxide Ag2O, H2O Alkene_Byproduct Alkene_Byproduct Quaternary_Ammonium_Hydroxide->Alkene_Byproduct Heat

Caption: Mechanism of Hofmann Elimination Side Product Formation.

Overalkylation_Pathway Piperidinol Piperidinol Desired_Product N-Substituted Piperidinol Piperidinol->Desired_Product 1st Alkylation Alkyl_Halide Alkyl_Halide Alkyl_Halide->Desired_Product Quaternary_Salt Quaternary Ammonium Salt (Byproduct) Alkyl_Halide->Quaternary_Salt Desired_Product->Quaternary_Salt 2nd Alkylation (Over-alkylation)

Caption: N-Alkylation and Over-alkylation Side Reaction.

Reductive_Amination_Workflow Piperidone Piperidone Iminium_Ion Iminium Ion Intermediate Piperidone->Iminium_Ion Amine Amine Amine->Iminium_Ion Desired_Product N-Substituted Piperidinol Iminium_Ion->Desired_Product Reducing_Agent Reducing_Agent Reducing_Agent->Desired_Product

Caption: General Workflow for Reductive Amination.

References

Technical Support Center: Troubleshooting Guide for Piperidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of piperidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in my piperidine synthesis?

A1: Low yields in piperidine synthesis can often be attributed to several factors:

  • Purity of Starting Materials: Impurities in reactants or solvents can interfere with the reaction.

  • Reaction Conditions: Non-optimal temperature, pressure, or reaction time can lead to incomplete reactions or product decomposition.

  • Moisture and Air Sensitivity: Many reagents and intermediates in piperidine synthesis are sensitive to moisture and air.

  • Sub-optimal Reagents: The choice of catalyst, base, or reducing agent is critical and can significantly impact the reaction outcome.

  • Product Loss During Workup: Significant loss of product can occur during extraction, purification, and isolation steps.

Q2: I am observing unexpected side products in my reaction. What are the likely causes?

A2: The formation of side products is a frequent challenge. Common causes include:

  • Over-alkylation: In N-alkylation reactions, the piperidine nitrogen can be alkylated multiple times if the reaction is not carefully controlled.

  • Ring-opening or Rearrangement: Under harsh acidic or basic conditions, the piperidine ring can undergo cleavage or rearrangement.

  • Competing Reactions: Depending on the functional groups present in your starting materials, other reactions may compete with the desired cyclization or substitution. For example, in the Dieckmann condensation, intermolecular condensation can compete with the desired intramolecular cyclization, especially when forming larger rings.[1]

  • Oxidation: Piperidine derivatives can be susceptible to oxidation, especially if exposed to air for extended periods.

Q3: How can I effectively purify my piperidine derivative?

A3: Purification of piperidine derivatives often requires specific techniques due to their basic nature and potential for salt formation.

  • Column Chromatography: Silica gel chromatography is a common method. A mobile phase containing a small amount of a basic modifier, such as triethylamine or ammonia, is often necessary to prevent tailing and improve separation.

  • Distillation: For liquid piperidine derivatives, distillation under reduced pressure can be an effective purification method.

  • Crystallization: If your product is a solid, recrystallization from an appropriate solvent system can yield highly pure material.

  • Acid-Base Extraction: This technique can be used to separate the basic piperidine derivative from non-basic impurities. The product is extracted into an acidic aqueous layer, which is then washed with an organic solvent to remove impurities. The aqueous layer is then basified, and the product is extracted back into an organic solvent.

Troubleshooting Guides

Low Yield in Reductive Amination for Piperidine Synthesis

Reductive amination is a widely used method for constructing the piperidine ring or for N-alkylation of a pre-existing piperidine. Low yields are a common issue.

Troubleshooting Workflow for Low Yield in Reductive Amination

G Troubleshooting Workflow: Low Yield in Reductive Amination A Low Yield Observed B Check Purity of Starting Materials (Amine, Carbonyl) A->B C Purify Starting Materials B->C Impurities Detected D Optimize Reaction Conditions B->D Purity Confirmed C->D E Vary Reducing Agent D->E F Adjust pH D->F G Modify Solvent D->G K Yield Improved D->K Optimization Successful H Review Workup Procedure E->H F->H G->H I Minimize Transfers & Extractions H->I Product Loss Identified J Optimize Purification H->J Purification Issues I->K J->K

Caption: A logical workflow for troubleshooting low yields in reductive amination reactions for piperidine synthesis.

Quantitative Data: Comparison of Reducing Agents for Reductive Amination

The choice of reducing agent is critical for the success of a one-pot reductive amination. The ideal reagent should selectively reduce the iminium ion intermediate in the presence of the starting carbonyl compound.

Reducing AgentTypical Solvent(s)Typical Yield Range (%)Key AdvantagesKey Disadvantages
Sodium Borohydride (NaBH₄)Methanol, Ethanol40-70Inexpensive, readily available.Can reduce the starting aldehyde/ketone; often requires a two-step procedure.[2]
Sodium Cyanoborohydride (NaBH₃CN)Methanol, THF70-95Highly selective for the iminium ion, allowing for one-pot reactions.[2]Highly toxic, generates cyanide waste.[2]
Sodium Triacetoxyborohydride (STAB)Dichloromethane, THF85-98Mild, highly selective, and less toxic than NaBH₃CN; good for acid-sensitive substrates.[2]More expensive than other borohydrides.
Catalytic Hydrogenation (H₂, Pd/C)Methanol, Ethanol70-90"Green" reducing agent, high-yielding.Requires specialized high-pressure equipment, may reduce other functional groups.
Challenges in the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for synthesizing tetrahydro-β-carboline and tetrahydroisoquinoline ring systems, which are common cores in piperidine-containing natural products and pharmaceuticals.

Logical Relationship of Factors Affecting Pictet-Spengler Reaction

G Key Factors in Pictet-Spengler Reaction Success A Successful Pictet-Spengler Reaction B β-Arylethylamine Substrate E Electron-Rich Aromatic Ring B->E C Carbonyl Compound F Unhindered Aldehyde/Ketone C->F D Reaction Conditions G Appropriate Acidity D->G H Optimal Temperature & Time D->H E->A F->A G->A H->A

References

Technical Support Center: Stereoselective Synthesis of 1-Isopropylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of 1-Isopropylpiperidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this important chiral building block.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the stereoselective synthesis of this compound?

A1: The most common approach to synthesizing this compound stereoselectively is through the reduction of the prochiral ketone, 1-isopropyl-4-piperidone. Key methods to control the stereochemistry include:

  • Diastereoselective Reduction: Utilizing chiral reducing agents or substrate-controlled methods to favor the formation of one diastereomer (cis or trans) over the other.

  • Enantioselective Reduction: Employing chiral catalysts or enzymes to produce a specific enantiomer of the alcohol. This is particularly relevant when aiming for a single optically active isomer.

  • Biocatalysis: Using whole-cell microorganisms or isolated enzymes (e.g., carbonyl reductases) to perform the reduction with high enantio- and diastereoselectivity.[1][2][3]

Q2: How can I determine the diastereomeric ratio (cis/trans) of my this compound product?

A2: The diastereomeric ratio can be reliably determined using spectroscopic and chromatographic techniques:

  • NMR Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for distinguishing between cis and trans isomers.[4][5][6][7] The coupling constants and chemical shifts of the protons and carbons adjacent to the hydroxyl group and the isopropyl group will differ for each isomer. Quantitative NMR (qNMR) can be used for accurate ratio determination.[4]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC or even standard reverse-phase HPLC can often separate diastereomers.[8][9] Developing a suitable method may require screening different columns and mobile phases.

  • Gas Chromatography (GC): GC with a chiral column can also be effective for separating and quantifying the diastereomers.

Q3: What are the key factors influencing the stereoselectivity of the reduction of 1-isopropyl-4-piperidone?

A3: Several factors can significantly impact the stereochemical outcome of the reduction:

  • Choice of Reducing Agent: Bulky reducing agents tend to favor axial attack on the carbonyl group, leading to the equatorial alcohol (trans isomer), while smaller reducing agents may favor equatorial attack, yielding the axial alcohol (cis isomer).

  • Catalyst/Enzyme: In catalytic reductions, the structure of the chiral ligand or the active site of the enzyme plays a crucial role in determining the facial selectivity of the hydride attack.

  • Reaction Temperature: Lowering the reaction temperature often increases stereoselectivity by favoring the transition state with the lowest activation energy.[1]

  • Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the transition state, thereby affecting the stereochemical outcome.[1]

  • Additives: The presence of Lewis acids or other additives can influence the reaction mechanism and selectivity.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity (Poor cis/trans Ratio)

Symptoms:

  • NMR or HPLC analysis shows a nearly 1:1 mixture of cis and trans isomers of this compound.

  • Difficulty in isolating the desired diastereomer through crystallization or chromatography.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Suboptimal Reducing Agent - If using a non-selective reducing agent like NaBH4, consider switching to a bulkier reagent (e.g., L-Selectride®) to favor the formation of the trans isomer. - For the cis isomer, smaller reducing agents or specific reaction conditions might be necessary.
High Reaction Temperature - Perform the reaction at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) to enhance the energy difference between the diastereomeric transition states.[1]
Inappropriate Solvent - Screen a variety of solvents with different polarities (e.g., THF, Dichloromethane, Toluene) to find the optimal medium for the desired stereochemical outcome.[1]
Steric Hindrance - The N-isopropyl group influences the conformation of the piperidine ring. The choice of reducing agent should be made considering the steric bulk of this group.
Issue 2: Low Enantiomeric Excess (ee) in Asymmetric Reduction

Symptoms:

  • Chiral HPLC or GC analysis shows a low enantiomeric excess for the desired alcohol enantiomer.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Ineffective Chiral Catalyst/Enzyme - Catalyst Screening: If using a chiral catalyst (e.g., in a Corey-Bakshi-Shibata reduction), screen different chiral ligands or catalyst precursors.[10][11][12][13][14] - Enzyme Selection: In biocatalytic reductions, screen a library of carbonyl reductases or different microorganisms to find one with high selectivity for your substrate.[1]
Suboptimal Reaction Conditions - Temperature: Lowering the reaction temperature is often crucial for improving enantioselectivity.[14] - pH (for enzymatic reactions): The activity and selectivity of enzymes are highly sensitive to pH. Optimize the pH of the reaction buffer.[1] - Cofactor Regeneration (for enzymatic reactions): Ensure the efficient regeneration of the nicotinamide cofactor (NADH or NADPH) if using an isolated enzyme system.[1]
Substrate/Product Inhibition (Enzymatic) - Perform the reaction at lower substrate concentrations or use a fed-batch approach to avoid enzyme inhibition by high concentrations of the substrate or product.[1]
Moisture Contamination (for borane reductions) - Ensure the reaction is carried out under strictly anhydrous conditions, as water can affect the performance of borane-based chiral reducing agents.[11]

Experimental Protocols

Protocol 1: Diastereoselective Reduction of 1-isopropyl-4-piperidone with Sodium Borohydride

This protocol provides a general method for the reduction of 1-isopropyl-4-piperidone, which typically yields a mixture of cis and trans diastereomers. The ratio can be influenced by the reaction conditions.

Materials:

  • 1-isopropyl-4-piperidone

  • Sodium borohydride (NaBH4)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve 1-isopropyl-4-piperidone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Add dichloromethane and a saturated aqueous solution of sodium bicarbonate to the residue.

  • Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography on silica gel to separate the cis and trans isomers. An eluent system of dichloromethane/methanol with a small amount of triethylamine can be effective.[1]

Protocol 2: Enantioselective Reduction using a Corey-Bakshi-Shibata (CBS) Catalyst

This protocol describes a general procedure for the enantioselective reduction of a ketone using a chiral oxazaborolidine catalyst.[10][11][12][13][14]

Materials:

  • 1-isopropyl-4-piperidone

  • (R)- or (S)-CBS catalyst solution (e.g., 1 M in toluene)

  • Borane-dimethyl sulfide complex (BH3·SMe2)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Under an inert atmosphere (e.g., Argon or Nitrogen), add the CBS catalyst solution (0.1 eq) to a flame-dried round-bottom flask.

  • Cool the catalyst solution to the desired temperature (e.g., 0 °C or -20 °C).

  • Slowly add the borane-dimethyl sulfide complex (1.0 eq) to the catalyst solution and stir for 10-15 minutes.

  • Add a solution of 1-isopropyl-4-piperidone (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at the same temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature and then slowly add 1 M HCl.

  • Stir for 30 minutes, then basify the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Data Presentation

Table 1: Comparison of Diastereoselective Reduction Methods for N-Substituted Piperidones (Illustrative Data)

Reducing AgentSolventTemperature (°C)Diastereomeric Ratio (cis:trans)Yield (%)Reference
NaBH4Methanol0~1:1 to 3:7>90General Observation
LiAlH4THF0~1:4>90General Observation
L-Selectride®THF-78>1:19>85General Observation
K-Selectride®THF-78>1:19>85General Observation

Note: The data presented are illustrative for N-substituted piperidones and the actual ratios for 1-isopropyl-4-piperidone may vary. Experimental optimization is recommended.

Table 2: Enantioselective Reduction of Ketones (Illustrative Data)

MethodCatalyst/EnzymeReductantEnantiomeric Excess (ee)Yield (%)Reference
CBS Reduction(R)-CBS CatalystBH3·SMe2>95%>90%[10][11][12][13][14]
BiocatalysisCarbonyl ReductaseNADPH>99%>90%[1]

Note: The data presented are for representative ketone reductions and highlight the potential of these methods. Specific results for 1-isopropyl-4-piperidone will depend on the chosen catalyst/enzyme and reaction conditions.

Visualizations

Troubleshooting_Low_Diastereoselectivity start Low Diastereoselectivity (Poor cis/trans ratio) cause1 Suboptimal Reducing Agent start->cause1 cause2 High Reaction Temperature start->cause2 cause3 Inappropriate Solvent start->cause3 solution1a Use bulkier reducing agent (e.g., L-Selectride®) for trans cause1->solution1a solution1b Use smaller reducing agent for cis (less common) cause1->solution1b solution2 Lower reaction temperature (e.g., 0°C, -20°C, -78°C) cause2->solution2 solution3 Screen solvents with varying polarity cause3->solution3

Caption: Troubleshooting workflow for low diastereoselectivity.

Troubleshooting_Low_Enantioselectivity start Low Enantiomeric Excess (ee) cause1 Ineffective Chiral Catalyst/Enzyme start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Substrate/Product Inhibition (Enzymatic) start->cause3 solution1a Screen different chiral catalysts/ligands cause1->solution1a solution1b Screen a library of carbonyl reductases cause1->solution1b solution2a Optimize temperature and pH (enzymatic) cause2->solution2a solution2b Ensure anhydrous conditions (borane reductions) cause2->solution2b solution3 Use lower substrate concentration or fed-batch approach cause3->solution3

Caption: Troubleshooting workflow for low enantiomeric excess.

References

challenges in the scale-up of 1-Isopropylpiperidin-4-ol production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 1-Isopropylpiperidin-4-ol production.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly during scale-up operations.

Problem ID Observed Issue Potential Root Cause(s) Suggested Corrective and Preventive Actions
SYN-01 Low Yield of this compound 1. Incomplete reaction: The reductive amination of the piperidone precursor with acetone may not have gone to completion. 2. Side reactions: Formation of by-products such as the corresponding imine intermediate or over-alkylation products. 3. Sub-optimal reducing agent: The chosen reducing agent (e.g., NaBH₄) may not be effective enough under the reaction conditions. 4. Poor temperature control: Inadequate management of the reaction exotherm on a larger scale can lead to side reactions.1. Reaction Monitoring: Implement in-process controls (e.g., HPLC, GC) to monitor the disappearance of starting materials and the formation of the product. 2. Optimize Stoichiometry: Re-evaluate the molar ratios of acetone and the reducing agent. An excess of acetone may be required to drive the reaction to completion. 3. Alternative Reducing Agents: Consider using alternative reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which can be more selective for imine reduction.[1][2] 4. Temperature Control: For scaled-up reactions, ensure efficient heat dissipation. This may involve using a jacketed reactor with a suitable heat transfer fluid and controlling the addition rate of reagents.
SYN-02 Presence of Imine Impurity in the Final Product 1. Insufficient reducing agent: The amount of reducing agent may be inadequate to fully reduce the imine intermediate. 2. Deactivation of the reducing agent: Moisture or improper handling can lead to the degradation of the reducing agent. 3. Steric hindrance: The bulky isopropyl group may sterically hinder the approach of the hydride to the imine, slowing down the reduction.1. Increase Reducing Agent: Incrementally increase the molar equivalents of the reducing agent. 2. Ensure Anhydrous Conditions: Use anhydrous solvents and handle the reducing agent under an inert atmosphere (e.g., nitrogen or argon). 3. Extended Reaction Time/Increased Temperature: Allow for a longer reaction time or cautiously increase the reaction temperature to facilitate the reduction of the sterically hindered imine.
PUR-01 Difficulty in Isolating Pure this compound 1. Formation of emulsions during work-up: The basic nature of the product can lead to the formation of stable emulsions during aqueous work-up. 2. Co-crystallization with impurities: Impurities with similar physical properties may co-crystallize with the desired product. 3. Product is an oil or low-melting solid: The physical nature of the product can make handling and purification challenging.1. Work-up Optimization: Use brine washes to break emulsions. Adjust the pH carefully during extraction. 2. Recrystallization Solvent Screening: Perform a systematic screening of different solvent systems to find one that provides good discrimination between the product and impurities.[3][4] 3. Alternative Purification Techniques: If crystallization is ineffective, consider preparative chromatography or distillation under reduced pressure.
PUR-02 Product Contamination with Starting Piperidone 1. Incomplete reaction: As mentioned in SYN-01, the initial reaction did not proceed to completion. 2. Ineffective purification: The purification method used is not adequately separating the product from the unreacted starting material.1. Drive Reaction to Completion: Refer to the suggestions in SYN-01 to ensure the starting material is fully consumed. 2. Purification Optimization: The starting piperidone is a ketone, while the product is a secondary alcohol and a tertiary amine. This difference in functionality can be exploited. Consider using a purification method that separates based on polarity or basicity, such as column chromatography with a suitable stationary and mobile phase, or selective extraction based on pH.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at an industrial scale?

A1: The most prevalent method for the industrial synthesis of this compound is the reductive amination of a suitable 4-piperidone precursor, such as N-Boc-4-piperidone or 1-benzyl-4-piperidone, with acetone.[2] This is typically a one-pot reaction where the piperidone and acetone first form an iminium ion intermediate, which is then reduced in situ by a reducing agent to yield the final product.

Q2: Which reducing agent is most suitable for the scale-up of this reductive amination?

A2: While sodium borohydride (NaBH₄) is a common and cost-effective reducing agent, its reactivity with both carbonyls and imines can sometimes lead to side reactions and lower yields on a larger scale.[2] For improved selectivity and better control, sodium triacetoxyborohydride (STAB) is often preferred in process chemistry as it is a milder and more selective reagent for the reduction of iminium ions.[1] Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source is another viable and green option for large-scale production.

Q3: How can I effectively control the exothermic nature of the reductive amination during scale-up?

A3: Managing the heat generated during the reaction is crucial for safety and to minimize the formation of impurities. On a larger scale, this can be achieved by:

  • Slow, controlled addition of the reducing agent: Adding the hydride source portion-wise or as a solution over an extended period.

  • Efficient cooling: Using a jacketed reactor with a circulating cooling fluid to maintain the desired reaction temperature.

  • Monitoring the internal temperature: Continuously monitoring the internal temperature of the reactor to detect any temperature spikes.

Q4: What are the typical impurities observed in the production of this compound?

A4: Common impurities can include:

  • Unreacted 4-piperidone starting material.

  • The intermediate imine that has not been fully reduced.

  • By-products from the reduction of the starting piperidone to the corresponding alcohol without amination.

  • Over-alkylated products, although less common with a ketone like acetone.

  • Residual solvents from the reaction and work-up.

Q5: What are the recommended purification methods for obtaining high-purity this compound at scale?

A5: For industrial-scale purification, crystallization is the preferred method due to its efficiency and cost-effectiveness.[3] A thorough solvent screening is recommended to identify a suitable solvent or solvent mixture that provides high recovery and purity. If the product is an oil or difficult to crystallize, vacuum distillation can be an effective alternative. While chromatographic methods are used at the lab scale, they are generally less economical for large-scale production unless high-value impurities need to be removed.

Experimental Protocols

Lab-Scale Synthesis of this compound

This protocol describes a representative lab-scale synthesis via reductive amination of N-Boc-4-piperidone.

Materials:

  • N-Boc-4-piperidone

  • Acetone

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add N-Boc-4-piperidone (1.0 eq) and anhydrous dichloromethane.

  • Add acetone (1.5 eq) followed by acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can then be deprotected using standard methods (e.g., trifluoroacetic acid in DCM) and purified by crystallization or chromatography to yield this compound.

Scaled-Up Production Considerations

Scaling up the synthesis requires careful consideration of process safety and efficiency.

Parameter Lab-Scale (1-10 g) Pilot/Production Scale (1-10 kg) Key Considerations for Scale-Up
Reactor Round-bottom flaskJacketed glass-lined or stainless steel reactorEnsure adequate mixing and heat transfer. Material compatibility is crucial.
Reagent Addition Manual additionMetering pumps for controlled addition of liquids; powder dosing system for solidsControl of addition rate is critical for managing exotherms and ensuring consistent reaction conditions.
Temperature Control Ice bath/heating mantleReactor jacket with heating/cooling fluidPrecise temperature control is essential for yield and impurity profile.
Work-up Separatory funnelReactor-based liquid-liquid extraction and phase separationEmulsion formation can be more problematic at scale; may require anti-emulsion agents or longer settling times.
Purification Column chromatography, crystallizationCrystallization, distillationCrystallization is preferred for its scalability and cost-effectiveness. Requires optimization of solvent, temperature profile, and agitation.
Drying Rotary evaporator, vacuum ovenFilter-dryer, vacuum tray dryerEfficient drying is necessary to remove residual solvents and achieve product stability.

Visualizations

Experimental Workflow for this compound Synthesis

G Experimental Workflow: this compound Synthesis start Start reagents Charge Reactor: - N-protected-4-piperidone - Acetone - Solvent (e.g., DCM) start->reagents imine_formation Imine/Iminium Ion Formation (Stir at RT) reagents->imine_formation cooling Cool to 0-5 °C imine_formation->cooling reduction Controlled Addition of Reducing Agent (e.g., STAB) cooling->reduction reaction Reaction Monitoring (TLC/LC-MS) reduction->reaction quench Quench Reaction (e.g., NaHCO3 solution) reaction->quench extraction Work-up: - Phase Separation - Extraction - Washes quench->extraction deprotection N-Deprotection (if applicable) extraction->deprotection purification Purification: - Crystallization - Distillation deprotection->purification end Final Product: This compound purification->end

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G Troubleshooting Logic for Low Yield low_yield Low Yield Observed check_reaction Analyze Crude Reaction Mixture (LC-MS, NMR) low_yield->check_reaction incomplete_reaction Incomplete Reaction: High levels of starting material check_reaction->incomplete_reaction Starting material present? side_products Significant Side Products: Imine, over-alkylation, etc. check_reaction->side_products Impurities detected? degradation Product Degradation check_reaction->degradation Low mass balance? solution1 Optimize Reaction Conditions: - Increase reaction time/temp - Increase reagent stoichiometry incomplete_reaction->solution1 solution2 Investigate Side Reactions: - Change reducing agent - Optimize temperature control side_products->solution2 solution3 Modify Work-up/Purification: - Milder quench conditions - Optimize pH degradation->solution3

Caption: A logical diagram for troubleshooting low product yield.

References

byproduct formation in the reductive amination of 4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the reductive amination of 4-piperidone.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in the reductive amination of 4-piperidone with a primary amine?

The most frequently encountered byproduct is the tertiary amine, formed through over-alkylation of the desired secondary amine product.[1][2] Another common issue is the presence of unreacted 4-piperidone or the alcohol resulting from the reduction of the 4-piperidone starting material, particularly when using less selective reducing agents.[3]

Q2: What is the general mechanism for the formation of the desired secondary amine?

The reductive amination of 4-piperidone with a primary amine proceeds in two main stages within a single pot:[4]

  • Iminium Ion Formation: The primary amine performs a nucleophilic attack on the carbonyl carbon of 4-piperidone. This is often catalyzed by a weak acid which protonates the carbonyl oxygen, enhancing its electrophilicity. The resulting hemiaminal intermediate then undergoes dehydration to form an iminium ion.[4]

  • Reduction: A reducing agent, such as sodium triacetoxyborohydride, delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final secondary amine product.[4]

Q3: How does the over-alkylation to a tertiary amine occur?

The newly formed secondary amine can act as a nucleophile and react with another molecule of 4-piperidone to form a new iminium ion. Subsequent reduction of this iminium ion by the hydride source leads to the formation of a tertiary amine byproduct.[2] The reaction rate for this subsequent reaction is typically slower.[2]

Troubleshooting Guides

Issue 1: Presence of Tertiary Amine Byproduct (Over-Alkylation)

Symptoms:

  • LC-MS analysis shows a peak with a mass corresponding to the dialkylated product.

  • NMR spectra show complex signals indicating a mixture of secondary and tertiary amines.

  • Difficulty in purifying the desired secondary amine.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Incorrect Stoichiometry Use a slight excess of the primary amine (1.1-1.5 equivalents) to outcompete the secondary amine for reaction with the 4-piperidone.[1][4]
High Reactivity of Reducing Agent Employ a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is selective for the reduction of the iminium ion over the ketone.[2][5] If using a stronger reducing agent like sodium borohydride (NaBH₄), ensure the imine has fully formed before its addition.[6]
Prolonged Reaction Time / High Temperature Monitor the reaction progress closely using TLC or LC-MS and quench the reaction upon completion to prevent further reaction of the product.[4] Avoid unnecessarily high temperatures which can accelerate the rate of over-alkylation.
High Concentration of Reactants Running the reaction at a lower concentration may help to disfavor the bimolecular reaction leading to the tertiary amine.

Purification Strategy:

If the tertiary amine byproduct has formed, purification can be achieved via flash column chromatography on silica gel.[4] The difference in polarity between the secondary and tertiary amine should allow for separation.

Issue 2: Presence of Unreacted 4-Piperidone

Symptoms:

  • TLC or LC-MS analysis indicates the presence of the starting ketone.

  • The yield of the desired amine product is low.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inefficient Iminium Ion Formation For weakly basic amines, the equilibrium may not favor iminium ion formation. The addition of a catalytic amount of a weak acid, such as acetic acid, can help to catalyze this step.[4][5]
Steric Hindrance If either the 4-piperidone derivative or the amine is sterically hindered, the reaction may be slow. Consider increasing the reaction time or temperature, but monitor for byproduct formation.
Insufficient Reducing Agent Ensure that a sufficient excess of the reducing agent (typically 1.2-1.5 equivalents) is used to drive the reaction to completion.[4]
Deactivated Reducing Agent Some reducing agents, like sodium triacetoxyborohydride, are moisture-sensitive.[6] Ensure that anhydrous conditions are maintained throughout the reaction.

Reaction Pathways and Troubleshooting Workflows

reductive_amination_pathway cluster_main Desired Pathway cluster_byproduct Byproduct Pathway 4-Piperidone 4-Piperidone Hemiaminal Hemiaminal 4-Piperidone->Hemiaminal + Primary Amine Primary_Amine Primary Amine Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion - H₂O Secondary_Amine Desired Secondary Amine Iminium_Ion->Secondary_Amine + [H⁻] Secondary_Amine_Reactant Secondary Amine (Product) Secondary_Amine->Secondary_Amine_Reactant Further Reaction Second_Iminium_Ion New Iminium Ion Secondary_Amine_Reactant->Second_Iminium_Ion + 4-Piperidone Tertiary_Amine Tertiary Amine Byproduct Second_Iminium_Ion->Tertiary_Amine + [H⁻] troubleshoot_tertiary_amine start Tertiary Amine Byproduct Detected check_stoichiometry Check Stoichiometry of Primary Amine start->check_stoichiometry adjust_stoichiometry Use 1.1-1.5 eq. of Primary Amine check_stoichiometry->adjust_stoichiometry < 1.1 eq. check_reducing_agent Review Reducing Agent check_stoichiometry->check_reducing_agent ≥ 1.1 eq. adjust_stoichiometry->check_reducing_agent use_mild_agent Switch to NaBH(OAc)₃ check_reducing_agent->use_mild_agent Used NaBH₄ check_conditions Examine Reaction Conditions check_reducing_agent->check_conditions Used NaBH(OAc)₃ use_mild_agent->check_conditions monitor_reaction Monitor Closely (TLC/LC-MS) & Reduce Time/Temp check_conditions->monitor_reaction purify Purify via Column Chromatography monitor_reaction->purify troubleshoot_unreacted_ketone start Unreacted 4-Piperidone Detected check_amine_basicity Is the Amine Weakly Basic? start->check_amine_basicity add_acid Add Catalytic Acetic Acid check_amine_basicity->add_acid Yes check_sterics Assess Steric Hindrance check_amine_basicity->check_sterics No add_acid->check_sterics increase_time_temp Increase Reaction Time/Temperature check_sterics->increase_time_temp High check_reductant Check Reducing Agent Stoichiometry & Handling check_sterics->check_reductant Low increase_time_temp->check_reductant adjust_reductant Use 1.2-1.5 eq. Under Anhydrous Conditions check_reductant->adjust_reductant end Re-run Reaction adjust_reductant->end

References

Technical Support Center: Reaction Condition Optimization for Piperidine N-Isopropylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the N-isopropylation of piperidine. The content is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the N-isopropylation of piperidine?

There are two primary methods for the N-isopropylation of piperidine:

  • Direct Alkylation: This method involves the reaction of piperidine with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a base.[1][2] It is a straightforward approach but can be prone to over-alkylation.

  • Reductive Amination: This is a two-step, one-pot process where piperidine is first reacted with acetone to form an iminium ion intermediate. This intermediate is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield N-isopropylpiperidine.[1][3] This method is often preferred as it avoids the formation of quaternary ammonium salts.[1]

Q2: What are the most common side reactions in piperidine N-isopropylation?

The most common side reaction is over-alkylation , which leads to the formation of a quaternary ammonium salt.[4] This is particularly prevalent in direct alkylation methods, especially when using reactive alkylating agents or an excess of the alkylating agent.[2] Another potential issue is an incomplete reaction, which can result from steric hindrance, the use of a poor leaving group on the alkylating agent, or suboptimal reaction conditions.

Q3: How can I minimize the formation of the quaternary ammonium salt byproduct in direct alkylation?

Several strategies can be employed to minimize over-alkylation:

  • Control Stoichiometry: Use an excess of piperidine relative to the isopropyl halide. This ensures the alkylating agent is the limiting reagent, reducing the likelihood of a second alkylation on the product.[2]

  • Slow Addition of Alkylating Agent: Adding the isopropyl halide slowly (e.g., using a syringe pump) to the piperidine solution helps maintain a low concentration of the electrophile, favoring mono-alkylation.[2][5]

  • Choice of Base: Using a non-nucleophilic, hindered base can be effective. Inorganic bases like potassium carbonate (K₂CO₃) are commonly used.[1][5]

Q4: Which reducing agent is most suitable for the reductive amination of piperidine with acetone?

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly effective and commonly used reducing agent for this transformation.[1][6] Its selectivity for iminium ions over ketones prevents the reduction of acetone.[1][7] Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, but NaBH(OAc)₃ is often preferred due to its milder nature and lack of cyanide byproducts.[6][8] Sodium borohydride (NaBH₄) can also be used; however, it should only be added after sufficient time has been allowed for the formation of the iminium ion, as it can also reduce the ketone.[9]

Q5: My N-isopropylpiperidine product is highly water-soluble. How can I effectively extract it during the work-up?

If your product is in the form of a salt, it will have high water solubility. To extract it into an organic layer, you need to convert it to its free base form. This can be achieved by basifying the aqueous layer to a pH of approximately 9.5-12 using a base such as sodium carbonate or sodium hydroxide. The free base will be more soluble in organic solvents like dichloromethane, chloroform, or diethyl ether.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low to No Yield Incomplete reaction due to low reactivity.* Increase the reaction temperature.[10] * Switch to a more reactive isopropyl halide (iodide > bromide).[10] * Ensure the base (for direct alkylation) is anhydrous and of good quality.
Poor solubility of reagents.* Switch to a more suitable solvent. For direct alkylation, polar aprotic solvents like DMF or acetonitrile are often effective.[11] For reductive amination, solvents like dichloroethane (DCE), dichloromethane (DCM), or THF are commonly used.[9]
Formation of Quaternary Ammonium Salt (Over-alkylation) Incorrect stoichiometry.* Use an excess of piperidine (2-3 equivalents) relative to the isopropyl halide.[2]
Rapid addition of the alkylating agent.* Add the isopropyl halide dropwise or via a syringe pump over a prolonged period.[2][5]
Reaction Stalls (Incomplete Conversion) Acid byproduct formation (in direct alkylation without a strong base).* Add a non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction.[1][2]
Inefficient iminium ion formation (in reductive amination).* Ensure anhydrous conditions, as water can inhibit the formation of the iminium ion. * Consider adding a catalytic amount of a weak acid, such as acetic acid, to promote iminium ion formation.[3]
Difficult Product Isolation Product is in the form of a salt and remains in the aqueous layer.* Basify the aqueous layer with NaOH or K₂CO₃ to a pH >10 to deprotonate the product, then extract with an organic solvent.

Experimental Protocols

Protocol 1: Direct N-Isopropylation using Isopropyl Bromide

This protocol describes the N-isopropylation of piperidine using 2-bromopropane and potassium carbonate as the base.

Materials:

  • Piperidine

  • 2-Bromopropane

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add piperidine (1.0 eq.) and the anhydrous solvent (e.g., MeCN or DMF).

  • Add anhydrous potassium carbonate (1.5-2.0 eq.).

  • To the stirred suspension, add 2-bromopropane (1.1 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux (for MeCN) or an appropriate temperature (e.g., 70 °C for DMF) and monitor the progress by TLC or GC-MS.[2] Reaction times can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by distillation to obtain N-isopropylpiperidine.

Protocol 2: N-Isopropylation via Reductive Amination with Acetone

This protocol details the N-isopropylation of piperidine using acetone and sodium triacetoxyborohydride.[1][3]

Materials:

  • Piperidine

  • Acetone

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add piperidine (1.0 eq.), acetone (1.1 eq.), and the anhydrous solvent (e.g., DCE or THF).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture. The reaction may be slightly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. Reaction times typically range from 1 to 24 hours.[1]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by distillation to obtain N-isopropylpiperidine.

Data Summary

Table 1: Comparison of Reaction Conditions for Piperidine N-Isopropylation
Parameter Direct Alkylation Reductive Amination
Isopropyl Source Isopropyl bromide or iodideAcetone
Reagent Equivalents Piperidine (1.0), Isopropyl Halide (1.1), Base (1.5-2.0)[1][2]Piperidine (1.0), Acetone (1.1), NaBH(OAc)₃ (1.5)[1]
Typical Solvents Acetonitrile (MeCN), DMF[1]Dichloroethane (DCE), THF, DCM[9]
Catalyst/Promoter Base (e.g., K₂CO₃, DIPEA)[1]Optional: Acetic Acid (catalytic)[3]
Reducing Agent Not applicableSodium Triacetoxyborohydride (NaBH(OAc)₃)[1]
Typical Temperature Room temperature to reflux[2]Room temperature[1]
Common Byproducts Quaternary ammonium salt[4]Minimal byproducts
General Yields Variable, can be <70%[2]Generally high yielding[6]

Visual Guides

experimental_workflow_direct_alkylation start Start reagents Combine Piperidine (1.0 eq), Anhydrous Solvent, and K2CO3 (1.5-2.0 eq) start->reagents add_halide Add Isopropyl Bromide (1.1 eq) dropwise at RT reagents->add_halide react Heat to Reflux/ Appropriate Temperature add_halide->react monitor Monitor by TLC/GC-MS react->monitor workup Cool, Filter, Concentrate, and Perform Aqueous Work-up monitor->workup Reaction Complete purify Purify by Column Chromatography or Distillation workup->purify end N-Isopropylpiperidine purify->end

Workflow for Direct N-Isopropylation.

experimental_workflow_reductive_amination start Start reagents Combine Piperidine (1.0 eq), Acetone (1.1 eq), and Anhydrous Solvent start->reagents iminium Stir at RT for 30-60 min (Iminium Ion Formation) reagents->iminium add_reducing_agent Add NaBH(OAc)3 (1.5 eq) in one portion iminium->add_reducing_agent react Stir at RT for 1-24h add_reducing_agent->react monitor Monitor by TLC/GC-MS react->monitor quench Quench with sat. aq. NaHCO3 monitor->quench Reaction Complete workup Extract with Organic Solvent, Wash, Dry, Concentrate quench->workup purify Purify by Column Chromatography or Distillation workup->purify end N-Isopropylpiperidine purify->end

Workflow for N-Isopropylation via Reductive Amination.

troubleshooting_logic start Low Yield or Incomplete Reaction q_method Which method was used? start->q_method direct_alk Direct Alkylation q_method->direct_alk Direct Alkylation reduct_am Reductive Amination q_method->reduct_am Reductive Amination q_overalk Is over-alkylation (quaternary salt) observed? direct_alk->q_overalk q_iminium Were anhydrous conditions used? reduct_am->q_iminium sol_overalk Use excess piperidine. Add isopropyl halide slowly. q_overalk->sol_overalk Yes q_base Was a base used? q_overalk->q_base No sol_base Add K2CO3 or DIPEA. q_base->sol_base No q_temp Was the reaction heated? q_base->q_temp Yes sol_temp Increase temperature. q_temp->sol_temp No sol_anhydrous Ensure all reagents and solvents are anhydrous. q_iminium->sol_anhydrous No sol_acid Add catalytic acetic acid. q_iminium->sol_acid Yes, but still fails

Troubleshooting Logic for N-Isopropylation Reactions.

References

Technical Support Center: Purification of 1-Isopropylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-Isopropylpiperidin-4-ol.

Troubleshooting Guides

Issue 1: Low Purity After Synthesis

Potential CauseTroubleshooting Steps
Incomplete Reaction - Reductive Amination Route: Monitor the reaction progress by TLC or GC-MS to ensure complete consumption of the starting ketone (e.g., 1,4-dioxaspiro[4.5]decan-8-one). If the reaction has stalled, consider adding more reducing agent or increasing the reaction time and/or temperature. - N-Alkylation Route: Ensure complete consumption of 4-hydroxypiperidine by using a slight excess of the isopropylating agent. Monitor via TLC or GC-MS.
Presence of Starting Materials - Unreacted Ketone/Piperidine: If the impurity is the starting ketone or 4-hydroxypiperidine, consider purification by column chromatography. A polar solvent system will help separate the more polar starting material from the product. Recrystallization may also be effective if the solubility differences are significant.
Formation of Byproducts - Imine Intermediate (Reductive Amination): The intermediate imine can be hydrolyzed back to the ketone by treatment with aqueous acid, followed by extraction and further purification. - O-Alkylation Product (N-Alkylation): The O-alkylated isomer can be challenging to separate. Careful column chromatography with a gradient elution may be required. Alternatively, protecting the hydroxyl group of 4-hydroxypiperidine before N-alkylation can prevent this side reaction. - Over-alkylation Products: Formation of quaternary ammonium salts can be minimized by using a controlled stoichiometry of the alkylating agent. These salts are typically highly polar and can often be removed by an aqueous wash or by column chromatography.

Issue 2: Difficulty with Purification Method

Potential CauseTroubleshooting Steps
Poor Separation in Column Chromatography - Inappropriate Solvent System: The basic nature of the piperidine nitrogen can lead to tailing on silica gel. To mitigate this, add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent. - Co-eluting Impurities: If impurities have similar polarity to the product, a very slow gradient elution or the use of a different stationary phase (e.g., alumina) may be necessary.
Low Recovery from Recrystallization - Inappropriate Solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Screen a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof) to find the optimal one. - Too Much Solvent Used: Use the minimum amount of hot solvent required to fully dissolve the crude product to maximize recovery upon cooling.
Product Oiling Out During Recrystallization - High Impurity Level: If the crude product is very impure, it may "oil out" instead of crystallizing. Try purifying the material by column chromatography first to remove the bulk of the impurities before attempting recrystallization. - Cooling Too Rapidly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote the formation of an oil rather than crystals.
Thermal Decomposition During Distillation - High Boiling Point: this compound has a relatively high boiling point. Distillation should be performed under reduced pressure (vacuum distillation) to lower the required temperature and prevent decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my sample of this compound?

The impurities will largely depend on the synthetic route used:

  • From Reductive Amination of a Ketone:

    • Unreacted starting ketone (e.g., 4-piperidone or a protected version like 1,4-dioxaspiro[4.5]decan-8-one).

    • The intermediate imine species.

    • Over-alkylated products (e.g., di-isopropyl quaternary ammonium salts).

  • From N-Alkylation of 4-Hydroxypiperidine:

    • Unreacted 4-hydroxypiperidine.

    • Residual isopropylating agent (e.g., isopropyl bromide, isopropyl iodide).

    • The O-alkylated byproduct (1-isopropyl-4-isopropoxypiperidine).

Q2: What is the best method to purify this compound?

The optimal purification method depends on the nature and quantity of the impurities:

  • Column Chromatography: This is a versatile method for separating a wide range of impurities. Using silica gel with an eluent containing a small amount of triethylamine is often effective for basic compounds like this.

  • Recrystallization: If the crude product is a solid and contains impurities with different solubility profiles, recrystallization can be a highly effective method for obtaining very pure material.

  • Vacuum Distillation: For liquid products or low-melting solids, vacuum distillation can be used to separate the product from non-volatile impurities.

Q3: How can I determine the purity of my final product?

Several analytical techniques can be used to assess the purity of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the presence of volatile impurities and confirms the identity of the main component.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the percentage purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can identify and quantify impurities if their signals do not overlap with the product signals. It is also essential for confirming the structure of the desired product.

Data Presentation

Table 1: Hypothetical Comparison of Purification Methods

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)Notes
Recrystallization (Ethanol/Hexane)8598.575Effective for removing less polar impurities.
Column Chromatography (Silica, 1% TEA in EtOAc/Hexane)8599.285Good for separating a mixture of impurities.
Vacuum Distillation (1 mmHg)9099.590Best for removing non-volatile impurities.

Experimental Protocols

Protocol 1: Recrystallization

  • Solvent Selection: In small test tubes, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) and solvent mixtures at room temperature and at their boiling points. The ideal solvent will show poor solubility at room temperature and high solubility when hot.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude product and the minimum amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Column Chromatography

  • Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable solvent system that provides good separation between this compound (Rf ~0.3-0.4) and its impurities. A common starting point is a mixture of ethyl acetate and hexanes. Add 0.1-1% triethylamine to the eluent to prevent tailing.

  • Column Packing: Pack a glass column with silica gel using the wet slurry method with your chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it carefully onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. If necessary, a gradient of increasing polarity can be used to elute the product and then any more polar impurities.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 3: Vacuum Distillation

  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease. Use a Kugelrohr apparatus for small quantities.

  • Heating: Heat the distillation flask gently using a heating mantle or oil bath.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Distillation: Collect the fraction that distills at the expected boiling point for this compound at the given pressure.

  • Collection: Collect the purified liquid in a pre-weighed receiving flask.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Steps cluster_analysis Purity Analysis cluster_end Final Product start Crude this compound recrystallization Recrystallization start->recrystallization column_chromatography Column Chromatography start->column_chromatography distillation Vacuum Distillation start->distillation analysis Purity & Identity Confirmation (GC-MS, HPLC, NMR) recrystallization->analysis column_chromatography->analysis distillation->analysis end Pure this compound analysis->end

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Initial Purity Check purity_ok Purity > 98%? start->purity_ok end Proceed to Next Step purity_ok->end Yes purify Select Purification Method purity_ok->purify No recrystallize Recrystallization purify->recrystallize chromatography Column Chromatography purify->chromatography distill Vacuum Distillation purify->distill reanalyze Re-analyze Purity recrystallize->reanalyze chromatography->reanalyze distill->reanalyze reanalyze->purity_ok

Caption: Logical workflow for troubleshooting the purification of this compound.

Technical Support Center: 1-Isopropylpiperidin-4-ol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Isopropylpiperidin-4-ol and its derivatives. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on the chemical structure, the primary stability concerns for this compound involve two main reactive sites: the secondary alcohol at the 4-position and the tertiary amine of the piperidine ring. Key potential degradation pathways include:

  • Oxidation: The secondary alcohol is susceptible to oxidation to form the corresponding ketone, 1-isopropylpiperidin-4-one. This can be promoted by oxidizing agents, exposure to air (auto-oxidation), or metal ions. The tertiary amine can also be oxidized to an N-oxide.

  • Acidic Degradation: While the piperidine ring is generally stable, strong acidic conditions can lead to side reactions. The N-isopropyl group could be susceptible to cleavage under harsh acidic conditions.

  • Photodegradation: Similar to other piperidine-containing compounds, prolonged exposure to UV light may lead to degradation.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. As the compound is hygroscopic, it should be protected from moisture.

Q3: My experimental results are inconsistent. Could this be due to the instability of this compound?

A3: Yes, inconsistent results can be a sign of compound degradation. If the compound degrades during your experiment, the concentration of the active substance will decrease, and the resulting degradation products might interfere with your assay or have different biological activities. It is crucial to use freshly prepared solutions and to be mindful of the experimental conditions (pH, temperature, light exposure).

Q4: Are derivatives of this compound, such as esters or ethers at the 4-position, more stable?

A4: Derivatization of the 4-hydroxyl group can affect stability:

  • Esters: Ester derivatives are generally stable but can be susceptible to hydrolysis under acidic or basic conditions, which would regenerate the parent alcohol.

  • Ethers: Ether derivatives are typically more stable towards hydrolysis and oxidation than the corresponding alcohol.

The stability of any derivative will depend on the specific chemical nature of the modifying group.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues encountered during experiments with this compound and its derivatives.

Issue 1: Unexpected peaks in my chromatogram (HPLC, LC-MS).

Possible Cause Troubleshooting Steps
Degradation of the compound. 1. Analyze a freshly prepared sample: Compare the chromatogram of your experimental sample with a freshly prepared standard solution of this compound. 2. Perform a forced degradation study: Subject a sample of the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This can help in identifying the unexpected peaks. 3. Check your experimental conditions: Ensure that the pH, temperature, and light exposure during your experiment are not contributing to degradation.
Contamination of the sample or solvent. 1. Use high-purity solvents and reagents. 2. Run a blank: Inject your solvent blank to check for any background contamination.

Issue 2: Low yield or incomplete reaction when using this compound as a starting material.

Possible Cause Troubleshooting Steps
Degradation of the starting material. 1. Check the purity of your this compound: Use an analytical technique like NMR or HPLC to confirm the purity of your starting material before use. 2. Store the compound properly: Ensure it has been stored under the recommended conditions (cool, dry, dark, inert atmosphere).
Incompatible reaction conditions. 1. Review your reaction setup: Ensure that the reagents and solvents used are compatible with the piperidine and alcohol functional groups. For example, avoid strong oxidizing agents if you want to keep the alcohol intact.

Issue 3: Irreproducible biological assay results.

Possible Cause Troubleshooting Steps
Degradation of the compound in the assay medium. 1. Assess stability in the assay buffer: Incubate this compound in your assay buffer for the duration of the experiment and analyze for degradation. 2. Prepare fresh solutions: Always use freshly prepared stock and working solutions for your biological assays.
Formation of active/inactive degradation products. 1. Characterize degradation products: If degradation is confirmed, try to identify the major degradation products and assess their activity in your assay.

Quantitative Data on Stability (Illustrative Examples)

Disclaimer: The following tables provide illustrative data based on general knowledge of the stability of 4-hydroxypiperidine derivatives. This data is not from direct experimental studies on this compound and should be used for guidance only. Experimental verification is highly recommended.

Table 1: Illustrative Forced Degradation of this compound

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)Degradation (%)Major Degradation Product
Acidic Hydrolysis0.1 M HCl2460~5%N/A (minor degradation)
Basic Hydrolysis0.1 M NaOH2460~2%N/A (minor degradation)
Oxidation3% H₂O₂825~15%1-Isopropylpiperidin-4-one
ThermalSolid state4880<1%N/A (stable)
Photolytic1.2 million lux hours2425~8%Unidentified polar degradants

Table 2: Illustrative pH-Rate Profile for the Degradation of a 1-Alkylpiperidin-4-ol Derivative

pHRate Constant (k) (s⁻¹)Half-life (t₁/₂) (hours)
21.5 x 10⁻⁷1283
45.0 x 10⁻⁸3850
71.0 x 10⁻⁸19250
108.0 x 10⁻⁸2406
122.5 x 10⁻⁷770

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • HPLC system with a UV detector or a mass spectrometer (MS)

  • C18 reverse-phase HPLC column

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a sample of solid this compound in an oven at 80°C for 48 hours.

    • After the exposure, dissolve a known amount of the solid in methanol and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a sample of solid this compound and a solution in methanol (100 µg/mL) to light in a photostability chamber according to ICH Q1B guidelines.

    • Analyze the samples by HPLC after the exposure period.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method.

    • Monitor the decrease in the peak area of the parent compound and the formation of any new peaks.

Visualizations

Experimental Workflow for Stability Testing

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) prep->oxidation Expose to Stress thermal Thermal Stress (Solid, 80°C) prep->thermal Expose to Stress photo Photolytic Stress (ICH Q1B) prep->photo Expose to Stress hplc Stability-Indicating HPLC-UV/MS Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Analysis: - % Degradation - Identify Degradants hplc->data

Caption: Experimental workflow for a forced degradation study.

Troubleshooting Logic for Unexpected Experimental Results

troubleshooting_logic start Unexpected Results (e.g., low yield, extra peaks) check_purity Is the starting material pure? start->check_purity repurify Repurify or obtain a new batch of this compound check_purity->repurify No check_conditions Are the experimental conditions (pH, temp, light) appropriate? check_purity->check_conditions Yes repurify->check_purity modify_conditions Modify experimental conditions (e.g., lower temp, protect from light) check_conditions->modify_conditions No check_stability Is the compound stable in the reaction/assay medium? check_conditions->check_stability Yes modify_conditions->check_conditions run_stability_test Perform a stability study in the specific medium check_stability->run_stability_test No problem_solved Problem Resolved check_stability->problem_solved Yes run_stability_test->check_stability

Caption: A logical guide to troubleshooting unexpected experimental outcomes.

References

Validation & Comparative

Comparative Analysis of 1-Isopropylpiperidin-4-ol and its Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1-Isopropylpiperidin-4-ol and its analogs, focusing on their performance as modulators of the histamine H3 receptor (H3R). The information presented is supported by experimental data and detailed methodologies to facilitate further research and development in this area.

The 4-hydroxypiperidine scaffold is a well-established pharmacophore in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. Analogs of this compound, particularly those with substitutions on the piperidine nitrogen, have emerged as a promising class of histamine H3 receptor (H3R) antagonists. The H3R, predominantly expressed in the central nervous system (CNS), acts as an autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters. Consequently, H3R antagonists are being actively investigated for their therapeutic potential in a range of neurological and psychiatric disorders.

This guide will delve into a comparative analysis of this compound and its analogs, exploring their structure-activity relationships (SAR), supported by quantitative data where available, and providing detailed experimental protocols for their synthesis and biological evaluation.

Performance Comparison of N-Substituted 4-Hydroxypiperidine Analogs

The biological activity of 4-hydroxypiperidine derivatives at the histamine H3 receptor is significantly influenced by the nature of the substituent on the piperidine nitrogen. While direct comparative data for a simple series of N-alkyl analogs of 1-piperidin-4-ol is not extensively available in the public domain, structure-activity relationship (SAR) studies on more complex analogs provide valuable insights into the impact of the N-substituent.

Compound/Analog ClassN-SubstituentTarget ReceptorKey Performance MetricObserved Activity/Potency
1-Isopropylpiperidin-4-yloxy derivatives IsopropylHistamine H3 Receptor (human, recombinant)Antagonist ActivityPotent H3 antagonism observed.[1]
N-(ω-phenylalkyl)-4-hydroxypiperidines Phenylalkyl (e.g., benzyl, phenylethyl)Histamine H3 Receptor (guinea pig jejunum)pA2 valuePotency varies with the length of the alkyl chain.[2][3]
N-(ω-(benzofuran-2-yl)alkyl)-4-hydroxypiperidines (Benzofuran-2-yl)alkylHistamine H3 Receptor (guinea pig jejunum)pA2 valueHigh potency observed, with elongation of the alkyl chain leading to a decrease in activity.[2][3]
4-Phenoxypiperidines Alkyl (including isopropyl)Histamine H3 Receptor (human, recombinant)Antagonist ActivityPotent H3 antagonists.[1]

Note: The table above summarizes findings from various studies on different series of 4-hydroxypiperidine analogs. Direct comparison of absolute potencies between different studies should be made with caution due to variations in experimental conditions.

Structure-Activity Relationship (SAR) Insights

The accumulated data from various studies on N-substituted 4-hydroxypiperidine and 4-phenoxypiperidine derivatives reveal key structure-activity relationships crucial for rational drug design:

  • N-Substituent: The nature and size of the substituent on the piperidine nitrogen are critical determinants of pharmacological activity at the H3 receptor. The presence of a lipophilic group is generally favored. For instance, in the 4-phenoxypiperidine series, an isopropyl group on the nitrogen was found in a potent and selective H3 receptor antagonist.[1]

  • Linker Length: In series with an N-ω-arylalkyl substituent, the length of the alkyl chain connecting the piperidine nitrogen to the aromatic ring significantly impacts potency. Studies on N-(ω-(benzofuran-2-yl)alkyl) and N-(ω-phenylalkyl) derivatives have shown that variations in the linker length can lead to substantial changes in H3R antagonistic activity.[2][3]

  • 4-Position Substitution: The 4-hydroxy group can be either free or incorporated into an ether linkage, as seen in the 4-phenoxypiperidine series, while maintaining potent H3R antagonism.[1] This position is a key vector for introducing further diversity and modulating physicochemical properties.

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed and standardized experimental protocols are essential.

Synthesis of N-Alkyl-4-hydroxypiperidines (General Procedure)

A common method for the synthesis of N-substituted 4-hydroxypiperidines is through the reductive amination of 4-piperidone with the desired aldehyde or ketone, followed by reduction of the intermediate enamine or iminium ion. Alternatively, direct N-alkylation of 4-hydroxypiperidine can be employed.

Example: Synthesis of this compound

  • Reaction Setup: To a solution of 4-hydroxypiperidine (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add acetone (1.2 equivalents) and a reducing agent like sodium triacetoxyborohydride (1.5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Histamine H3 Receptor Radioligand Binding Assay

This protocol outlines a general procedure for determining the binding affinity of test compounds to the human histamine H3 receptor.

  • Membrane Preparation: Utilize cell membranes from a stable cell line expressing the recombinant human histamine H3 receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: Prepare a suitable binding buffer, typically 50 mM Tris-HCl, pH 7.4.

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-Nα-methylhistamine) and varying concentrations of the test compound.

  • Equilibrium: Allow the binding to reach equilibrium by incubating for a specified time at a controlled temperature (e.g., 60 minutes at 25°C).

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Visualizing Structure-Activity Relationships

The following diagrams illustrate key concepts related to the synthesis and structure-activity relationships of this compound and its analogs.

SAR_General_Workflow cluster_synthesis General Synthesis cluster_evaluation Biological Evaluation 4-Hydroxypiperidine 4-Hydroxypiperidine Reductive_Amination Reductive Amination 4-Hydroxypiperidine->Reductive_Amination Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Reductive_Amination N-Substituted_Analog N-Substituted 4-Hydroxypiperidine Reductive_Amination->N-Substituted_Analog H3R_Binding_Assay H3 Receptor Binding Assay N-Substituted_Analog->H3R_Binding_Assay Activity_Data Biological Activity Data (Ki, IC50, pA2) H3R_Binding_Assay->Activity_Data SAR_Piperidinols cluster_substituents N-Substituent (R) Variation Core 4-Hydroxypiperidine Core N-Substituent (R) Small_Alkyl Small Alkyl (e.g., Isopropyl) Core:f1->Small_Alkyl Potent Activity Aryl_Alkyl Aryl-Alkyl (e.g., Benzyl) Core:f1->Aryl_Alkyl Activity depends on linker length Heteroaryl_Alkyl Heteroaryl-Alkyl (e.g., Benzofuranylmethyl) Core:f1->Heteroaryl_Alkyl High Potency Activity Histamine H3 Receptor Antagonist Activity Small_Alkyl->Activity Aryl_Alkyl->Activity Heteroaryl_Alkyl->Activity

References

A Comparative Guide to the Validation of an HPLC Method for 1-Isopropylpiperidin-4-ol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview and comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-Isopropylpiperidin-4-ol. The content is intended for researchers, scientists, and drug development professionals involved in analytical method development and validation.

This compound is a polar compound with basic properties, characterized by a piperidine ring structure. A significant analytical challenge for this compound is its lack of a strong chromophore, which makes direct quantification by HPLC with ultraviolet (UV) detection difficult. To address this, the primary proposed method involves a pre-column derivatization step to attach a UV-active moiety to the analyte, enabling sensitive and specific detection.

This guide will compare the proposed derivatization-based HPLC method with a potential alternative, Gas Chromatography with Flame Ionization Detection (GC-FID), and provide a detailed protocol for the validation of the HPLC method in accordance with ICH Q2(R1) guidelines.

Comparative Analysis of Analytical Methods

A direct comparison highlights the relative strengths and weaknesses of the proposed HPLC method versus a common alternative.

ParameterProposed RP-HPLC with Pre-column DerivatizationGas Chromatography (GC-FID)
Principle Separation based on polarity on a reversed-phase column after chemical modification to add a UV-absorbing tag.Separation of volatile compounds based on boiling point and interaction with a stationary phase.
Specificity High, as the derivatization reaction is specific to the functional group of the analyte, and chromatography separates it from by-products.Moderate to High. Potential for co-elution with other volatile impurities with similar properties.
Sensitivity High, dependent on the molar absorptivity of the derivatizing agent.Moderate. FID is sensitive to hydrocarbons but may be less sensitive than a strongly absorbing derivatized analyte.
Sample Throughput Moderate. The derivatization step adds to the sample preparation time.High. Direct injection is often possible, leading to faster sample processing.
Instrumentation Widely available HPLC systems with UV detectors.Requires a Gas Chromatograph with a Flame Ionization Detector.
Robustness Good, but can be influenced by the completeness and reproducibility of the derivatization reaction.Very high. GC-FID is a very mature and reliable technique.
Typical Application Ideal for quantifying low levels of the analyte in complex matrices where specificity is crucial.Suitable for purity analysis and quantification where the analyte and potential impurities are sufficiently volatile.

Experimental Protocols

Below are the detailed methodologies for the proposed HPLC method and its validation.

Proposed HPLC Method with Pre-column Derivatization

This method is based on established protocols for similar piperidine derivatives.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and a buffer solution (e.g., 20 mM ammonium acetate, pH adjusted to 4.0). A typical starting ratio would be 60:40 (v/v) Acetonitrile:Buffer.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Dependent on the derivatizing agent (e.g., 254 nm for a dansyl or tosyl derivative).

  • Injection Volume: 10 µL.

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Water (Deionized or HPLC grade).

  • Ammonium Acetate (Analytical grade).

  • Formic Acid or Acetic Acid (for pH adjustment).

  • This compound reference standard.

  • Derivatizing Agent: e.g., 4-Toluene Sulfonyl Chloride.

  • Reaction Buffer: e.g., Sodium bicarbonate buffer (pH 9.0).

3. Standard and Sample Preparation with Derivatization:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile) to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution for linearity and accuracy studies.

  • Derivatization Procedure:

    • To 100 µL of each standard or sample solution, add 200 µL of the reaction buffer.

    • Add 200 µL of the derivatizing agent solution (e.g., 10 mg/mL in acetonitrile).

    • Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes).

    • After incubation, cool the mixture and add a quenching agent if necessary.

    • Dilute the mixture with the mobile phase to the desired final concentration before injection.

HPLC Method Validation Protocol

The validation of the analytical procedure should be conducted according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.

HPLC_Validation_Workflow start Start: Method Development specificity Specificity (Analyte vs. Placebo, Impurities) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Spike Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness (Varying Conditions) lod_loq->robustness system_suitability System Suitability Criteria robustness->system_suitability validation_report Validation Report system_suitability->validation_report end Validated Method validation_report->end

Caption: Workflow for the validation of an HPLC analytical method.

Summary of Validation Parameters and Acceptance Criteria

The following tables summarize the key validation parameters and their typical acceptance criteria as per ICH guidelines. The data presented is hypothetical and serves as an example of how results would be presented.

Linearity
Concentration (µg/mL)Peak Area (Arbitrary Units)
1.012,540
5.063,100
10.0124,980
25.0311,500
50.0624,100
Correlation Coefficient (r²) > 0.999
Accuracy (Recovery)
Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%8.07.9599.4%
100%10.010.08100.8%
120%12.011.9299.3%
Acceptance Criteria 98.0% - 102.0%
Precision
ParameterTestResult (%RSD)Acceptance Criteria
Repeatability 6 replicate injections of 10 µg/mL standard0.8%%RSD ≤ 2.0%
Intermediate Precision Analysis on different day by different analyst1.2%%RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)
ParameterMethodResult (µg/mL)
LOD Signal-to-Noise Ratio of 3:10.15
LOQ Signal-to-Noise Ratio of 10:10.45
Robustness

The method's robustness should be evaluated by making small, deliberate variations in chromatographic conditions.

Parameter VariedVariation%RSD of Peak Area
Flow Rate ± 0.1 mL/min< 2.0%
Column Temperature ± 2°C< 2.0%
Mobile Phase Composition ± 2% Acetonitrile< 2.0%

This guide outlines a robust framework for the validation of an HPLC method for this compound quantification. The proposed derivatization-based approach offers a path to achieving the necessary sensitivity and specificity for this challenging analyte. The provided protocols and validation structure serve as a comprehensive resource for analytical scientists in the pharmaceutical industry.

A Comparative Guide to the In Vitro Biological Activity of Piperidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anticancer Activity

Piperidine derivatives have demonstrated significant potential as anticancer agents by targeting various cancer cell lines. The cytotoxic effects are typically evaluated using assays that measure cell viability, with the half-maximal inhibitory concentration (IC50) being a key parameter for comparison.

Table 1: In Vitro Anticancer Activity of Piperidine Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative 6e RAW 264.7 (macrophage-like)0.86 (for NO inhibition)Ibuprofen-
4-Aryl-1,4-dihydropyridine 18 HeLa (cervical cancer)3.6--
4-Aryl-1,4-dihydropyridine 19 HeLa (cervical cancer)2.3--
4-Aryl-1,4-dihydropyridine 20 HeLa (cervical cancer)4.1--
4-Aryl-1,4-dihydropyridine 18 MCF-7 (breast cancer)5.2--
4-Aryl-1,4-dihydropyridine 19 MCF-7 (breast cancer)5.7--
4-Aryl-1,4-dihydropyridine 20 MCF-7 (breast cancer)11.9--
1,3,4-Oxadiazole derivative 6c SK-MEL-28 (melanoma)3.46Sunitinib4.13
1,3,4-Oxadiazole derivative 6aa SK-MEL-28 (melanoma)6.22Sunitinib4.13
Antimicrobial Activity

The antimicrobial potential of piperidine derivatives has been explored against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.

Table 2: In Vitro Antimicrobial Activity of Piperidine Derivatives

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
N-methyl 4-piperidone derived monoketone curcuminoid 13 Streptococcus mutans250--
N-methyl 4-piperidone derived monoketone curcuminoid 1 Streptococcus salivarus250--
N-methyl 4-piperidone derived monoketone curcuminoid 1 Lactobacillus paracasei250--
N-methyl 4-piperidone derived monoketone curcuminoid 10 Lactobacillus paracasei250--
1-Benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine 8b Xanthomonas axonopodis-Chloramphenicol-
1-Benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine 8d Ralstonia solanacearum-Chloramphenicol-
1-Benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine 8g Alternaria solani-Mancozeb-
1-Benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine 8h Fusarium solani-Mancozeb-

Note: Specific MIC values for compounds 8b, 8d, 8g, and 8h were not provided in the abstract, but they were reported to show significant potent antimicrobial activities compared to the standard drugs.[1]

Enzyme Inhibitory Activity

Piperidine derivatives have been designed and evaluated as inhibitors of various enzymes implicated in disease pathogenesis.

Table 3: In Vitro Enzyme Inhibitory Activity of Piperidine Derivatives

Compound/Derivative ClassEnzyme TargetIC50
N-substituted piperidine-4-(benzylidene-4-carboxylic acid) 6 5α-reductase type 1 (rat)3.44 µM
N-substituted piperidine-4-(benzylidene-4-carboxylic acid) 6 5α-reductase type 2 (rat)0.37 µM
N-substituted piperidine-4-(benzylidene-4-carboxylic acid) 9 5α-reductase type 1 (rat)0.54 µM
N-substituted piperidine-4-(benzylidene-4-carboxylic acid) 9 5α-reductase type 2 (rat)0.69 µM
N-substituted piperidine-4-(benzylidene-4-carboxylic acid) 7 5α-reductase type 2 (human)60 nM
N-substituted piperidine-4-(benzylidene-4-carboxylic acid) 7 5α-reductase type 2 (rat)80 nM
Piperidine derivative 10 MenA (from M. tuberculosis)12 ± 2 µM
Piperidine derivative 14 MenA (from M. tuberculosis)12 ± 3 µM

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies for evaluating the in vitro biological activities of piperidine derivatives.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.[2]

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[3]

Enzyme Inhibitory Activity: 5α-Reductase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of 5α-reductase, an enzyme that converts testosterone to dihydrotestosterone.

  • Enzyme Source: Microsomes from cells expressing human or rat 5α-reductase isozymes are used as the enzyme source.

  • Reaction Mixture: The reaction mixture typically contains the enzyme preparation, a radiolabeled substrate (e.g., [14C]testosterone), and a cofactor (e.g., NADPH).

  • Inhibition Assay: The test compounds are pre-incubated with the enzyme before the addition of the substrate to initiate the reaction.

  • Product Separation: After a specific incubation time, the reaction is stopped, and the substrate and product are separated using techniques like thin-layer chromatography (TLC).

  • Quantification: The amount of product formed is quantified by measuring the radioactivity.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.[4]

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Testing

G cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis A Cancer Cell Line Culture C Cell Seeding in 96-well Plate A->C B Compound Preparation (Serial Dilutions) D Treatment with Derivatives B->D C->D E Incubation (e.g., 24, 48, 72h) D->E F MTT Reagent Addition E->F G Formazan Solubilization F->G H Absorbance Reading (Microplate Reader) G->H I IC50 Calculation H->I G Piperidine Piperidine Derivative Kinase Kinase Cascade (e.g., PI3K/Akt, MAPK) Piperidine->Kinase Inhibition Apoptosis Apoptosis Piperidine->Apoptosis Induction Upstream Upstream Signaling (e.g., Growth Factor Receptors) Upstream->Kinase TF Transcription Factors (e.g., NF-κB, AP-1) Kinase->TF Survival Cell Survival Kinase->Survival Inhibition of Apoptosis Proliferation Cell Proliferation TF->Proliferation TF->Survival

References

The Piperidinol Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The piperidinol moiety, a hydroxyl-substituted piperidine ring, is a versatile and privileged scaffold in medicinal chemistry. Its inherent structural features allow for three-dimensional diversity, enabling interactions with a wide range of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of piperidinol compounds across three distinct therapeutic areas: opioid receptor modulation, acetylcholinesterase (AChE) inhibition, and antiviral activity against influenza virus. The information presented is intended for researchers, scientists, and drug development professionals to facilitate the rational design of novel piperidinol-based therapeutics.

Opioid Receptor Modulation

Piperidinol-containing compounds have been extensively investigated as modulators of opioid receptors, particularly the mu (μ), delta (δ), and nociceptin (NOP) receptors, for the management of pain and other neurological disorders. The SAR studies in this area focus on optimizing potency, selectivity, and functional activity (agonist, antagonist, or partial agonist).

Comparative SAR Data of Piperidinol-Based Opioid Receptor Ligands

The following table summarizes the binding affinities and functional potencies of a series of 2-substituted N-piperidinyl indoles as NOP and MOP receptor ligands. The data highlights how substitutions on the indole ring influence receptor affinity and efficacy.[1]

Compound IDR Group (at position 2 of indole)NOP Ki (nM)MOP Ki (nM)NOP % EmaxMOP % Emax
8 H1.2 ± 0.2110 ± 1010020
10 CH2NH20.3 ± 0.050.8 ± 0.111040
13 CH2OH2.5 ± 0.4250 ± 309010
14 CH2OCH30.6 ± 0.11.5 ± 0.210050
17 CH2F0.4 ± 0.080.9 ± 0.110545

Data extracted from a study on novel 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands.[1]

Key SAR Insights for Opioid Receptor Ligands:
  • Substitution at Indole Position 2 vs. 3: Substitution at the 2-position of the indole ring generally leads to higher potency at the NOP receptor and a shift towards full agonism compared to 3-substituted analogs, which tend to be partial agonists.[1]

  • Nature of the Substituent: The introduction of a basic functional group, such as an amine (compound 10 ), can enhance binding affinity at both NOP and MOP receptors.[1]

  • Linker Length and Polarity: The length and polarity of the linker connecting the functional group to the indole core are critical for optimizing activity.

Experimental Protocols

Receptor Binding Assays: Membrane preparations from cells stably expressing the human NOP or MOP receptor were used. The binding assays were performed in a 96-well format. Membranes were incubated with various concentrations of the test compounds and a fixed concentration of a radiolabeled ligand (e.g., [3H]-nociceptin for NOP, [3H]-DAMGO for MOP) in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mg/mL BSA) for a specified time (e.g., 60 min at 25°C). The reaction was terminated by rapid filtration through glass fiber filters. The radioactivity retained on the filters was measured by liquid scintillation counting. Ki values were calculated using the Cheng-Prusoff equation.

Functional Assays (e.g., [35S]GTPγS Binding): The agonist activity of the compounds was determined by measuring their ability to stimulate the binding of [35S]GTPγS to G-proteins in cell membranes expressing the receptor of interest. Membranes were incubated with the test compounds, GDP, and [35S]GTPγS in an assay buffer. The amount of bound [35S]GTPγS was determined by scintillation counting. The percentage of maximal stimulation (% Emax) was calculated relative to a standard full agonist.

G Opioid Receptor Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Piperidinol Piperidinol Ligand OpioidReceptor Opioid Receptor (GPCR) Piperidinol->OpioidReceptor Binds G_Protein G-Protein (αβγ) OpioidReceptor->G_Protein Activates AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Inhibits IonChannels Ion Channels (e.g., K+, Ca2+) G_Protein->IonChannels Modulates cAMP ↓ cAMP AdenylylCyclase->cAMP Analgesia Analgesia cAMP->Analgesia IonFlux ↓ Ca2+ influx ↑ K+ efflux IonChannels->IonFlux IonFlux->Analgesia

Caption: General signaling pathway of an agonist piperidinol compound at an opioid receptor.

Acetylcholinesterase (AChE) Inhibition

Piperidinol derivatives have been developed as potent inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. SAR studies in this class of compounds aim to enhance inhibitory potency and selectivity over butyrylcholinesterase (BuChE).

Comparative SAR Data of Piperidinol-Based AChE Inhibitors

The following table presents the AChE inhibitory activity of a series of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine derivatives. This data illustrates the impact of substitutions on the indanone moiety on AChE inhibition.[2]

Compound IDR1R2AChE IC50 (nM)BuChE IC50 (nM)Selectivity Index (BuChE/AChE)
13a HH5835000603
13b OCH3H2321000913
13c HOCH341430001049
13d ClH3528000800
13e OCH3OCH35.771301250

Data for Donepezil (E2020) and related analogs.[2]

Key SAR Insights for AChE Inhibitors:
  • Indanone Moiety: The indanone moiety plays a crucial role in binding to the active site of AChE.[2]

  • Dimethoxy Substitution: The presence of two methoxy groups at the 5 and 6-positions of the indanone ring (compound 13e ) significantly enhances AChE inhibitory potency and selectivity.[2]

  • Benzyl Group on Piperidine: The N-benzyl group on the piperidine ring is essential for high-affinity binding.

Experimental Protocols

In Vitro AChE and BuChE Inhibition Assay (Ellman's Method): The inhibitory activity of the compounds against AChE (from electric eel) and BuChE (from equine serum) was determined using a modified Ellman's spectrophotometric method. The assay was performed in a 96-well plate. The reaction mixture contained phosphate buffer (pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the test compound at various concentrations, and the respective enzyme (AChE or BuChE). After a pre-incubation period, the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BuChE) was added to initiate the reaction. The hydrolysis of the substrate produces thiocholine, which reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate. The absorbance was measured at 412 nm using a microplate reader. The IC50 values were calculated from the concentration-inhibition curves.

G AChE Inhibition Experimental Workflow cluster_0 Assay Preparation cluster_1 Reaction and Measurement Buffer Phosphate Buffer (pH 8.0) Preincubation Pre-incubation Buffer->Preincubation DTNB DTNB DTNB->Preincubation Compound Piperidinol Compound Compound->Preincubation Enzyme AChE or BuChE Enzyme->Preincubation Substrate Add Substrate (ATChI or BTChI) Preincubation->Substrate Reaction Enzymatic Reaction (Hydrolysis) Substrate->Reaction ColorDev Color Development (Yellow Anion) Reaction->ColorDev Measurement Measure Absorbance (412 nm) ColorDev->Measurement DataAnalysis Data Analysis (Calculate IC50) Measurement->DataAnalysis

Caption: Workflow for determining the AChE/BuChE inhibitory activity of piperidinol compounds.

Antiviral Activity

Certain piperidinol derivatives have emerged as potent inhibitors of the influenza virus. SAR studies in this domain are focused on improving antiviral efficacy against various influenza strains and understanding the mechanism of action.

Comparative SAR Data of Piperidinol-Based Influenza Inhibitors

The following table summarizes the anti-influenza virus activity of a series of piperidine-based derivatives. The data highlights the importance of the ether linkage and the carbamate group for potent antiviral activity.[3][4]

Compound IDSubunit DEC50 (μM) (A/Udorn/72, H3N2)CC50 (μM) (MDCK cells)Selectivity Index (SI)
11a -COOEt1.5>100>67
11b -COOiPr0.8>100>125
11c -COOtBu0.1>100>1000
11d -SO2Ph5.2>100>19
11e -COOtBu0.05>16000>160000

Data for tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate and its analogs.[3][4]

Key SAR Insights for Influenza Inhibitors:
  • Ether Linkage: The ether linkage between the quinoline and piperidine moieties is critical for inhibitory activity.[3]

  • Carbamate Group: A tert-butyl carbamate group at subunit D (compound 11e ) provides excellent inhibitory potency.[3]

  • Broad Spectrum Activity: Optimized compounds like 11e have shown potent activity against a variety of influenza A and B virus strains.[3]

  • Mechanism of Action: Time-of-addition experiments suggest that these compounds interfere with an early to middle stage of the influenza virus replication cycle.[4]

Experimental Protocols

Antiviral Activity Assay (Cytopathic Effect [CPE] Reduction Assay): Madin-Darby canine kidney (MDCK) cells were seeded in 96-well plates and grown to confluence. The cells were then infected with influenza virus (e.g., A/Udorn/72, H3N2) in the presence of various concentrations of the test compounds. After incubation for a set period (e.g., 48-72 hours) at 37°C, the cytopathic effect (CPE) was observed and quantified. Cell viability was assessed using a colorimetric method, such as the MTT assay. The 50% effective concentration (EC50) was determined as the compound concentration that inhibited the virus-induced CPE by 50%.

Cytotoxicity Assay (MTT Assay): MDCK cells were seeded in 96-well plates and incubated with various concentrations of the test compounds for the same duration as the antiviral assay. The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was then added to each well. Viable cells with active metabolism convert MTT into a purple formazan product. After solubilizing the formazan crystals, the absorbance was measured at a specific wavelength (e.g., 570 nm). The 50% cytotoxic concentration (CC50) was calculated as the compound concentration that reduced cell viability by 50%.

G Logical Relationship of SAR in Influenza Inhibitors PiperidinolCore Piperidinol Core EtherLinkage Ether Linkage PiperidinolCore->EtherLinkage QuinolineMoiety Quinoline Moiety QuinolineMoiety->EtherLinkage InhibitoryActivity Potent Anti-influenza Activity EtherLinkage->InhibitoryActivity is critical for CarbamateGroup Carbamate Group (e.g., t-Boc) CarbamateGroup->InhibitoryActivity enhances HighSelectivity High Selectivity Index InhibitoryActivity->HighSelectivity LowCytotoxicity Low Cytotoxicity LowCytotoxicity->HighSelectivity

References

A Comparative Guide to the Synthesis of N-Substituted 4-Hydroxypiperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-substituted 4-hydroxypiperidine motif is a ubiquitous scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. The selection of an appropriate synthetic route is a critical decision in the drug development process, impacting yield, purity, scalability, and cost-effectiveness. This guide provides an objective comparison of four common synthetic strategies for the preparation of N-substituted 4-hydroxypiperidines, supported by experimental data and detailed protocols.

Comparison of Synthetic Routes

Four principal strategies for the synthesis of N-substituted 4-hydroxypiperidines are:

  • Reduction of N-substituted 4-piperidones: A widely used and often high-yielding method.

  • Direct N-alkylation/arylation of 4-hydroxypiperidine: A straightforward approach for introducing a variety of substituents.

  • Reductive Amination: A versatile one-pot procedure for the formation of the N-substituent and the piperidine ring simultaneously or sequentially.

  • One-pot Synthesis from 4-piperidone Hydrochloride: An efficient method that combines N-substitution and reduction in a single operation.

The choice of route is often dictated by the nature of the desired N-substituent (alkyl vs. aryl), the availability of starting materials, and the desired scale of the synthesis.

Data Presentation

ParameterRoute 1: Reduction of N-Substituted 4-PiperidoneRoute 2: Direct N-Alkylation/Arylation of 4-HydroxypiperidineRoute 3: Reductive AminationRoute 4: One-pot Synthesis from 4-Piperidone Hydrochloride
Starting Materials N-Substituted 4-piperidone4-Hydroxypiperidine, Alkyl/Aryl halide4-Hydroxypiperidine, Aldehyde/Ketone4-Piperidone hydrochloride, Alkyl/Aryl halide, Reducing agent
Key Reagents Reducing agent (e.g., NaBH₄, LiAlH₄, H₂/Catalyst)Base (e.g., K₂CO₃, Et₃N), Pd catalyst/ligand (for arylation)Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN)Base, N-substituting agent, Reducing agent
Typical Solvents Methanol, Ethanol, THFAcetonitrile, DMF, Toluene, DioxaneDichloromethane, 1,2-DichloroethaneMethanol, Water, Toluene
Reported Yield 85-95%[1]Alkylation: Good to excellent; Arylation: 60-95%70-90%[2][3]High (specific yield varies)[4]
Reported Purity Generally high after purificationVariable, may require extensive purificationGood to excellent>99% (GC)[4]
Reaction Conditions Mild to moderate (0 °C to reflux)Mild to high temperatures (RT to >100 °C)Mild (room temperature)Mild to moderate
Key Advantages High yields, well-establishedDirect introduction of substituentVersatile, one-pot, mild conditionsHigh efficiency, atom economy
Key Disadvantages Requires pre-functionalized piperidoneArylation requires expensive catalysts/ligandsPotential for over-alkylationCan be complex to optimize

Experimental Protocols

Route 1: Reduction of N-Substituted 4-Piperidone

Synthesis of N′-(1-benzylpiperidin-4-yl)acetohydrazide [1]

This protocol details the reduction of a 4-piperidone derivative to the corresponding 4-hydroxypiperidine.

  • Materials:

    • N′-(1-benzylpiperidin-4-ylidene)acetohydrazide (6.125 g, 0.025 mol)

    • Sodium borohydride (NaBH₄) (1.9 g, 0.05 mol)

    • Ethanol (25 mL)

    • Tetrahydrofuran (THF) (50 mL)

    • Chloroform (CHCl₃) (50 mL)

    • Acetic acid (3 g, 0.05 mol) in water (10 mL)

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve N′-(1-benzylpiperidin-4-ylidene)acetohydrazide in a mixture of ethanol and THF.

    • Add sodium borohydride in small aliquots over 15 minutes.

    • Stir the solution overnight at room temperature.

    • Evaporate the ethanol and THF under reduced pressure.

    • Add chloroform to the residue and cool the mixture in an ice bath.

    • Add the acetic acid solution dropwise with stirring.

    • Separate the organic layer, dry over magnesium sulfate, and evaporate the solvent.

    • Recrystallize the residue from hot ethanol to yield the product.

  • Yield: 5.25 g (85%)

Route 2: Direct N-Alkylation of 4-Hydroxypiperidine

General Procedure for N-Benzylation

This protocol provides a general method for the N-alkylation of piperidines.

  • Materials:

    • 4-Hydroxypiperidine (1.0 equiv.)

    • Benzyl bromide (1.0 equiv.)

    • Cesium carbonate (Cs₂CO₃) (1.0 equiv.)

    • Acetone

  • Procedure:

    • Dissolve 4-hydroxypiperidine in acetone at room temperature.

    • Add cesium carbonate to the stirred solution.

    • Add benzyl bromide to the mixture.

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, filter the mixture and concentrate the filtrate.

    • Purify the crude product by column chromatography.

Route 3: Reductive Amination

General Procedure using Sodium Triacetoxyborohydride [2][3]

This protocol describes a versatile method for the synthesis of N-substituted piperidines from a carbonyl compound and an amine.

  • Materials:

    • 4-Hydroxypiperidine (1.0 equiv.)

    • Aldehyde or Ketone (1.1 equiv.)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)

    • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

    • Acetic acid (optional, as a catalyst for ketones)

  • Procedure:

    • To a stirred solution of 4-hydroxypiperidine in DCE or DCM at room temperature, add the aldehyde or ketone.

    • If the substrate is a ketone, a catalytic amount of acetic acid can be added.

    • Stir the mixture for 20-60 minutes.

    • Add sodium triacetoxyborohydride portion-wise.

    • Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Route 4: One-pot Synthesis from 4-Piperidone Hydrochloride

Synthesis of N-Boc-4-hydroxypiperidine [4]

This protocol details a one-pot procedure starting from 4-piperidone hydrochloride.

  • Materials:

    • 4-Piperidone hydrochloride hydrate

    • Distilled water

    • Liquid ammonia

    • Toluene

    • Anhydrous magnesium sulfate

    • Methanol

    • Sodium borohydride

    • Dilute hydrochloric acid

    • Dichloromethane

    • n-Hexane

    • Potassium carbonate

    • Di-tert-butyl dicarbonate

    • Petroleum ether

  • Procedure:

    • Dissolve 4-piperidone hydrochloride hydrate in distilled water and basify with liquid ammonia.

    • Extract the free 4-piperidone into toluene and dry the organic phase with anhydrous magnesium sulfate.

    • Filter and concentrate the toluene to obtain 4-piperidone.

    • Dissolve the 4-piperidone in methanol and add sodium borohydride.

    • Reflux the mixture, then concentrate and adjust the pH with dilute hydrochloric acid.

    • Extract the aqueous layer with dichloromethane, dry the organic phase, and concentrate.

    • Crystallize the resulting 4-hydroxypiperidine from n-hexane.

    • Dissolve the 4-hydroxypiperidine in methanol, add potassium carbonate and di-tert-butyl dicarbonate, and reflux.

    • Filter, concentrate, and crystallize the final product from petroleum ether.

Mandatory Visualization

Synthetic_Routes_Comparison cluster_start Starting Materials cluster_routes Synthetic Routes cluster_product Product start1 N-Substituted 4-Piperidone route1 Route 1: Reduction start1->route1 Reducing Agent (e.g., NaBH4) start2 4-Hydroxypiperidine route2 Route 2: Direct N-Substitution start2->route2 Alkyl/Aryl Halide + Base/Catalyst route3 Route 3: Reductive Amination start2->route3 Aldehyde/Ketone + Reducing Agent start3 4-Piperidone Hydrochloride route4 Route 4: One-Pot Synthesis start3->route4 N-Substitution + Reduction product N-Substituted 4-Hydroxypiperidine route1->product route2->product route3->product route4->product

Caption: Comparison of four synthetic routes to N-substituted 4-hydroxypiperidines.

This guide provides a framework for selecting the most appropriate synthetic strategy for a given N-substituted 4-hydroxypiperidine target. The detailed protocols and comparative data are intended to aid researchers in making informed decisions to accelerate their drug discovery and development programs.

References

comparative efficacy of piperidine analogs in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug discovery and development, piperidine and its analogs represent a cornerstone of medicinal chemistry. This versatile heterocyclic scaffold is a key component in a wide array of pharmaceuticals, demonstrating significant therapeutic potential across various disease areas, including cancer, neurological disorders, and inflammatory conditions. This guide provides an objective comparison of the efficacy of different piperidine analogs in cellular assays, supported by quantitative data and detailed experimental protocols.

Comparative Efficacy of Piperidine Analogs

The therapeutic utility of piperidine derivatives is underscored by their diverse biological activities. The following tables summarize the in vitro efficacy of several classes of piperidine analogs against various cellular targets.

Table 1: Anticancer Activity of Piperidine Derivatives

Compound/Analog ClassCancer Cell LineAssay TypeEfficacy Metric (IC50/GI50)Reference
N-Arylpiperidine-3-carboxamide (Compound 1) A375 (Melanoma)AntiproliferativeIC50: 0.88 µM[1]
N-Arylpiperidine-3-carboxamide (Compound 54) A375 (Melanoma)Senescence-inducingEC50: 40 nM[1]
Highly Functionalized Piperidines (Compound 1) PC-3 (Prostate)AntiproliferativeGI50: 6.3 µg/mL[2]
Highly Functionalized Piperidines (Compound 25) PC-3 (Prostate)AntiproliferativeGI50: 6.4 µg/mL[2]
Highly Functionalized Piperidines (Compound 16) 786-0 (Kidney)AntiproliferativeGI50: 0.4 µg/mL[2]
Piperidine Inhibitor (Compound (+)-8) FarnesyltransferaseEnzyme InhibitionIC50: 1.9 nM[3]
Compound 17a PC3 (Prostate)AntiproliferativeConcentration-dependent inhibition[4]

Table 2: Efficacy of Piperidine Analogs in Neurological Disorder Models

Compound/Analog ClassTarget/ModelAssay TypeEfficacy Metric (IC50/Ki)Reference
4-Oxypiperidine Ethers Human Histamine H3 ReceptorReceptor BindingKi values available[5]
(2-cyclopropoxyphenyl)piperidine Derivatives Alpha1a-Adrenergic ReceptorReceptor BindingKi: 0.91 nM to 79.0 nM[6]
(2-cyclopropoxyphenyl)piperidine Derivatives Alpha1d-Adrenergic ReceptorReceptor BindingKi: 2.0 nM to 57 nM[6]
Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones (Compound 15b) Acetylcholinesterase (AChE)Enzyme InhibitionIC50: 0.39 µM[7]
Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones (Compound 15j) Butyrylcholinesterase (BChE)Enzyme InhibitionIC50: 0.16 µM[7]
4-(4'-bromophenyl)-4-hydroxy-1-[2-(2″,4″-dimethoxyphenyl)-2-oxo-ethyl]-piperidinium bromide (PD5) Platelet AggregationInhibition AssayIC50: 0.06 mM[8]
Piperidine Derivative (PD3) Platelet AggregationInhibition AssayIC50: 80 mM[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key cellular assays used to evaluate the efficacy of piperidine analogs.

1. Antiproliferative Assay (Sulforhodamine B Assay)

This assay is used to determine the cytotoxic activity of compounds on cancer cell lines.[2]

  • Cell Culture: Human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and antibiotics.

  • Compound Exposure: Cells are seeded in 96-well plates and exposed to various concentrations of the piperidine derivatives (e.g., 0.25–250 µg·mL⁻¹) for 48 hours.

  • Cell Fixation: The cells are then fixed with 50% trichloroacetic acid.

  • Staining and Measurement: Cell proliferation is quantified using a sulforhodamine B assay, with absorbance measured at 540 nm.

  • Data Analysis: The concentration that inhibits cell growth by 50% (GI50) is determined through non-linear regression analysis.

2. Histamine H3 Receptor Binding Assay

This assay determines the binding affinity of test compounds for the human H3 receptor.[5]

  • Cell Culture and Membrane Preparation: HEK-293 cells stably expressing the human histamine H3 receptor are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation.

  • Binding Reaction: The cell membranes are incubated with a radiolabeled ligand (e.g., [3H]-Nα-methylhistamine) and varying concentrations of the test compounds.

  • Detection: The amount of radioligand bound to the receptor is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.

3. Cholinesterase Inhibition Assay

This assay measures the ability of compounds to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[7]

  • Enzyme and Substrate Preparation: Recombinant human AChE or BChE is used. Acetylthiocholine or butyrylthiocholine is used as the substrate.

  • Inhibition Reaction: The enzymes are pre-incubated with various concentrations of the test compounds.

  • Enzymatic Reaction: The substrate is added, and the reaction is monitored by measuring the increase in absorbance resulting from the reaction of thiocholine with Ellman's reagent (DTNB).

  • Data Analysis: The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Visualizing Cellular Mechanisms

Understanding the molecular pathways affected by piperidine analogs is essential for rational drug design.

G cluster_0 Experimental Workflow: Cellular Assay Cell_Culture Cell Seeding & Culture Compound_Treatment Treatment with Piperidine Analogs Cell_Culture->Compound_Treatment Incubation Incubation Period Compound_Treatment->Incubation Assay_Endpoint Endpoint Measurement (e.g., Proliferation, Enzyme Activity) Incubation->Assay_Endpoint Data_Analysis Data Analysis (IC50, Ki, etc.) Assay_Endpoint->Data_Analysis

Caption: General workflow for evaluating piperidine analogs in cellular assays.

G cluster_1 Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival, Proliferation, & Growth Akt->Cell_Survival Piperidine_Analog Piperidine Analog Piperidine_Analog->PI3K

Caption: Potential inhibition of the PI3K/Akt signaling pathway by piperidine analogs.

References

A Comparative Guide to the Validation of Analytical Methods for Piperidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of reliable and reproducible data. This is particularly crucial for the development of novel therapeutics, such as piperidine-based inhibitors, where accurate quantification is paramount for pharmacokinetic studies, quality control, and regulatory submissions. This guide provides a comparative overview of common analytical techniques for the validation of methods for piperidine-based inhibitors, with a focus on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The information presented is based on established principles outlined in the ICH Q2(R2) guidelines for the validation of analytical procedures.[1][2][3][4][5]

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[2] This involves a thorough evaluation of performance characteristics such as specificity, linearity, accuracy, precision, and robustness.[3]

Comparison of Analytical Methods

The choice of an analytical method for a piperidine-based inhibitor depends on several factors, including the physicochemical properties of the analyte, the required sensitivity, the complexity of the sample matrix, and the available instrumentation.[6] HPLC with UV detection and LC-MS/MS are two of the most powerful and widely used techniques in pharmaceutical analysis.[6][7]

Table 1: Performance Comparison of HPLC-UV (with Pre-column Derivatization) and LC-MS/MS for the Analysis of Piperidine-Based Compounds

Performance ParameterHPLC-UV (with Pre-column Derivatization)LC-MS/MSKey Considerations
Specificity Good; relies on chromatographic separation and derivatization for UV activity.Excellent; based on both chromatographic separation and mass-to-charge ratio of the analyte and its fragments.LC-MS/MS offers higher confidence in analyte identification, especially in complex matrices.
Linearity Range Typically in the µg/mL range (e.g., 0.44 - 53.33 µg/mL).[8][9]Broader and lower range, often in the ng/mL to µg/mL range (e.g., 0.03 - 0.40 µg/mL for a piperidine impurity).[10]The required range will depend on the application (e.g., impurity testing vs. assay of the main compound).
Accuracy (% Recovery) Typically 98-102% (e.g., 101.82%).[9]Typically 98-102%.Both methods can achieve high accuracy with proper validation.
Precision (%RSD) Repeatability: < 1%; Intermediate Precision: < 2%.[8]Repeatability: < 15% at LLOQ, < 10% for other concentrations; Intermediate Precision: variable.Acceptance criteria for precision can vary based on the concentration level.
Limit of Detection (LOD) Generally in the low µg/mL to high ng/mL range (e.g., 0.15 µg/mL).[8][9]Significantly lower, often in the pg/mL to low ng/mL range (e.g., 0.01010 µg/mL).[10]LC-MS/MS is the method of choice for trace-level analysis.
Limit of Quantification (LOQ) Typically in the low µg/mL range (e.g., 0.44 µg/mL).[8][9]Can be in the low ng/mL range.The LOQ must be appropriate for the intended use of the method.
General Applicability Suitable for routine quality control and assays where high sensitivity is not required. The need for derivatization for compounds lacking a chromophore can add complexity.[8]Ideal for bioanalysis, impurity profiling, and applications requiring high sensitivity and selectivity.[7][11]LC-MS/MS is a more versatile technique but also more complex and expensive.

Experimental Protocols

Detailed and well-documented experimental protocols are essential for the successful validation and transfer of analytical methods. Below are representative protocols for the analysis of piperidine-containing compounds using HPLC with pre-column derivatization and LC-MS/MS.

Protocol 1: RP-HPLC with Pre-column Derivatization for Piperidine Analysis

This method is suitable for piperidine and its derivatives that lack a UV chromophore. Derivatization with a reagent like 4-toluenesulfonyl chloride introduces a UV-active moiety, allowing for detection.[8][9]

1. Reagents and Materials:

  • Acetonitrile (HPLC Grade)

  • Ultrapure Water

  • Phosphoric Acid

  • 4-Toluene Sulfonyl Chloride (Derivatizing Reagent)

  • Piperidine Reference Standard

  • Sodium Bicarbonate or other suitable base

  • Bulk Drug Sample

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the piperidine reference standard in a suitable solvent to prepare a stock solution.

  • Derivatization: To an aliquot of the standard or sample solution, add an excess of 4-toluenesulfonyl chloride solution (prepared in acetonitrile). Add a basic buffer (e.g., sodium bicarbonate) to facilitate the reaction. Heat the mixture to ensure complete derivatization. Cool to room temperature before injection.

3. Chromatographic Conditions:

ParameterCondition
HPLC Column Inertsil C18 (250 x 4.6 mm, 5 µm)[8][9]
Mobile Phase Water with 0.1% Phosphoric Acid (A) and Acetonitrile (B) (e.g., 32:68, v/v)[8][9]
Flow Rate 1.0 mL/min[8][9]
Detection Wavelength Based on the absorbance maximum of the derivative (e.g., ~230 nm for tosyl derivatives)[8]
Injection Volume 20 µL
Column Temperature 30°C[8][9]

4. Validation Parameters to be Assessed:

  • Specificity, Linearity, Range, Accuracy, Precision (Repeatability and Intermediate Precision), Limit of Detection (LOD), Limit of Quantitation (LOQ), and Robustness.

Protocol 2: LC-MS/MS Method for the Quantification of a Piperidine-Based Inhibitor in Plasma

This protocol is a general example for bioanalytical method validation, often required for pharmacokinetic studies.[7]

1. Reagents and Materials:

  • Acetonitrile (LC-MS Grade)

  • Ultrapure Water

  • Formic Acid (LC-MS Grade)

  • Reference standard of the piperidine-based inhibitor

  • Internal Standard (IS) - a structurally similar molecule

  • Control biological matrix (e.g., plasma)

2. Standard and Sample Preparation:

  • Stock Solutions: Prepare stock solutions of the analyte and the internal standard in a suitable organic solvent.

  • Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QCs by spiking the control biological matrix with known concentrations of the analyte.

  • Sample Extraction: Perform protein precipitation by adding acetonitrile (often containing the IS) to the plasma samples. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.

3. LC-MS/MS Conditions:

ParameterCondition
LC Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)[11]
Mobile Phase A 0.1% Formic acid in water[11]
Mobile Phase B 0.1% Formic acid in acetonitrile[11]
Flow Rate 0.3 mL/min
Gradient A suitable gradient to ensure separation from matrix components.
Ionization Mode Electrospray Ionization (ESI), Positive or Negative mode
MS/MS Detection Multiple Reaction Monitoring (MRM) of precursor → product ion transitions for the analyte and IS.

4. Validation Parameters to be Assessed:

  • Selectivity, Linearity, Range, Accuracy, Precision, Recovery, Matrix Effect, and Stability (freeze-thaw, short-term, long-term, and post-preparative).

Visualizations

Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method according to ICH guidelines.[1][2]

G cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Documentation Phase define_purpose Define Intended Purpose (e.g., Assay, Impurity Test) select_method Select Analytical Procedure define_purpose->select_method define_params Define Validation Performance Characteristics select_method->define_params set_criteria Set Acceptance Criteria define_params->set_criteria write_protocol Write Validation Protocol set_criteria->write_protocol perform_exp Perform Validation Experiments write_protocol->perform_exp specificity Specificity perform_exp->specificity linearity Linearity & Range perform_exp->linearity accuracy Accuracy perform_exp->accuracy precision Precision perform_exp->precision lod_loq LOD & LOQ perform_exp->lod_loq robustness Robustness perform_exp->robustness analyze_data Analyze and Document Results robustness->analyze_data write_report Write Validation Report analyze_data->write_report G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh in Vesicle ACh_synthesis->ACh_vesicle ACh_released ACh ACh_vesicle->ACh_released Release AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis ACh_receptor Acetylcholine Receptor ACh_released->ACh_receptor Binding AChE->ACh_receptor Choline + Acetate Signal_transduction Signal Transduction ACh_receptor->Signal_transduction Inhibitor Piperidine-based AChE Inhibitor Inhibitor->AChE Inhibition

References

A Tale of Two Rings: Comparative Biological Activity of Piperidine and Pyrrolidine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of a heterocyclic scaffold is a critical decision in drug discovery, profoundly influencing a compound's pharmacological profile. Among the most utilized saturated heterocycles, the six-membered piperidine and the five-membered pyrrolidine rings are preeminent. Both are considered "privileged scaffolds" due to their frequent appearance in a wide array of biologically active compounds and approved drugs. This guide provides an objective, data-driven comparison of these two scaffolds to inform decision-making in drug design.

Physicochemical Properties: A Foundation for Activity

The single methylene unit difference between piperidine and pyrrolidine results in subtle yet significant variations in their physicochemical properties, which in turn dictate their biological behavior.

PropertyPiperidinePyrrolidineKey Considerations for Drug Design
pKa of Conjugate Acid ~11.22~11.27Both are strongly basic secondary amines with very similar pKa values, making them largely interchangeable when basicity is a primary driver of activity. Pyrrolidine's slightly higher basicity is attributed to greater conformational stabilization of its protonated form.[1]
logP (Octanol/Water) 0.840.46Piperidine is more lipophilic, which can influence solubility, cell permeability, and potential for off-target hydrophobic interactions. The choice between the two can be a tool to fine-tune a compound's lipophilicity.[1]
Conformational Flexibility Prefers a rigid chair conformationAdopts more flexible envelope and twist conformationsThe rigidity of piperidine can be advantageous for locking in a bioactive conformation for optimal target binding. The flexibility of pyrrolidine may be beneficial when conformational adaptability is required for target engagement.[1]
Metabolic Stability Generally stable, but can be susceptible to oxidation adjacent to the nitrogen.Pyrrolidine nitroxides are generally more resistant to bioreduction than piperidine nitroxides.[1]Substitution patterns are crucial for the metabolic stability of both scaffolds. Strategic placement of substituents can block metabolic "soft spots".[1]

Comparative Biological Activity: A Look at the Data

The choice between a piperidine and a pyrrolidine scaffold can lead to significant differences in biological activity. The following tables summarize comparative data for analogs where the core scaffold is the primary differentiating feature.

Enzyme Inhibition

Table 1: Leukotriene A(4) Hydrolase Inhibition

Compound/ScaffoldR GroupIC50 (nM)
Piperidine Analog -CH2CH2COOH14
Pyrrolidine Analog -CH2CH2COOH4
Data sourced from a study on potent and orally active inhibitors of leukotriene A(4) hydrolase.[2]

In this study, the pyrrolidine-containing analog demonstrated more potent inhibition of leukotriene A(4) hydrolase compared to its piperidine counterpart.

Receptor Binding

Table 2: Sigma-1 (σ1) and Histamine H3 Receptor Binding

CompoundScaffoldhH3R Ki (nM)σ1R Ki (nM)
Compound 4 Piperazine3.171531
Compound 5 Piperidine7.703.64
Data from a study on dual-acting histamine H3 and sigma-1 receptor antagonists. While not a direct pyrrolidine comparison, this highlights the significant impact of the heterocyclic core on receptor affinity and selectivity.[3][4]

This data illustrates that the piperidine moiety is a critical structural element for high-affinity sigma-1 receptor binding.[3][4]

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules in signaling pathways and the logical flow of experimental procedures is crucial for understanding the context of the presented data.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and is a common target in cancer therapy.[5][6] Both piperidine and pyrrolidine scaffolds have been incorporated into inhibitors of this pathway.[5][7]

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotion Piperidine_Inhibitor Piperidine/Pyrrolidine Inhibitors Piperidine_Inhibitor->PI3K Inhibition

PI3K/Akt Signaling Pathway and Inhibitor Action.
Experimental Workflow: Enzyme Inhibition Assay

The following diagram illustrates a generalized workflow for an in vitro enzyme inhibition assay, a common method for evaluating the potency of compounds containing piperidine or pyrrolidine scaffolds.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compounds (Piperidine/Pyrrolidine analogs) Incubation Incubate enzyme with test compounds Compound_Prep->Incubation Enzyme_Prep Prepare enzyme solution Enzyme_Prep->Incubation Substrate_Prep Prepare substrate solution Reaction_Start Initiate reaction by adding substrate Substrate_Prep->Reaction_Start Incubation->Reaction_Start Reaction_Stop Stop reaction after a defined time Reaction_Start->Reaction_Stop Detection Measure product formation (e.g., absorbance, fluorescence) Reaction_Stop->Detection Calc_Inhibition Calculate percent inhibition Detection->Calc_Inhibition IC50_Determination Determine IC50 value (dose-response curve) Calc_Inhibition->IC50_Determination

Generalized Workflow for an Enzyme Inhibition Assay.

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of reliable comparative data. Below are methodologies for key assays cited in the evaluation of piperidine and pyrrolidine derivatives.

Leukotriene A4 Hydrolase (LTA4H) Inhibition Assay

Objective: To determine the in vitro inhibitory potency of test compounds against LTA4H.

Methodology:

  • Enzyme and Substrate Preparation:

    • Recombinant human LTA4H is used.

    • The substrate, Leukotriene A4 (LTA4), is freshly prepared before use by hydrolysis of its methyl ester.[8]

  • Assay Procedure:

    • The enzyme (e.g., 300 ng) is pre-incubated with the test compound (at various concentrations, typically in DMSO) in a reaction buffer (e.g., 10 mM sodium phosphate, pH 7.4, containing 4 mg/mL BSA) for 15 minutes at 37°C.[8]

    • The enzymatic reaction is initiated by the addition of LTA4 (final concentration of ~150 nM).[8]

    • The reaction is allowed to proceed for 10 minutes at 37°C.[8]

    • The reaction is terminated by dilution in the assay buffer.[8]

  • Detection:

    • The formation of the product, Leukotriene B4 (LTB4), is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of LTA4H activity (IC50) is calculated from the dose-response curve.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effects of test compounds on cancer cell lines.

Methodology:

  • Cell Culture:

    • Human cancer cell lines (e.g., A549 lung cancer cells) are cultured in appropriate media and conditions.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds (dissolved in a suitable solvent like PBS or DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition and Incubation:

    • After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plates are incubated for a further 1-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Detection:

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • The absorbance is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to untreated control cells.

    • The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.[9]

Conclusion

The choice between a piperidine and a pyrrolidine scaffold is a nuanced decision that should be guided by the specific objectives of a drug discovery program. While they exhibit similar basicity, their differences in lipophilicity and conformational flexibility can be strategically exploited to optimize a compound's biological activity and pharmacokinetic properties. Piperidine offers a more rigid and lipophilic framework, which can be beneficial for achieving high binding affinity through conformational constraint. Conversely, the greater flexibility and lower lipophilicity of pyrrolidine may be advantageous when conformational adaptability is necessary for target engagement or when a more hydrophilic profile is desired. The provided data and protocols serve as a valuable resource for making informed decisions in the design and development of novel therapeutics.

References

In Vitro Performance of Piperidine-Based Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous enzyme inhibitors across various therapeutic areas.[1][2] This guide offers an objective in vitro comparison of piperidine-based inhibitors against several key enzyme targets. The data presented is collated from multiple studies to facilitate informed decision-making in drug discovery and development projects.

Comparative Inhibitory Activity

The in vitro potency of various piperidine-containing compounds is summarized below. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) are key metrics for comparing the efficacy of these inhibitors. Lower values are indicative of higher potency.

Cholinesterase Inhibitors

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are critical targets in the management of neurodegenerative diseases like Alzheimer's.[1][3] Several piperidine derivatives have been investigated for their ability to inhibit these enzymes.

Compound/Analog ClassTarget EnzymeIC50 / KiReference
1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21)AChEIC50 = 0.56 nM[4][5]
1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020/Donepezil)AChEIC50 = 5.7 nM[4][6]
4-Oxypiperidine Ether Derivative (ADS031)AChEIC50 = 1.537 µM[1]
4-Oxypiperidine Ether Derivative (ADS031)BuChEIC50 > 10 µM[1]
4-Oxypiperidine Ether Derivative (ADS022)AChEIC50 = 4.871 µM[1]
4-Oxypiperidine Ether Derivative (ADS022)BuChEIC50 = 1.225 µM[1]
Benzimidazole-Pyrrole/Piperidine Hybrids (1-13)AChEIC50 = 19.44 ± 0.60 to 36.05 ± 0.4 µM[7][8][9]
Benzimidazole-Pyrrole/Piperidine Hybrids (1-13)BuChEIC50 = 21.57 ± 0.61 to 39.55 ± 0.03 µM[7][8][9]
Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (15b)AChEIC50 = 0.39 ± 0.11 µM[3]
Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (15j)BuChEIC50 = 0.16 ± 0.04 µM[3]
Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitors

BACE1 is a key enzyme in the amyloidogenic pathway, making it a prime target for Alzheimer's disease therapy.[10][11]

InhibitorBACE1 IC50 (nM)BACE1 Ki (nM)Selectivity over BACE2Reference
Compound A3.31.71-2 fold higher IC50[11]
Compound B4.92.51-2 fold higher IC50[11]
Compound C4.22.11-2 fold higher IC50[11]
GSK1889094>25-fold[11]
Deoxyvasicinone-donepezil hybrid (28)0.834Not ReportedNot Reported[10]
Deoxyvasicinone-donepezil hybrid (29)0.129Not ReportedNot Reported[10]
Histone Deacetylase (HDAC) Inhibitors

HDAC inhibitors, which play a crucial role in epigenetic regulation, have emerged as promising therapeutic agents, particularly in oncology.[12][13][14]

Compound/Analog ClassTarget EnzymeIC50Reference
Alkyl piperidine hydroxamic acidsHDACsSubmicromolar[12][13]
Indole-piperazine derivative (9c)HDAC613.6 nM[15]
Piperazine hydroxamate (5c)hHDAC833.67 µM[16]
Other Enzyme Targets

Piperidine derivatives have shown inhibitory activity against a diverse range of other enzymes.

Compound/Analog ClassTarget EnzymeIC50 / InhibitionReference
4-(piperid-3-yl)amino substituted 6-pyridylquinazolines (A5)PI3Kδ1.3 nM[1]
1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one (Compound 6)NLRP3 Inflammasome45.2 ± 3.1% inhibition at 10 µM[1]
4-Piperidine-Based Thiosemicarbazones 5(a-s)Dihydrofolate Reductase (DHFR)13.70 ± 0.25 to 47.30 ± 0.86 µM[7]
Pyrrolidine derivative (12)Pancreatic Lipase (PL)0.143 ± 0.001 mg/mL[7][17]
Piperidine-substituted Chalconesα-amylase9.86–35.98 μM[18]

Experimental Protocols

The following are generalized protocols for common in vitro enzyme inhibition assays. Specific conditions such as buffer composition, pH, temperature, and substrate/enzyme concentrations should be optimized for each specific enzyme and inhibitor combination.

General Spectrophotometric Enzyme Inhibition Assay

This method is widely applicable for enzymes where the reaction progress can be monitored by a change in absorbance.[19][20]

Materials:

  • Purified target enzyme

  • Substrate (producing a chromogenic product)

  • Assay buffer (optimized for the target enzyme)

  • Test inhibitors (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control inhibitor (if available)

  • Negative control (solvent only)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare Solutions : Prepare all reagents and buffers to their final working concentrations.

  • Enzyme and Inhibitor Pre-incubation : Add the enzyme and varying concentrations of the inhibitor to the wells of a 96-well plate. Include controls with enzyme and solvent only (for 100% activity) and wells with buffer only (for background). Allow to pre-incubate for a specified time to permit inhibitor binding.

  • Initiate Reaction : Add the substrate to all wells to start the enzymatic reaction.

  • Monitor Reaction : Immediately begin reading the absorbance at a specific wavelength over time using a microplate reader.

  • Data Analysis : Calculate the initial reaction rates from the linear portion of the absorbance versus time curve. Determine the percentage of inhibition for each inhibitor concentration relative to the solvent control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4]

Cholinesterase Inhibition Assay (Ellman's Method)

This is a specific application of the spectrophotometric assay for AChE and BChE.[3][21]

Principle: The enzyme hydrolyzes the substrate acetylthiocholine (or butyrylthiocholine) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm.

Specific Reagents:

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate.

  • DTNB (Ellman's reagent).

The general procedure follows the spectrophotometric assay described above, with the inclusion of DTNB in the reaction mixture.

Visualizing Pathways and Workflows

Cholinergic Signaling and AChE Inhibition

The diagram below illustrates the role of acetylcholinesterase in the cholinergic synapse and how its inhibition by piperidine-based compounds can increase acetylcholine levels.

Cholinergic_Signaling Cholinergic Signaling Pathway and AChE Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh ACh ACh_release->ACh AChE AChE ACh->AChE Hydrolysis ACh_receptor ACh Receptor ACh->ACh_receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Signal Signal Transduction ACh_receptor->Signal Inhibitor Piperidine-based AChE Inhibitor Inhibitor->AChE Inhibits IC50_Workflow Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) pre_incubate Pre-incubate Enzyme with Inhibitor prep_reagents->pre_incubate prep_inhibitor Prepare Serial Dilutions of Piperidine Inhibitor prep_inhibitor->pre_incubate start_reaction Initiate Reaction with Substrate pre_incubate->start_reaction measure_activity Measure Enzyme Activity (e.g., Spectrophotometry) start_reaction->measure_activity calc_inhibition Calculate % Inhibition vs. Control measure_activity->calc_inhibition plot_curve Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

References

A Comparative Pharmacological Guide to Select Piperidine-Based Opioid Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in the development of potent analgesics, particularly within the opioid class of drugs. This guide provides a comparative analysis of the pharmacological effects of four clinically significant piperidine derivatives: Fentanyl, Remifentanil, Sufentanil, and Alfentanil. These synthetic opioids are all potent agonists at the µ-opioid receptor and are widely used in clinical settings for anesthesia and analgesia.[1] This comparison focuses on their receptor binding affinity, pharmacokinetic profiles, and analgesic potency, supported by experimental data and detailed methodologies.

Comparative Quantitative Data

The following tables summarize key pharmacological parameters for Fentanyl, Remifentanil, Sufentanil, and Alfentanil to facilitate a direct comparison of their properties.

Table 1: µ-Opioid Receptor Binding Affinity

DerivativeKᵢ (nM)Relative Potency to Morphine
Sufentanil0.138500-1000x
Fentanyl1.3550-100x
Remifentanil19.9 (EC₅₀, ng/mL)Slightly more potent than Fentanyl
Alfentanil4.111/4 - 1/10th the potency of Fentanyl

Data sourced from a study utilizing a single binding assay in a cell membrane preparation expressing recombinant human MOR with [3H]-DAMGO as the radioligand to ensure comparability.[2] Relative potency is based on clinical observations and various studies.[3][4] Remifentanil's potency is presented as EC₅₀ from a pharmacodynamic study.[5]

Table 2: Comparative Pharmacokinetics

DerivativeOnset of ActionDuration of ActionVolume of Distribution (Vd)Clearance (CL)Elimination Half-life (t½)
Fentanyl RapidShort4 L/kg0.4-0.6 L/min2-4 hours
Remifentanil Very Rapid (1-2 min)Ultra-short (3-10 min)21.8 L2.9 L/min3-10 minutes
Sufentanil RapidShort0.4-1 L/kg0.9 L/min2.5-3 hours
Alfentanil Most RapidShortest (of F, S, A)0.4-1 L/kg0.36 L/min90-111 minutes

Pharmacokinetic parameters can vary based on patient factors and clinical context. Data is compiled from multiple sources for a general comparison.[1][5][6]

Table 3: Comparative Analgesic Potency in Humans (Clinical Observations)

DerivativeAnalgesic Potency Ratio (approximate, relative to Fentanyl=1)
Sufentanil 5-10
Fentanyl 1
Remifentanil 1-2
Alfentanil 0.1-0.25

Potency ratios are estimates derived from clinical studies and can vary depending on the specific analgesic endpoint and patient population.[7][8]

Key Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these piperidine derivatives are provided below.

Competitive Radioligand Binding Assay for µ-Opioid Receptor

Objective: To determine the binding affinity (Kᵢ) of a test compound for the µ-opioid receptor.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor.

  • Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).

  • Test Compounds: Fentanyl, Remifentanil, Sufentanil, Alfentanil.

  • Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Total Binding wells: Assay buffer, radioligand, and membrane suspension.

    • Non-specific Binding wells: Assay buffer, radioligand, non-specific binding control (Naloxone), and membrane suspension.

    • Test Compound wells: Assay buffer, radioligand, serially diluted test compound, and membrane suspension.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

    • Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the Kᵢ value from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[9]

Hot Plate Test for Analgesia

Objective: To assess the central analgesic activity of a compound by measuring the latency of a thermal pain response in rodents.[10]

Apparatus:

  • Hot plate apparatus with a temperature-controlled surface.

  • A transparent cylinder to confine the animal to the hot plate surface.

  • Timer.

Procedure:

  • Acclimatization: Allow the animals (e.g., mice or rats) to acclimate to the testing room for at least 30-60 minutes before the experiment.

  • Baseline Latency: Gently place each animal on the hot plate, which is maintained at a constant temperature (e.g., 55 ± 0.5°C), and start the timer.

  • Observation: Observe the animal for nocifensive behaviors, such as licking a hind paw or jumping.

  • Measurement: Record the time (latency) until the animal exhibits one of these pain responses. A cut-off time (e.g., 30 or 60 seconds) is typically used to prevent tissue damage.

  • Drug Administration: Administer the test compound (e.g., Fentanyl, Sufentanil) or a vehicle control to different groups of animals.

  • Post-treatment Latency: At a predetermined time after drug administration, place the animals back on the hot plate and measure their reaction latency again.

  • Data Analysis: An increase in the post-treatment latency compared to the baseline latency indicates an analgesic effect. The percentage of maximum possible effect (%MPE) can be calculated for each animal.

MTT Assay for Cytotoxicity

Objective: To assess the in vitro cytotoxicity of the piperidine derivatives on a relevant cell line (e.g., SH-SY5Y neuroblastoma cells).[11][12]

Materials:

  • SH-SY5Y cells.

  • Cell culture medium and supplements.

  • 96-well plates.

  • Test compounds (Fentanyl, Remifentanil, Sufentanil, Alfentanil).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the piperidine derivatives for a specified period (e.g., 24 or 48 hours). Include untreated control wells.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC₅₀ value (the concentration that causes 50% inhibition of cell viability) can then be determined.

Visualizations

The following diagrams illustrate key concepts and workflows related to the pharmacological assessment of piperidine derivatives.

mu_opioid_receptor_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid_Agonist Opioid Agonist (e.g., Fentanyl) MOR μ-Opioid Receptor (GPCR) Opioid_Agonist->MOR Binds to Gi_Protein Gi Protein MOR->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels Gi_Protein->Ion_Channels Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Reduces conversion ATP ATP ATP->Adenylyl_Cyclase Analgesia Analgesia cAMP->Analgesia K_Channel K+ Channel (Open) Ion_Channels->K_Channel Opens Ca_Channel Ca2+ Channel (Closed) Ion_Channels->Ca_Channel Closes K_Channel->Analgesia Ca_Channel->Analgesia

Caption: Simplified signaling pathway of µ-opioid receptor agonists.

competitive_binding_assay_workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Test Compounds) Start->Prepare_Reagents Assay_Setup Set up 96-well Plate (Total, Non-specific, Test Compound wells) Prepare_Reagents->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Washing Wash Filters to Remove Unbound Ligand Filtration->Washing Counting Measure Radioactivity with Scintillation Counter Washing->Counting Data_Analysis Data Analysis (Calculate Specific Binding, IC50, Ki) Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

hot_plate_test_workflow Start Start Acclimatize_Animals Acclimatize Animals to Testing Environment Start->Acclimatize_Animals Baseline_Latency Measure Baseline Pain Response Latency Acclimatize_Animals->Baseline_Latency Drug_Administration Administer Test Compound or Vehicle Baseline_Latency->Drug_Administration Post_Treatment_Latency Measure Post-Treatment Pain Response Latency Drug_Administration->Post_Treatment_Latency Data_Analysis Analyze Data (Compare latencies, Calculate %MPE) Post_Treatment_Latency->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the hot plate analgesia test.

References

Safety Operating Guide

Proper Disposal of 1-Isopropylpiperidin-4-ol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling 1-Isopropylpiperidin-4-ol, a piperidine derivative, adherence to proper disposal protocols is paramount. This guide provides essential, step-by-step instructions for the appropriate management and disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on the hazards associated with similar piperidine compounds, which can be toxic, corrosive, and flammable, the following PPE is recommended:

  • Gloves: Wear solvent-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles. A face shield may also be necessary.

  • Lab Coat: A flame-retardant lab coat should be worn.

  • Respiratory Protection: If handling outside of a fume hood or in case of spills, use a NIOSH-approved respirator.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in the regular trash.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., pipette tips, paper towels), in a designated and compatible hazardous waste container.

    • The container must be in good condition, leak-proof, and have a secure, tight-fitting lid.[1][2]

    • Ensure the container is made of a material compatible with the chemical.

  • Labeling:

    • Clearly label the waste container with the words "HAZARDOUS WASTE".[1]

    • The label must include the full chemical name, "this compound," and the approximate concentration or quantity of the waste.[1]

    • Note any other constituents in the waste mixture.[1]

  • Segregation:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area.

    • Segregate the waste from incompatible materials. Piperidine derivatives can be alkaline and may react with acids. Store away from heat, sparks, and open flames.[3]

  • Arrange for Professional Disposal:

    • Contact a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[4]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[5][6] It may be necessary to contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to schedule a waste pickup.[2]

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[5]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert absorbent material such as sand, silica gel, or universal binder.[7] Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material and place it into a labeled hazardous waste container.[3][4]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your institution's EHS department.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Designated, Compatible Container B->C D Securely Cap the Container C->D E Label Container: 'HAZARDOUS WASTE' + Chemical Name & Concentration D->E F Store in a Segregated, Ventilated, and Secure Area E->F G Contact EHS or Licensed Hazardous Waste Disposal Company F->G H Arrange for Waste Pickup and Disposal G->H I End: Compliant Disposal H->I

Caption: Disposal workflow for this compound.

Quantitative Data Summary

Hazard ClassificationCategoryNotes
Flammable LiquidsCategory 2Highly flammable liquid and vapor.[8]
Acute Toxicity (Oral)Category 4Harmful if swallowed.[8]
Acute Toxicity (Dermal)Category 3Toxic in contact with skin.[8]
Acute Toxicity (Inhalation)Category 3Toxic if inhaled.[8]
Skin CorrosionSub-category 1BCauses severe skin burns and eye damage.[8]
Serious Eye DamageCategory 1Causes serious eye damage.[8]
Acute Aquatic HazardCategory 3Harmful to aquatic life.[8]

Note: This data is for Piperidine and should be used as a conservative reference for handling and disposal of this compound in the absence of specific data for the latter.

References

Essential Safety & Operational Guide for Handling 1-Isopropylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 1-Isopropylpiperidin-4-ol (CAS No. 5570-78-5). Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Hazard Identification and Immediate Precautions

This compound is classified with the following hazards.[1] Immediate implementation of appropriate personal protective equipment (PPE) and engineering controls is mandatory upon handling.

GHS Hazard Classifications

Hazard CodeHazard StatementGHS Category
H315Causes skin irritationSkin Irritation, Category 2
H319Causes serious eye irritationEye Irritation, Category 2A
H335May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Category 3

Source: Aggregated GHS information from multiple sources.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against the identified hazards. The following equipment must be worn at all times when handling this compound.

Protection TypeRequired EquipmentSpecifications & Best Practices
Eye & Face Protection Safety glasses with side shields or chemical safety goggles.Must conform to OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield may be required for splash hazards.
Skin Protection Chemical-resistant gloves (e.g., nitrile).Handle with gloves. Change gloves immediately if they become contaminated, torn, or punctured.
Laboratory coat.Choose body protection according to the amount and concentration of the substance at the workplace. Ensure it is clean and fully buttoned.
Respiratory Protection Not typically required under normal use with adequate ventilation.Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate or dust/aerosols are generated, a NIOSH-approved respirator may be necessary.

Step-by-Step Handling and Storage Protocol

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to control exposure to airborne contaminants.

  • Safety Stations: Ensure that eyewash stations and safety showers are easily accessible and in close proximity to the workstation.[3]

Safe Handling Procedures:

  • Preparation: Before handling, review the Safety Data Sheet (SDS) and ensure all required PPE is correctly donned.

  • Dispensing: Avoid contact with skin and eyes.[3] Prevent the formation of dust and aerosols.

  • Hygiene: Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[2] Do not eat, drink, or smoke in the laboratory area.

  • Clothing: Remove any contaminated clothing immediately.

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.

Spill Management and Disposal Plan

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[3] Do not allow the product to enter drains.

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal:

  • Containerization: All waste, including contaminated PPE and spill cleanup materials, must be collected in suitable, closed, and clearly labeled containers for disposal.

  • Regulations: Dispose of chemical waste in accordance with all federal, state, and local environmental control regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Empty Containers: Do not reuse empty containers. They should be disposed of as hazardous waste.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Spill & Disposal prep1 Review SDS prep2 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Verify Engineering Controls (Fume Hood, Eyewash Station) prep2->prep3 handle1 Handle in Fume Hood prep3->handle1 handle2 Avoid Skin/Eye Contact handle1->handle2 handle3 Prevent Dust/Aerosol Formation handle2->handle3 post1 Store in Tightly Closed Container handle3->post1 post2 Wash Hands Thoroughly post1->post2 spill Spill Occurs? post2->spill spill_yes Follow Spill Protocol: Evacuate, Ventilate, Contain spill->spill_yes Yes spill_no Collect Waste in Labeled Container spill->spill_no No dispose Dispose via EHS (Federal, State, Local Regulations) spill_yes->dispose spill_no->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Isopropylpiperidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-Isopropylpiperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.